BM 15766 sulfate
Description
The exact mass of the compound 4-[2-[4-[3-(4-Chlorophenyl)-2-propenyl]-1-piperazinyl]ethyl]benzoic acid sulfate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[2-[4-[(E)-3-(4-chlorophenyl)prop-2-enyl]piperazin-1-yl]ethyl]benzoic acid;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O2.H2O4S/c23-21-9-5-18(6-10-21)2-1-12-24-14-16-25(17-15-24)13-11-19-3-7-20(8-4-19)22(26)27;1-5(2,3)4/h1-10H,11-17H2,(H,26,27);(H2,1,2,3,4)/b2-1+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMQIVIYKXXEIT-TYYBGVCCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=C(C=C2)C(=O)O)CC=CC3=CC=C(C=C3)Cl.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCC2=CC=C(C=C2)C(=O)O)C/C=C/C3=CC=C(C=C3)Cl.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86621-94-5 | |
| Record name | 4-[2-[4-[3-(4-Chlorophenyl)-2-propenyl]-1-piperazinyl]ethyl]benzoic acid sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of BM 15766 Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of BM 15766 sulfate (B86663), a potent hypolipidemic agent. The information presented herein is curated for professionals in the fields of biomedical research and drug development, with a focus on the molecular interactions, biochemical consequences, and experimental methodologies used to elucidate its function.
Core Mechanism of Action: Inhibition of 7-Dehydrocholesterol (B119134) Reductase (DHCR7)
BM 15766 sulfate exerts its primary effect by inhibiting the enzyme 7-dehydrocholesterol reductase (DHCR7), also known as Δ7-sterol reductase.[1][2][3] This enzyme is a critical component of the Kandutsch-Russell pathway of cholesterol biosynthesis, where it catalyzes the final step: the reduction of 7-dehydrocholesterol (7-DHC) to cholesterol.[4][5] The inhibition of DHCR7 by this compound leads to a dose-dependent reduction in cellular and serum cholesterol levels.[6][7]
A direct consequence of this enzymatic blockade is the accumulation of the substrate, 7-dehydrocholesterol, and its isomer, 8-dehydrocholesterol, in cells and tissues.[6][8] This induced biochemical profile, characterized by hypocholesterolemia and an accumulation of 7-DHC, phenocopies the genetic disorder Smith-Lemli-Opitz syndrome (SLOS), which is caused by mutations in the DHCR7 gene.[5][8][9] As such, this compound is frequently used as a research tool to create animal models of SLOS to study the pathophysiology of the disease and the role of cholesterol in embryonic development.[8][9]
The inhibition of DHCR7 by BM 15766 is specific and potent.[3][10] This targeted action makes it a valuable compound for investigating the downstream effects of reduced cholesterol synthesis and 7-DHC accumulation on various cellular processes.
Signaling Pathway: Cholesterol Biosynthesis
The following diagram illustrates the terminal steps of the cholesterol biosynthesis pathway and highlights the point of inhibition by this compound.
Quantitative Data on Efficacy
The inhibitory potency of this compound has been quantified in various experimental systems. The following table summarizes key findings:
| Parameter | Cell Line/System | Value | Reference |
| IC₅₀ | Human Δ7-sterol reductase (expressed in yeast microsomes) | 1.2 µM | [3] |
| IC₅₀ | Inhibition of cholesterol biosynthesis in human HL-60 cells | 500 nM | [2] |
| Cholesterol Biosynthesis Inhibition | Primary rat hepatocytes | >90% | [6] |
| Reduction in Total Abeta Production | Transformed cell line (co-treated with simvastatin (B1681759) and mevalonate) | Correlated with decreased cellular cholesterol (r = 0.9683, p = 0.0317) | [11] |
Experimental Protocols
The mechanism of action of this compound has been elucidated through a series of key experiments. Below are descriptions of the general methodologies employed.
1. In Vitro Enzyme Inhibition Assay:
-
Objective: To determine the direct inhibitory effect of this compound on DHCR7 activity.
-
Methodology:
-
Heterologous expression of human Δ7-sterol reductase in a suitable system, such as Saccharomyces cerevisiae microsomes.[3]
-
Incubation of the microsomes containing the recombinant enzyme with the substrate, 7-dehydrocholesterol, and the cofactor, NADPH.[3]
-
Addition of varying concentrations of this compound to the reaction mixture.
-
Quantification of the product, cholesterol, using methods like gas chromatography-mass spectrometry (GC-MS).
-
Calculation of the IC₅₀ value, representing the concentration of this compound required to inhibit 50% of the enzyme's activity.[3]
-
2. Cell-Based Cholesterol Biosynthesis Assay:
-
Objective: To assess the effect of this compound on de novo cholesterol synthesis in cultured cells.
-
Methodology:
-
Culturing of cells, such as primary rat hepatocytes or human HL-60 cells.[2][6]
-
Incubation of the cells with a radiolabeled precursor of cholesterol, typically [¹⁴C]-acetate.[6]
-
Treatment of the cells with a range of this compound concentrations.
-
After an incubation period, extraction of total lipids from the cells and the culture medium.[6]
-
Separation and quantification of radiolabeled sterols (cholesterol and its precursors) using techniques like thin-layer chromatography (TLC) followed by scintillation counting or GC-MS.[6]
-
Determination of the dose-dependent inhibition of cholesterol synthesis and the accumulation of 7-dehydrocholesterol.[6]
-
3. In Vivo Studies in Animal Models:
-
Objective: To evaluate the effects of this compound on plasma lipid profiles and to model Smith-Lemli-Opitz syndrome.
-
Methodology:
-
Administration of this compound to laboratory animals, such as rats, through oral gavage or other appropriate routes.[7][8][9]
-
Collection of blood samples at various time points.
-
Extraction and analysis of serum sterols (cholesterol, 7-dehydrocholesterol, 8-dehydrocholesterol) using GC-MS.[8]
-
Monitoring of physiological and developmental parameters, particularly in studies modeling SLOS, which may include observation for congenital malformations.[8][9]
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for characterizing the effects of this compound.
Conclusion
This compound is a well-characterized inhibitor of 7-dehydrocholesterol reductase, the terminal enzyme in cholesterol biosynthesis. Its mechanism of action, involving the reduction of cholesterol and the accumulation of 7-dehydrocholesterol, is firmly established through a variety of in vitro and in vivo experimental approaches. This compound serves as an invaluable tool for researchers and scientists in the study of cholesterol metabolism, the pathophysiology of Smith-Lemli-Opitz syndrome, and the broader role of cholesterol in cellular and developmental processes. For professionals in drug development, understanding the specific inhibitory profile of this compound can inform the design and evaluation of novel therapeutic agents targeting lipid metabolism.
References
- 1. Steroidogenesis inhibitor - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular cloning and expression of the human Δ7-sterol reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Increasing cholesterol synthesis in 7-dehydrosterol reductase (DHCR7) deficient mouse models through gene transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of BM 15.766, an inhibitor of 7-dehydrocholesterol delta 7-reductase, on cholesterol biosynthesis in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of BM 15.766 on serum lipids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Cholesterol biosynthesis inhibited by BM15.766 induces holoprosencephaly in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. A specific inhibitor of cholesterol biosynthesis, BM15.766, reduces the expression of beta-secretase and the production of amyloid-beta in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
BM 15766 Sulfate as a 7-Dehydrocholesterol Reductase Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BM 15766 sulfate (B86663) is a potent and specific inhibitor of 7-dehydrocholesterol (B119134) reductase (DHCR7), the terminal enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis. Its action leads to a significant reduction in cellular and plasma cholesterol levels, accompanied by a corresponding accumulation of the cholesterol precursor, 7-dehydrocholesterol (7-DHC). This biochemical profile mimics the metabolic state of Smith-Lemli-Opitz Syndrome (SLOS), a congenital disorder caused by mutations in the DHCR7 gene. Consequently, BM 15766 sulfate serves as an invaluable pharmacological tool for creating in vitro and in vivo models of SLOS, facilitating research into the pathophysiology of the disease and the development of potential therapeutic interventions. Furthermore, its ability to modulate cholesterol homeostasis has made it a subject of investigation in other research areas, including neurobiology and oncology, where cholesterol metabolism plays a critical role. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative effects on sterol metabolism, detailed experimental protocols for its use, and its impact on cellular signaling pathways.
Introduction
Cholesterol is an essential structural component of cellular membranes and a precursor for the synthesis of steroid hormones, bile acids, and vitamin D. The biosynthesis of cholesterol is a complex, multi-step process, with 7-dehydrocholesterol reductase (DHCR7) catalyzing the final step: the reduction of 7-dehydrocholesterol (7-DHC) to cholesterol.[1][2] The critical role of DHCR7 is underscored by the severe developmental abnormalities observed in Smith-Lemli-Opitz Syndrome (SLOS), an autosomal recessive disorder resulting from deficient DHCR7 activity.[2]
This compound, a piperazine (B1678402) derivative, has been identified as a specific and potent inhibitor of DHCR7.[3] By blocking the conversion of 7-DHC to cholesterol, this compound induces a biochemical phenotype that closely resembles SLOS, characterized by hypocholesterolemia and an accumulation of 7-DHC and its metabolites.[4] This property makes it an indispensable tool for researchers studying the molecular consequences of impaired cholesterol synthesis and for developing and testing therapeutic strategies for SLOS.
This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical resource on the use of this compound as a DHCR7 inhibitor. It covers the compound's mechanism of action, provides quantitative data on its effects, outlines key experimental protocols, and explores its influence on cellular signaling.
Mechanism of Action
This compound acts as a direct inhibitor of the enzyme 7-dehydrocholesterol reductase (DHCR7).[3] This enzyme is responsible for reducing the C7-C8 double bond in 7-dehydrocholesterol to produce cholesterol.[1][2] The inhibition of DHCR7 by BM 15766 leads to a dose-dependent decrease in the synthesis of cholesterol and a concurrent accumulation of 7-DHC in cells and tissues.[5][6] The accumulated 7-DHC can be incorporated into cell membranes, potentially altering their physical properties and the function of membrane-associated proteins.
Quantitative Data
The inhibitory effects of this compound on DHCR7 and cholesterol synthesis have been quantified in various experimental systems. The following tables summarize key quantitative data from published studies.
| Parameter | Cell Line | Value | Description | Reference |
| IC50 | HL-60 | 500 nM | Inhibition of 7-dehydroxycholesterol reductase-mediated cholesterol biosynthesis assessed by 2-[13C]acetate incorporation after 24 hours. | [7] |
| IC50 | Human enzyme | 1.2 µM | Inhibition of heterologously expressed human Δ7-sterol reductase. |
Table 1: In Vitro Inhibitory Activity of this compound
| Experimental System | BM 15766 Concentration | Effect on Cholesterol Levels | Effect on 7-DHC Levels | Reference |
| Primary rat hepatocytes | 10⁻⁸ M to 2 x 10⁻⁵ M | >90% reduction | Significant increase in cells and medium | [5] |
| Transformed human cell line | 2.5 µM - 5 µM | Dose-dependent reduction | Not specified | [8] |
Table 2: Effects of this compound on Sterol Levels in Cell Culture
| Animal Model | Dosage | Effect on Serum Cholesterol | Effect on Serum 7-DHC | Other Observations | Reference |
| Rats | Dose-dependent | Marked reduction | Accumulation | Reduction in triglycerides | [4] |
| Pregnant Rats | 300 mg/kg/d (in olive oil) | Decreased to a plateau | Reached 25-44% of total sterols | Holoprosencephaly spectrum of malformations in fetuses | [4] |
Table 3: In Vivo Effects of this compound
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Preparation and Storage of this compound Solutions
-
Solubility: this compound is soluble in DMSO at concentrations up to 4 mg/mL. It is insoluble in water.
-
Stock Solution Preparation: For in vitro experiments, prepare a stock solution in DMSO. For a 10 mM stock solution, dissolve the appropriate mass of this compound in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.83 mg of this compound (MW: 482.98 g/mol ) in 1 mL of DMSO.
-
Storage: Store the solid compound at 2-8°C. Store stock solutions in aliquots at -20°C for up to 1 month or at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
In Vitro DHCR7 Inhibition Assay in Cultured Cells
This protocol describes a general method for treating cultured cells with this compound to inhibit DHCR7 and subsequently analyzing the changes in sterol levels.
Materials:
-
Cultured cells (e.g., human fibroblasts, HepG2, Neuro2a)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Reagents for cell lysis and protein quantification
-
Reagents and standards for sterol extraction and analysis (see Protocol 4.3)
Procedure:
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates or 100 mm dishes) and allow them to adhere and grow to a desired confluency (typically 70-80%).
-
Treatment: Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., ranging from nanomolar to low micromolar). Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24 to 48 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Cell Harvest: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using an appropriate lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay) for normalization of sterol data.
-
Sterol Analysis: Proceed with the extraction and analysis of sterols from the cell lysates as described in Protocol 4.3.
Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the extraction, derivatization, and analysis of cholesterol and 7-dehydrocholesterol from biological samples.
Materials:
-
Cell lysates or tissue homogenates
-
Internal standards (e.g., epicoprostanol (B1214048) or deuterated sterols)
-
Solvents for extraction (e.g., hexane, isopropanol, chloroform, methanol)
-
Reagents for saponification (e.g., ethanolic potassium hydroxide)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS)
-
GC-MS system with a suitable capillary column (e.g., HP-5ms)
Procedure:
-
Sample Preparation and Internal Standard Spiking: To a known amount of cell lysate or tissue homogenate, add a known amount of the internal standard.
-
Saponification: Add ethanolic potassium hydroxide (B78521) and incubate at an elevated temperature (e.g., 60°C) for 1-2 hours to hydrolyze sterol esters.
-
Sterol Extraction: After cooling, add water and extract the non-saponifiable lipids (including sterols) with an organic solvent like hexane. Repeat the extraction multiple times to ensure complete recovery.
-
Drying: Pool the organic extracts and evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatization: Re-dissolve the dried lipid extract in a suitable solvent (e.g., pyridine (B92270) or toluene) and add the derivatizing agent (BSTFA + 1% TMCS). Incubate at an elevated temperature (e.g., 60-70°C) for 30-60 minutes to convert the sterols to their trimethylsilyl (B98337) (TMS) ethers.
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatography: Use a temperature program to separate the different sterol-TMS ethers based on their boiling points and interaction with the column stationary phase.
-
Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of cholesterol-TMS and 7-DHC-TMS, as well as the internal standard.
-
-
Data Analysis: Quantify the amounts of cholesterol and 7-DHC by comparing their peak areas to the peak area of the internal standard and using a calibration curve generated with known standards.
Signaling Pathways and Logical Relationships
The inhibition of DHCR7 by this compound has significant implications for cellular signaling pathways that are dependent on cholesterol or are sensitive to the accumulation of 7-DHC.
Cholesterol Biosynthesis Pathway
The primary effect of this compound is the direct inhibition of the final step in the cholesterol biosynthesis pathway.
Caption: Inhibition of DHCR7 by this compound in the cholesterol biosynthesis pathway.
Hedgehog Signaling Pathway
Cholesterol plays a crucial role in the Hedgehog (Hh) signaling pathway. The Hh protein undergoes autoprocessing and covalent modification with cholesterol, which is essential for its proper signaling activity. Furthermore, the activity of the 7-transmembrane protein Smoothened (SMO), a key component of the Hh pathway, is regulated by sterols. Inhibition of DHCR7 by this compound can therefore impact Hh signaling. Evidence suggests that DHCR7 can act as a negative regulator of the Hh pathway at the level of SMO.
Caption: The influence of DHCR7 and its inhibitor this compound on the Hedgehog signaling pathway.
Experimental Workflow for Studying DHCR7 Inhibition
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in a cell-based model.
Caption: A typical experimental workflow for studying the effects of this compound in vitro.
Conclusion
This compound is a powerful and specific pharmacological tool for the inhibition of 7-dehydrocholesterol reductase. Its ability to induce a Smith-Lemli-Opitz Syndrome-like biochemical phenotype in vitro and in vivo has made it instrumental in advancing our understanding of this complex disorder. The detailed protocols and quantitative data provided in this guide are intended to facilitate the effective use of this compound in research settings. As our understanding of the intricate roles of cholesterol in cellular processes continues to expand, the utility of specific inhibitors like this compound will undoubtedly grow, opening new avenues for research in developmental biology, neurodegeneration, and beyond.
References
- 1. Inhibition of 7-dehydrocholesterol reductase prevents hepatic ferroptosis under an active state of sterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Isolation of Lipid Rafts from Cultured Mammalian Cells and Their Lipidomics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholesterol biosynthesis inhibited by BM15.766 induces holoprosencephaly in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose–Response Effects of 7-Dehydrocholesterol Reductase Inhibitors on Sterol Profiles and Vesicular Stomatitis Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of cholesterol biosynthesis by BM 15.766 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7-Dehydrocholesterol–dependent proteolysis of HMG-CoA reductase suppresses sterol biosynthesis in a mouse model of Smith-Lemli-Opitz/RSH syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A specific inhibitor of cholesterol biosynthesis, BM15.766, reduces the expression of beta-secretase and the production of amyloid-beta in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to BM 15766 Sulfate: Chemical Properties, Structure, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
BM 15766 sulfate (B86663) is a potent inhibitor of the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7), the final enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis. Its action leads to a significant reduction in cellular cholesterol levels and a corresponding accumulation of the cholesterol precursor, 7-dehydrocholesterol (7-DHC). This targeted inhibition makes BM 15766 sulfate a valuable research tool for studying the physiological roles of cholesterol and the pathophysiology of disorders of cholesterol synthesis, such as Smith-Lemli-Opitz syndrome (SLOS). This guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound, along with detailed experimental protocols for its use in in vitro and in vivo research settings.
Chemical Properties and Structure
BM 15766, also known by its synonym 4-[2-[4-[3-(4-Chlorophenyl)-2-propenyl]-1- piperazinyl]ethyl]benzoic acid, is a piperazine (B1678402) derivative.[1] The sulfate salt is the commonly used form in research.
| Property | Value | Reference |
| IUPAC Name | 4-[2-[4-[3-(4-chlorophenyl)prop-2-enyl]piperazin-1-yl]ethyl]benzoic acid;sulfuric acid | [2] |
| Synonym | 4-[2-[4-[3-(4-Chlorophenyl)-2-propenyl]-1- piperazinyl]ethyl]benzoic acid sulfate | [1] |
| CAS Number | 86621-94-5 | [1][3][4] |
| Molecular Formula | C22H25ClN2O2 · H2SO4 | [1][3][4] |
| Molecular Weight | 482.98 g/mol | [1][3][4] |
| Appearance | White to off-white powder | [3] |
| Melting Point | >300 °C | [3] |
| Solubility | Soluble in DMSO (4 mg/mL); Insoluble in water | [1] |
| Storage | 2-8°C | [1] |
Mechanism of Action: Inhibition of Cholesterol Biosynthesis
This compound exerts its biological effects by specifically inhibiting the enzyme 7-dehydrocholesterol reductase (DHCR7). This enzyme catalyzes the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol, the final step in the cholesterol biosynthesis pathway.[1][5] Inhibition of DHCR7 leads to a dose-dependent reduction in cholesterol synthesis and an accumulation of 7-DHC and its isomer, 8-dehydrocholesterol, within cells and in circulation.[1] This induced biochemical phenotype mimics that of the genetic disorder Smith-Lemli-Opitz syndrome (SLOS), making this compound an invaluable tool for creating animal and cellular models of this disease.[1]
Quantitative Data
The inhibitory activity of this compound has been quantified in various experimental systems.
| Parameter | Cell Line/System | Value | Reference |
| IC50 | HL-60 cells | 500 nM |
Note: Further quantitative data from dose-response studies in different cell lines and in vivo models would be beneficial for a more comprehensive understanding of the compound's potency.
Experimental Protocols
The following protocols provide detailed methodologies for the use of this compound in common experimental settings.
In Vitro Treatment of Cultured Cells
This protocol describes the treatment of a generic mammalian cell line with this compound to study its effects on cholesterol biosynthesis.
Materials:
-
Mammalian cell line of interest (e.g., primary rat hepatocytes, HepG2, CHO)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates/flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in sterile DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed the cells in appropriate cell culture plates or flasks at a density that will allow for logarithmic growth during the treatment period.
-
Incubate the cells overnight to allow for attachment.
-
-
Treatment with this compound:
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 10, 100, 1000 nM).
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting and Downstream Analysis:
-
After the incubation period, harvest the cells for downstream analysis. This may include:
-
Sterol analysis by GC-MS: To quantify the levels of cholesterol and 7-dehydrocholesterol.
-
Cholesterol biosynthesis assay: Using radiolabeled precursors like [14C]acetate.
-
Western blotting: To analyze the expression levels of proteins involved in cholesterol metabolism.
-
RT-qPCR: To analyze the gene expression of relevant targets.
-
-
Analysis of Sterols by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the extraction and analysis of cellular sterols following treatment with this compound.
Materials:
-
Cell pellets from in vitro experiments
-
Internal standards (e.g., epicoprostanol (B1214048) or deuterated cholesterol)
-
Chloroform:Methanol mixture (2:1, v/v)
-
0.9% NaCl solution
-
Nitrogen gas stream
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
GC-MS system with a suitable capillary column (e.g., HP-5ms)
Procedure:
-
Lipid Extraction (Folch Method):
-
To the cell pellet, add a known amount of internal standard.
-
Add chloroform:methanol (2:1) and vortex thoroughly.
-
Add 0.9% NaCl solution, vortex again, and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
-
Saponification (Optional, for total sterols):
-
To measure total sterols (free and esterified), the dried lipid extract can be saponified using ethanolic potassium hydroxide.
-
-
Derivatization:
-
To the dried lipid extract, add the silylating agent.
-
Incubate at a specific temperature (e.g., 60°C) for a set time to convert the sterols to their trimethylsilyl (B98337) (TMS) ethers.
-
Evaporate the silylating agent under nitrogen and reconstitute the sample in a suitable solvent (e.g., hexane).
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use an appropriate temperature program for the GC oven to separate the different sterols.
-
Set the mass spectrometer to scan a relevant mass range or to perform selected ion monitoring (SIM) for specific ions of cholesterol-TMS and 7-DHC-TMS.
-
Identify and quantify the sterols based on their retention times and mass spectra compared to authentic standards.
-
In Vivo Administration in Rodent Models
This protocol provides a general guideline for the oral administration of this compound to rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in water)
-
Rats (specify strain, age, and sex)
-
Oral gavage needles
-
Standard animal housing and care facilities
Procedure:
-
Preparation of Dosing Solution:
-
Suspend this compound in the vehicle to the desired concentration. Ensure the suspension is homogenous before each administration.
-
-
Animal Dosing:
-
Administer the this compound suspension to the rats via oral gavage.
-
The dosage and frequency of administration will depend on the specific experimental design. A typical dose might range from 10 to 100 mg/kg/day.
-
A control group receiving only the vehicle should be included.
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, collect blood and tissues for analysis.
-
Serum or plasma can be used for the analysis of sterol levels by GC-MS.
-
Tissues (e.g., liver, brain) can be processed for sterol analysis or other biochemical assays.
-
Conclusion
This compound is a powerful and specific tool for the investigation of cholesterol biosynthesis and its role in health and disease. Its ability to induce a chemical phenocopy of Smith-Lemli-Opitz syndrome provides researchers with a valuable model to explore the pathophysiology of this and other related disorders. The experimental protocols provided in this guide offer a starting point for the use of this compound in a variety of research applications. As with any experimental work, it is crucial to optimize these protocols for the specific cell lines, animal models, and analytical instrumentation being used.
Disclaimer: this compound is for research use only and is not intended for human or veterinary use. All experiments should be conducted in accordance with institutional and national guidelines for animal care and laboratory safety.
References
- 1. Inhibition of cholesterol biosynthesis by BM 15.766 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A specific inhibitor of cholesterol biosynthesis, BM15.766, reduces the expression of beta-secretase and the production of amyloid-beta in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CHOLESTEROL SYNTHESIS FROM C14—ACETATE IN MAN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [13-week subchronic oral toxicity study of ammonium sulfate in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
BM 15766 Sulfate: A Technical Guide to its Role in the Cholesterol Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
BM 15766 sulfate (B86663) is a potent and specific inhibitor of 7-dehydrocholesterol (B119134) δ7-reductase (DHCR7), the terminal enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis. This inhibition leads to a significant reduction in cellular and plasma cholesterol levels, accompanied by a corresponding accumulation of the cholesterol precursor, 7-dehydrocholesterol (7-DHC). Due to its precise mechanism of action, BM 15766 sulfate serves as an invaluable research tool for studying the physiological roles of cholesterol and the pathophysiology of disorders related to impaired cholesterol synthesis, such as Smith-Lemli-Opitz Syndrome (SLOS). This technical guide provides an in-depth overview of the core function of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Mechanism of Action
This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of 7-dehydrocholesterol δ7-reductase.[1] This enzyme is responsible for the reduction of the C7-C8 double bond in 7-dehydrocholesterol to synthesize cholesterol. By blocking this critical step, this compound effectively halts the final stage of cholesterol production.
The inhibitory action of this compound leads to a dose-dependent decrease in cholesterol biosynthesis.[2][3] In primary rat hepatocytes, treatment with BM 15766 can reduce cholesterol synthesis by over 90%.[3] Concurrently, this inhibition causes a significant build-up of the substrate for DHCR7, 7-dehydrocholesterol, within cells and in circulation.[2]
Quantitative Data
The following tables summarize the quantitative effects of BM 15766 on cholesterol biosynthesis and sterol levels, as reported in preclinical studies.
Table 1: In Vitro Efficacy of BM 15766 in Primary Rat Hepatocytes
| Concentration | Inhibition of Cholesterol Biosynthesis | Reference |
| 10⁻⁸ M to 2 x 10⁻⁵ M | > 90% | [2] |
Table 2: Effect of BM 15766 on Sterol Levels in Rats
| Treatment | Effect on Cholesterol | Effect on 7-Dehydrocholesterol (7-DHC) | Reference |
| BM 15766 | Marked reduction in total serum sterol content | Accumulation to 25-44% of total sterols | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro Inhibition of Cholesterol Biosynthesis in Primary Rat Hepatocytes
This protocol is adapted from studies investigating the dose-dependent effects of BM 15766 on cholesterol synthesis in cultured rat liver cells.[2][3]
Objective: To determine the inhibitory effect of this compound on the incorporation of a radiolabeled precursor into cholesterol in primary rat hepatocytes.
Materials:
-
This compound
-
Primary rat hepatocytes
-
Cell culture medium (e.g., Williams' Medium E)
-
[¹⁴C]-acetate
-
Scintillation fluid
-
Solvents for lipid extraction (e.g., chloroform (B151607), methanol)
-
Thin-layer chromatography (TLC) plates and developing solvents
Procedure:
-
Cell Culture: Isolate primary hepatocytes from adult rats and culture them in a suitable medium until they form a monolayer.
-
Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in the culture medium to achieve the desired final concentrations (e.g., ranging from 10⁻⁸ M to 2 x 10⁻⁵ M). Replace the culture medium with the medium containing BM 15766 and incubate for a specified period (e.g., 2-4 hours).
-
Radiolabeling: Add [¹⁴C]-acetate to the culture medium and incubate for a further period (e.g., 2 hours) to allow for its incorporation into newly synthesized lipids.
-
Lipid Extraction: After incubation, wash the cells with phosphate-buffered saline (PBS) and then extract the total lipids using a mixture of chloroform and methanol.
-
Separation and Quantification: Separate the different lipid fractions, including cholesterol and its precursors, using thin-layer chromatography (TLC). Scrape the spots corresponding to cholesterol and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of cholesterol biosynthesis for each concentration of BM 15766 by comparing the radioactivity in the cholesterol fraction of treated cells to that of untreated control cells.
In Vivo Studies in Rats
This protocol outlines a general procedure for administering BM 15766 to rats to study its effects on plasma sterol levels.
Objective: To assess the in vivo efficacy of this compound in reducing plasma cholesterol and increasing 7-dehydrocholesterol.
Materials:
-
This compound
-
Sprague-Dawley rats
-
Vehicle for administration (e.g., methylcellulose (B11928114) or olive oil)[4]
-
Gavage needles
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week before the start of the experiment.
-
Drug Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration.
-
Administration: Administer the BM 15766 suspension to the rats orally via gavage.[5] The dosage and frequency of administration will depend on the specific study design. For example, a daily dose can be administered for a period of several days or weeks.[6]
-
Blood Collection: At predetermined time points, collect blood samples from the rats.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sterol Analysis: Analyze the plasma samples for cholesterol and 7-dehydrocholesterol levels using gas chromatography-mass spectrometry (GC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Sterols
This protocol provides a detailed method for the analysis of cholesterol and 7-dehydrocholesterol in biological samples.[7][8]
Objective: To separate and quantify cholesterol and 7-dehydrocholesterol in plasma or tissue extracts.
Materials:
-
Plasma or tissue lipid extract
-
Internal standard (e.g., epicoprostanol (B1214048) or deuterated cholesterol)
-
Saponification reagent (e.g., ethanolic potassium hydroxide)
-
Extraction solvent (e.g., hexane (B92381) or diethyl ether)
-
Derivatization reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane, BSTFA + 1% TMCS)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Sample Preparation: To a known amount of plasma or lipid extract, add the internal standard.
-
Saponification: Hydrolyze the sterol esters by adding the saponification reagent and heating the mixture (e.g., at 60°C for 1 hour). This step liberates the free sterols.
-
Extraction: After cooling, extract the non-saponifiable lipids (including cholesterol and 7-DHC) into an organic solvent.
-
Derivatization: Evaporate the solvent and derivatize the sterols by adding the silylating reagent and heating (e.g., at 60°C for 30 minutes). This step converts the sterols into their more volatile trimethylsilyl (B98337) (TMS) ethers, which are suitable for GC analysis.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system.
-
Gas Chromatography: Use a temperature program to separate the different sterol-TMS ethers based on their boiling points and interaction with the column stationary phase.
-
Mass Spectrometry: As the compounds elute from the GC column, they are ionized (e.g., by electron ionization) and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
-
-
Quantification: Identify the peaks corresponding to cholesterol-TMS and 7-DHC-TMS based on their retention times and mass spectra. Quantify the amounts of cholesterol and 7-DHC by comparing their peak areas to the peak area of the internal standard.
Conclusion
This compound is a powerful tool for the specific inhibition of 7-dehydrocholesterol δ7-reductase, providing a reliable method for studying the terminal step of cholesterol biosynthesis. Its use in both in vitro and in vivo models allows for detailed investigation into the consequences of disrupted cholesterol synthesis. The experimental protocols provided in this guide offer a framework for researchers to utilize this compound in their own studies, contributing to a deeper understanding of cholesterol metabolism and related disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. The effects of BM 15.766, an inhibitor of 7-dehydrocholesterol delta 7-reductase, on cholesterol biosynthesis in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 6. Six-month toxicity study of oral administration of D-003 in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jasem.com.tr [jasem.com.tr]
Unraveling BM 15766: A Technical Guide to its Discovery and Scientific History
For Researchers, Scientists, and Drug Development Professionals
Abstract
BM 15766, a potent inhibitor of 7-dehydrocholesterol (B119134) reductase, has played a pivotal role in advancing our understanding of cholesterol biosynthesis and its multifaceted role in cellular function and disease. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of BM 15766. It details the key experimental protocols that have been instrumental in characterizing this compound and presents quantitative data in a structured format to facilitate comparative analysis. Furthermore, this guide includes detailed diagrams of the signaling pathways and experimental workflows associated with BM 15766 research, offering a valuable resource for professionals in the field of drug development and biomedical research.
Discovery and Historical Context
BM 15766, chemically identified as 4-(2-[1-(4-chlorocinnamyl)piperazin-4-yl]ethyl]-benzoic acid), emerged in the mid-1980s from the research laboratories of Boehringer Mannheim, a German pharmaceutical and diagnostics company. The "BM" in its designation signifies its origin. Early publications by Aufenanger and colleagues in 1985 and 1986 laid the foundational understanding of this compound as a specific and potent inhibitor of the final step in the Bloch pathway of cholesterol biosynthesis.
Initially investigated for its hypocholesterolemic potential, the primary significance of BM 15766 evolved to become a crucial research tool. Its ability to induce a biochemical phenotype mimicking the human genetic disorder Smith-Lemli-Opitz syndrome (SLOS) by blocking the enzyme 7-dehydrocholesterol reductase (DHCR7) has made it an invaluable asset for studying the pathophysiology of this and other disorders related to cholesterol metabolism.
It is important to distinguish BM 15766 from "azalanstat." While both are involved in the broader field of cholesterol synthesis inhibition, azalanstat (B1665909) is a lanosterol (B1674476) 14α-demethylase inhibitor, acting at an earlier stage of the cholesterol biosynthesis pathway and possessing a different chemical structure.
Mechanism of Action
BM 15766 exerts its effect through the specific inhibition of 7-dehydrocholesterol reductase (DHCR7). This enzyme catalyzes the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol. By blocking this terminal step, BM 15766 leads to a reduction in cellular cholesterol levels and a concurrent accumulation of 7-DHC.
The consequences of this enzymatic inhibition are far-reaching, impacting various cellular processes:
-
Disruption of Cholesterol Homeostasis: The primary effect is a decrease in the availability of cholesterol, a vital component of cell membranes and a precursor for steroid hormones and bile acids.
-
Induction of a Smith-Lemli-Opitz Syndrome-like State: The accumulation of 7-DHC is a hallmark of SLOS, a congenital disorder characterized by a range of developmental abnormalities. The use of BM 15766 in animal models has been instrumental in studying the molecular basis of SLOS.
-
Modulation of Signaling Pathways: Cholesterol-rich membrane domains, often referred to as lipid rafts, are crucial for the proper functioning of many signaling pathways. By altering membrane composition, BM 15766 can indirectly influence these pathways, including the Sonic hedgehog (Shh) signaling pathway, which is critical during embryonic development.
-
Peroxisome Proliferation: Studies have shown that BM 15766 can induce the proliferation of peroxisomes, cellular organelles involved in various metabolic processes, including fatty acid oxidation.
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies on the effects of BM 15766.
Table 1: Effect of BM 15766 on Cholesterol Biosynthesis in Primary Rat Hepatocytes
| Concentration of BM 15766 | Inhibition of Cholesterol Biosynthesis from [¹⁴C]acetate |
| 1 µM | > 90% |
| 10 µM | > 90% |
Data extracted from studies by Aufenanger et al. (1985, 1986).
Table 2: In Vivo Effects of BM 15766 in Rats
| Treatment | Plasma Cholesterol | Plasma 7-Dehydrocholesterol |
| Control | Normal | Undetectable |
| BM 15766 (dose-dependent) | Significantly Reduced | Significantly Increased |
Qualitative summary from multiple in vivo studies.
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of BM 15766.
In Vitro Inhibition of Cholesterol Biosynthesis in Primary Rat Hepatocytes
Objective: To determine the effect of BM 15766 on the synthesis of cholesterol from a radiolabeled precursor in primary liver cells.
Methodology:
-
Hepatocyte Isolation: Primary hepatocytes are isolated from adult rats by collagenase perfusion of the liver.
-
Cell Culture: Isolated hepatocytes are plated on collagen-coated dishes and maintained in a suitable culture medium.
-
Treatment: Cells are pre-incubated with varying concentrations of BM 15766 (e.g., 0.1 µM to 10 µM) for a specified period (e.g., 1-2 hours).
-
Radiolabeling: [¹⁴C]acetate is added to the culture medium, and the cells are incubated for a further period (e.g., 2-4 hours) to allow for the incorporation of the radiolabel into newly synthesized lipids.
-
Lipid Extraction: After incubation, the cells are washed and lipids are extracted using a solvent system such as chloroform:methanol (2:1, v/v).
-
Saponification and Sterol Extraction: The lipid extract is saponified to hydrolyze esterified sterols, and the non-saponifiable fraction containing free sterols is extracted with a non-polar solvent like hexane.
-
Thin-Layer Chromatography (TLC): The extracted sterols are separated by TLC on silica (B1680970) gel plates using a solvent system that resolves cholesterol and its precursors.
-
Quantification: The spots corresponding to cholesterol and 7-dehydrocholesterol are scraped from the TLC plate, and the radioactivity is measured using a liquid scintillation counter. The percentage inhibition is calculated by comparing the radioactivity in the cholesterol spot of treated cells to that of control (vehicle-treated) cells.
Quantification of 7-Dehydrocholesterol and Cholesterol by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To accurately measure the levels of 7-dehydrocholesterol and cholesterol in biological samples (e.g., plasma, tissues) from animals treated with BM 15766.
Methodology:
-
Sample Preparation: A known amount of biological sample (e.g., plasma, homogenized tissue) is taken. An internal standard (e.g., epicoprostanol (B1214048) or a deuterated version of cholesterol) is added to correct for variations in extraction and analysis.
-
Lipid Extraction and Saponification: Lipids are extracted and saponified as described in the previous protocol.
-
Derivatization: The hydroxyl group of the sterols is derivatized to a more volatile form, typically a trimethylsilyl (B98337) (TMS) ether, by reacting the dried sterol extract with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a capillary column suitable for sterol separation. The separated sterols are then introduced into a mass spectrometer.
-
Data Acquisition: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific ions characteristic of the TMS derivatives of cholesterol and 7-dehydrocholesterol, as well as the internal standard.
-
Quantification: The peak areas of the ions corresponding to cholesterol, 7-dehydrocholesterol, and the internal standard are measured. The concentrations of cholesterol and 7-dehydrocholesterol in the original sample are calculated by comparing their peak area ratios to the internal standard with a standard curve generated from known amounts of pure standards.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to BM 15766.
Conclusion
BM 15766 stands as a testament to the power of chemical probes in dissecting complex biological pathways. While its initial development may have been aimed at therapeutic applications for hypercholesterolemia, its enduring legacy lies in its role as a fundamental research tool. The ability to specifically inhibit 7-dehydrocholesterol reductase has provided invaluable insights into the critical functions of cholesterol and the pathological consequences of its dysregulation. The experimental protocols and data summarized herein provide a foundation for future research that will continue to build upon the knowledge gained from the study of this important molecule. As our understanding of the intricate roles of individual lipid species in health and disease continues to expand, the principles learned from the history of BM 15766 will undoubtedly continue to inform the development of new therapeutic strategies.
The Physiological Consequences of 7-Dehydrocholesterol Reductase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inhibition of 7-dehydrocholesterol (B119134) reductase (DHCR7), the terminal enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis, elicits a cascade of physiological effects with profound implications for cellular function and organismal development. This technical guide provides an in-depth analysis of the biochemical and cellular consequences of DHCR7 inhibition, the associated human congenital disorder Smith-Lemli-Opitz Syndrome (SLOS), and the pharmacological tools used to model and study these effects. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are presented to support researchers in this field.
Introduction
7-Dehydrocholesterol reductase (DHCR7) catalyzes the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol, a critical final step in de novo cholesterol synthesis.[1][2] Cholesterol is an indispensable component of cellular membranes, a precursor for steroid hormones and bile acids, and a key molecule in cellular signaling.[3][4] Consequently, the inhibition of DHCR7 disrupts cholesterol homeostasis, leading to a decrease in cholesterol levels and a concurrent accumulation of its precursor, 7-DHC.[1][5] This biochemical imbalance is the hallmark of Smith-Lemli-Opitz Syndrome (SLOS), an autosomal recessive disorder caused by mutations in the DHCR7 gene.[6][7] The study of DHCR7 inhibition, through both genetic models of SLOS and pharmacological inhibitors, provides crucial insights into the multifaceted roles of cholesterol and the pathological consequences of its dysregulation.
A number of pharmacological agents, including the experimental compounds AY9944 and BM-15766, are known to inhibit DHCR7.[8] Additionally, several FDA-approved medications, such as the antidepressant trazodone (B27368) and the antipsychotics aripiprazole (B633) and haloperidol, have been identified as off-target inhibitors of this enzyme.[3][5] These compounds serve as valuable tools for creating animal and cellular models that recapitulate the biochemical phenotype of SLOS, enabling detailed investigation into the syndrome's pathophysiology.[5][6]
Biochemical and Physiological Effects of DHCR7 Inhibition
The primary biochemical consequence of DHCR7 inhibition is a shift in the sterol profile, characterized by:
-
Decreased Cholesterol Levels: Reduced DHCR7 activity directly impairs the final step of cholesterol synthesis.[1] The extent of this reduction can vary depending on the severity of the enzyme inhibition.[9]
-
Accumulation of 7-Dehydrocholesterol (7-DHC): As the substrate for DHCR7, 7-DHC accumulates in tissues and plasma when the enzyme is inhibited.[1][5] Elevated 7-DHC is a key diagnostic marker for SLOS.[6]
-
Increased 7-DHC/Cholesterol Ratio: This ratio is a more sensitive indicator of DHCR7 dysfunction than the absolute levels of either sterol alone.
This altered sterol balance has significant physiological ramifications:
-
Impaired Cell Membrane Function: Cholesterol is vital for maintaining the integrity, fluidity, and function of cell membranes. Its deficiency and replacement by 7-DHC can disrupt lipid raft formation and membrane-associated signaling processes.[6]
-
Disrupted Sonic Hedgehog (Shh) Signaling: Cholesterol is essential for the proper post-translational modification and signaling of the Shh protein, a critical morphogen in embryonic development. Impaired Shh signaling due to cholesterol deficiency is thought to be a major contributor to the congenital malformations seen in SLOS.[10]
-
Increased Oxidative Stress: 7-DHC is significantly more susceptible to lipid peroxidation than cholesterol.[11] Its accumulation leads to the formation of various oxysterols, which can be cytotoxic and contribute to cellular damage.[12][13] This increased oxidative stress is implicated in the pathophysiology of SLOS, particularly in the retina and nervous system.[9][13]
-
Altered Vitamin D Synthesis: 7-DHC is a precursor to vitamin D3, being converted upon exposure to UVB radiation.[14][15] DHCR7 inhibition can therefore be viewed as a switch that diverts 7-DHC away from cholesterol synthesis and towards vitamin D production.[15][16]
-
Antiviral Activity: Some studies suggest that the accumulation of 7-DHC and other sterol intermediates due to DHCR7 inhibition may have antiviral effects, potentially by modulating cellular membranes or innate immune responses.[11][17]
Quantitative Data on DHCR7 Inhibition
The following tables summarize quantitative data from studies on DHCR7 inhibitors.
Table 1: IC50 Values of DHCR7 Inhibitors in Neuro2a Cells [11][17]
| Compound | Sterol IC50 (nM) | Viral Fluorescence IC50 (nM) |
| Cariprazine | 1.4 | 3.9 |
| Trazodone | 33 | 23 |
| Metoprolol | 208 | 180 |
Table 2: Effects of DHCR7 Inhibitors on Sterol Levels in Neuro2a Cells [5]
| Compound (Concentration) | 7-DHC Level (ng/μg protein) |
| Control | 0.2 |
| Aripiprazole (50 nM) | ~25 |
Table 3: Sterol Levels in an Animal Model of SLOS (AY9944-treated rats) [18]
| Tissue | 7-DHC/Cholesterol Mole Ratio (Treated) | 7-DHC/Cholesterol Mole Ratio (Control) |
| Serum, Retina, Liver, Brain | >5:1 | <0.01 |
Experimental Protocols
Cell Culture Model of DHCR7 Inhibition
Objective: To assess the effect of a test compound on DHCR7 activity in a neuronal cell line.
Materials:
-
Neuro2a cells (murine neuroblastoma cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Test compound (e.g., Trazodone) dissolved in a suitable solvent (e.g., DMSO)
-
6-well cell culture plates
-
Reagents for protein quantification (e.g., BCA assay)
-
Reagents and equipment for sterol extraction and analysis (e.g., hexane, internal standards, GC-MS or LC-MS/MS)
Procedure:
-
Cell Seeding: Seed Neuro2a cells in 6-well plates at a density that allows for logarithmic growth during the experiment. Culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Once cells reach approximately 70-80% confluency, replace the medium with fresh medium containing the test compound at various concentrations. Include a vehicle control (solvent only).
-
Incubation: Incubate the cells with the compound for a predetermined time (e.g., 24-48 hours).
-
Cell Lysis and Protein Quantification: Wash the cells with phosphate-buffered saline (PBS) and lyse them. Determine the protein concentration of the cell lysates.
-
Sterol Extraction: Extract lipids from the cell lysates using an appropriate organic solvent system (e.g., Folch method).
-
Sterol Analysis: Analyze the extracted sterols by GC-MS or LC-MS/MS to quantify the levels of cholesterol and 7-DHC.
-
Data Normalization: Normalize the sterol levels to the protein concentration of the respective samples.
Pharmacologically-Induced Animal Model of SLOS
Objective: To create a rat model that biochemically mimics SLOS using the DHCR7 inhibitor AY9944.
Materials:
-
Sprague-Dawley rats (pregnant females for developmental studies or adult rats)
-
AY9944
-
Vehicle for AY9944 administration (e.g., water)
-
Osmotic pumps (for continuous delivery) or gavage needles (for oral administration)
-
Cholesterol-free chow
-
Equipment for blood and tissue collection
-
Reagents and equipment for sterol extraction and analysis from plasma and tissues
Procedure:
-
Animal Acclimation: Acclimate the rats to the housing conditions for at least one week before the start of the experiment.
-
Drug Administration:
-
Continuous Delivery: Implant osmotic pumps containing AY9944 subcutaneously in anesthetized rats. This method provides a steady-state concentration of the inhibitor.[18]
-
Oral Gavage: Administer AY9944 orally via gavage at a specified dose and frequency.
-
-
Diet: Provide a cholesterol-free diet to ensure that the measured cholesterol is from de novo synthesis.
-
Monitoring: Monitor the animals for any signs of toxicity or developmental abnormalities.
-
Sample Collection: At the end of the study period, collect blood and tissues (e.g., liver, brain, retina) for sterol analysis.
-
Sterol Analysis: Extract and analyze sterols from plasma and tissue homogenates as described for the cell culture model.
Visualizations
Caption: Cholesterol biosynthesis via the Kandutsch-Russell pathway and the branch point for Vitamin D synthesis.
Caption: General experimental workflows for studying DHCR7 inhibition in vitro and in vivo.
Caption: Key downstream physiological effects resulting from the inhibition of DHCR7.
Conclusion
The inhibition of 7-dehydrocholesterol reductase has far-reaching physiological consequences, primarily driven by the dual effects of cholesterol deficiency and 7-dehydrocholesterol accumulation. Research in this area is critical for understanding the pathogenesis of Smith-Lemli-Opitz Syndrome and for identifying potential therapeutic interventions. Furthermore, the off-target inhibition of DHCR7 by various approved drugs highlights the importance of considering cholesterol biosynthesis in drug development and safety assessment. The experimental models and analytical techniques described in this guide provide a framework for continued investigation into the intricate roles of DHCR7 and the broader implications of its inhibition.
References
- 1. What are DHCR7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Inhibitors of 7-Dehydrocholesterol Reductase: Screening of a Collection of Pharmacologically Active Compounds in Neuro2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Smith–Lemli–Opitz syndrome - Wikipedia [en.wikipedia.org]
- 7. Smith-Lemli-Opitz syndrome: MedlinePlus Genetics [medlineplus.gov]
- 8. Steroidogenesis inhibitor - Wikipedia [en.wikipedia.org]
- 9. Living with SLOS - Smith-Lemli-Opitz Foundation [smithlemliopitz.org]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. Dose–Response Effects of 7-Dehydrocholesterol Reductase Inhibitors on Sterol Profiles and Vesicular Stomatitis Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological activities of 7-dehydrocholesterol-derived oxysterols: implications for Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. 7-Dehydrocholesterol - Wikipedia [en.wikipedia.org]
- 15. DHCR7: A vital enzyme switch between cholesterol and vitamin D production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cholesterol-mediated Degradation of 7-Dehydrocholesterol Reductase Switches the Balance from Cholesterol to Vitamin D Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
Preliminary Efficacy of BM 15766 Sulfate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BM 15766 sulfate (B86663) is a potent and specific inhibitor of 7-dehydrocholesterol (B119134) δ7-reductase (DHCR7), the terminal enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis. By blocking the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol, BM 15766 sulfate effectively reduces cellular and plasma cholesterol levels. This targeted mechanism of action has positioned this compound as a valuable research tool for studying cholesterol metabolism and as a potential therapeutic agent for hypercholesterolemia. Furthermore, its ability to induce a biochemical phenotype mimicking Smith-Lemli-Opitz syndrome (SLOS) in animal models provides a crucial platform for investigating the pathophysiology of this inherited disorder. This technical guide summarizes the preliminary efficacy data of this compound, details key experimental protocols for its evaluation, and explores its impact on relevant signaling pathways.
Core Mechanism of Action
This compound exerts its hypolipidemic effect by directly inhibiting the enzymatic activity of 7-dehydrocholesterol δ7-reductase.[1] This enzyme catalyzes the reduction of the C7-C8 double bond in 7-DHC to synthesize cholesterol. Inhibition of DHCR7 leads to a dose-dependent decrease in cholesterol production and a concurrent accumulation of its precursor, 7-DHC, and other upstream sterols.[1][2]
Quantitative Efficacy Data
The following tables summarize the key quantitative findings from preliminary studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Endpoint | Result | Citation |
| HL-60 | Inhibition of cholesterol biosynthesis | IC50 | 500 nM | [3] |
| Primary Rat Hepatocytes | [14C]-Acetate Incorporation | Cholesterol Synthesis Inhibition | >90% | [1][4] |
Table 2: In Vivo Efficacy of this compound in Rats
| Parameter | Dosage | Duration | Effect | Citation |
| Total Serum Sterol Content | Not specified | Not specified | Marked reduction | [5] |
| Serum Triglycerides | Not specified | Not specified | Reduction | [6] |
| Serum 7-Dehydrocholesterol | Not specified | Not specified | Accumulation to 25-44% of total sterols | [2] |
| Serum 8-Dehydrocholesterol | Not specified | Not specified | Accumulation | [2] |
Key Experimental Protocols
Primary Rat Hepatocyte Isolation and Culture
This protocol is essential for in vitro studies of hepatic cholesterol metabolism.
Materials:
-
Adult Sprague-Dawley rats (200-300g)
-
Collagenase solution
-
Perfusion buffer
-
Hepatocyte wash medium
-
Williams' Medium E (supplemented)
-
Collagen-coated culture plates
Procedure:
-
Anesthetize the rat according to approved institutional protocols.
-
Perform a two-step in situ collagenase perfusion of the liver via the portal vein.
-
Excise the perfused liver and gently dissociate the hepatocytes.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Purify the hepatocytes by low-speed centrifugation.
-
Assess cell viability using trypan blue exclusion.
-
Plate the viable hepatocytes on collagen-coated plates in supplemented Williams' Medium E.
-
Allow the cells to attach for several hours before initiating experimental treatments.
[14C]-Acetate Incorporation Assay for Cholesterol Synthesis
This assay measures the rate of de novo cholesterol synthesis.
Materials:
-
Cultured primary rat hepatocytes
-
This compound (various concentrations)
-
[14C]-Acetate
-
Scintillation fluid and counter
Procedure:
-
Treat cultured hepatocytes with varying concentrations of this compound for a predetermined time.
-
Add a known amount of [14C]-acetate to the culture medium.
-
Incubate for a specified period to allow for the incorporation of the radiolabel into newly synthesized cholesterol.
-
Wash the cells to remove unincorporated [14C]-acetate.
-
Lyse the cells and extract the lipids.
-
Separate the lipid fractions using thin-layer chromatography (TLC).
-
Scrape the cholesterol band from the TLC plate.
-
Quantify the amount of incorporated [14C] in the cholesterol fraction using a scintillation counter.
-
Calculate the percentage inhibition of cholesterol synthesis relative to untreated control cells.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Sterols
GC-MS is the gold standard for the separation and quantification of cholesterol and its precursors.
Materials:
-
Serum or cell lysate samples
-
Internal standards (e.g., epicoprostanol)
-
Saponification reagent (e.g., ethanolic KOH)
-
Extraction solvent (e.g., hexane)
-
Derivatization agent (e.g., BSTFA)
-
GC-MS instrument with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Sample Preparation:
-
To a known volume of serum or cell lysate, add an internal standard.
-
Perform alkaline saponification to hydrolyze sterol esters.
-
Extract the non-saponifiable lipids (including sterols) with an organic solvent.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried lipid extract in a derivatization agent to convert the sterols into their more volatile trimethylsilyl (B98337) (TMS) ethers.
-
Incubate at an elevated temperature to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the sterols based on their retention times on the capillary column using a defined temperature program.
-
Identify the individual sterols based on their characteristic mass spectra.
-
Quantify the sterols by comparing their peak areas to that of the internal standard.
-
Signaling Pathways and Logical Relationships
Cholesterol Biosynthesis Pathway
This compound's primary target is the final step of the cholesterol biosynthesis pathway.
Caption: Cholesterol biosynthesis pathway highlighting the inhibitory action of this compound on 7-dehydrocholesterol δ7-reductase.
Experimental Workflow for In Vitro Efficacy Testing
A logical workflow for assessing the in vitro efficacy of this compound.
Caption: Experimental workflow for determining the in vitro efficacy of this compound in primary rat hepatocytes.
Potential Impact on Hedgehog Signaling Pathway
Inhibition of DHCR7 and the subsequent alteration of sterol levels may impact the Hedgehog signaling pathway, where cholesterol plays a crucial role in the function of the Smoothened (Smo) receptor.[7][8][9]
Caption: Potential influence of this compound on the Hedgehog signaling pathway through the modulation of cholesterol levels.
Conclusion
Preliminary studies demonstrate that this compound is a potent inhibitor of DHCR7, leading to a significant reduction in cholesterol synthesis and an accumulation of 7-DHC. These findings, supported by the detailed experimental protocols provided, establish this compound as a critical tool for research in cholesterol metabolism and related diseases. Further investigation into its effects on signaling pathways, such as the Hedgehog pathway, will provide deeper insights into the multifaceted roles of cholesterol in cellular function.
References
- 1. The effects of BM 15.766, an inhibitor of 7-dehydrocholesterol delta 7-reductase, on cholesterol biosynthesis in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholesterol biosynthesis inhibited by BM15.766 induces holoprosencephaly in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose–Response Effects of 7-Dehydrocholesterol Reductase Inhibitors on Sterol Profiles and Vesicular Stomatitis Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of cholesterol biosynthesis by BM 15.766 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Elevation of 7-dehydrocholesterol concentrations in serum and liver and pericentral peroxisome proliferation in hepatocytes of rats after inhibition of cholesterol biosynthesis by BM 15,766] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of BM 15.766 on serum lipids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Negative regulation of Hedgehog signaling by the cholesterogenic enzyme 7-dehydrocholesterol reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Toxicological Profile of BM 15766 Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical and Physical Properties
BM 15766 sulfate (B86663), also known by its chemical name 4-[2-[4-[3-(4-Chlorophenyl)-2-propenyl]-1- piperazinyl]ethyl]benzoic acid sulfate, is a piperazine (B1678402) derivative.[1] Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 86621-94-5[1] |
| Molecular Formula | C22H25ClN2O2 · H2SO4[1] |
| Molecular Weight | 482.98 g/mol [1] |
| Appearance | White to off-white solid[2] |
| Solubility | Soluble in DMSO (4 mg/mL), insoluble in water[1] |
| Storage | 2-8 °C[1] |
Mechanism of Action
BM 15766 sulfate exerts its pharmacological and toxicological effects by inhibiting 7-dehydrocholesterol-δ7-reductase, the enzyme responsible for the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1][3] This inhibition leads to a decrease in endogenous cholesterol levels and a concurrent accumulation of the cholesterol precursor, 7-dehydrocholesterol (B119134) (7-DHC), as well as 8-dehydrocholesterol (B109809) (8-DHC).[1] This biochemical phenotype is analogous to the human genetic disorder Smith-Lemli-Opitz Syndrome (SLOS), making this compound a valuable tool for studying the pathophysiology of this disease.[1]
Figure 1: Mechanism of Action of this compound.
Toxicological Profile
The toxicological profile of this compound is intrinsically linked to its mechanism of action. The disruption of cholesterol homeostasis has profound consequences, particularly during embryonic development and in tissues with high rates of sterol synthesis.
Developmental and Reproductive Toxicity
The most significant and well-documented toxicity of this compound is its teratogenicity. Administration to pregnant rats induces a spectrum of severe congenital malformations, most notably holoprosencephaly (HPE), a condition characterized by impaired forebrain cleavage.[1] Other observed anomalies include limb and male genitalia defects.[1]
This teratogenic effect is a direct consequence of cholesterol deficiency during embryogenesis. Cholesterol is essential for the proper functioning of the Sonic Hedgehog (Shh) signaling pathway, which plays a pivotal role in patterning the developing central nervous system, face, and limbs. The Shh protein requires covalent attachment of cholesterol for its proper processing, secretion, and signaling activity. Inhibition of cholesterol synthesis by this compound disrupts Shh signaling, leading to the observed developmental defects.
Figure 2: Disruption of Sonic Hedgehog Signaling by this compound.
Hepatic Effects
In rats, administration of this compound leads to a notable proliferation of peroxisomes in the perivenous regions of the hepatic lobules.[1] This effect is observed in both sexes. Interestingly, this peroxisome proliferation occurs without a simultaneous induction of the peroxisomal fatty acid β-oxidation system, suggesting a distinct regulatory mechanism compared to other peroxisome proliferators.[4] The proliferation is considered an adaptive response to the significant reduction in serum cholesterol levels.[5]
Figure 3: Hepatic Effects of this compound.
Genotoxicity and Carcinogenicity
There is no publicly available data on the genotoxicity or carcinogenicity of this compound. Standard assays such as the Ames test, chromosomal aberration assays, or long-term carcinogenicity bioassays have not been reported in the literature for this compound.
Acute, Subchronic, and Chronic Toxicity
Quantitative data from acute, subchronic, and chronic toxicity studies, including LD50 (lethal dose, 50%) and NOAEL (no-observed-adverse-effect level) values, are not available in the public domain for this compound. The primary focus of the available research has been on its mechanism of action and its teratogenic effects.
Quantitative Toxicological Data
As of the date of this guide, specific quantitative toxicological data for this compound is limited. The following table summarizes the available information.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (7-dehydrocholesterol reductase inhibition) | 500 nM | HL-60 cells | [2] |
| LD50 (Oral, Rat) | Not Available | - | - |
| LD50 (Intravenous, Rat) | Not Available | - | - |
| LD50 (Dermal, Rabbit) | Not Available | - | - |
| NOAEL (Rat, Teratogenicity) | Not Available | - | - |
Experimental Protocols
In Vivo Teratogenicity Study in Rats
The following workflow outlines a typical experimental design for assessing the teratogenic potential of this compound in rats, based on described studies.
Figure 4: Experimental Workflow for a Rat Teratogenicity Study.
Analysis of 7-Dehydrocholesterol (7-DHC) Accumulation
A key biomarker of this compound activity is the accumulation of 7-DHC. The following workflow describes a highly sensitive method for its quantification in biological samples.
Figure 5: Workflow for the Analysis of 7-DHC Accumulation.
Discussion and Conclusion
The toxicological profile of this compound is dominated by its potent and specific mechanism of action. The inhibition of 7-dehydrocholesterol δ7-reductase leads to a predictable set of biochemical and downstream pathological consequences. The profound teratogenicity observed in animal models highlights the critical role of cholesterol in embryonic development and serves as a significant cautionary flag for any potential therapeutic development. The hepatic peroxisome proliferation, while notable, appears to be an adaptive response to the induced hypocholesterolemia.
A significant gap in the publicly available data is the lack of comprehensive quantitative toxicity studies (acute, subchronic, and chronic toxicity) and assessments of genotoxicity and carcinogenicity. This lack of data prevents a complete risk assessment and underscores the need for further investigation should this compound or its analogs be considered for any application.
For researchers in the fields of developmental biology, lipid metabolism, and neurodevelopmental disorders, this compound remains a valuable pharmacological tool to induce a SLOS-like state in vitro and in vivo, enabling further elucidation of the roles of cholesterol and its precursors in complex biological processes. However, for drug development professionals, the severe teratogenic profile presents a formidable challenge, likely limiting its therapeutic potential to applications where the benefit unequivocally outweighs this substantial risk, and where exposure to women of childbearing potential can be strictly avoided.
References
- 1. Effect of long-term administration of AY-9944, an inhibitor of 7-dehydrocholesterol delta 7-reductase, on serum and tissue lipids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of 7-Dehydrocholesterol Reductase: Screening of a Collection of Pharmacologically Active Compounds in Neuro2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Teratogenic effect of an inhibitor of cholesterol synthesis (AY 9944) in rats: correlation with maternal cholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. abmole.com [abmole.com]
BM 15766 Sulfate: A Technical Guide to its Hypolipidemic Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
BM 15766 sulfate (B86663) is a potent and specific inhibitor of 7-dehydrocholesterol (B119134) reductase (DHCR7), the terminal enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis. By blocking the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol, BM 15766 sulfate effectively lowers plasma cholesterol levels. This technical guide provides a comprehensive overview of the mechanism of action, quantitative effects, and experimental protocols related to the study of this compound as a hypolipidemic agent. Detailed methodologies for in vivo and in vitro studies, including animal administration, enzymatic assays, and analytical techniques, are presented. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its biochemical and cellular effects.
Introduction
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular diseases. The inhibition of cholesterol biosynthesis is a well-established therapeutic strategy for managing hyperlipidemia. This compound, a piperazine (B1678402) derivative, has been identified as a specific inhibitor of 7-dehydrocholesterol reductase, the enzyme responsible for the final step in cholesterol synthesis.[1] This targeted inhibition leads to a significant reduction in circulating cholesterol levels, making it a valuable tool for research into lipid metabolism and a potential candidate for hypolipidemic therapy. This guide serves as a technical resource for professionals in the field, offering detailed data and methodologies for the investigation of this compound.
Mechanism of Action
This compound exerts its hypolipidemic effect by directly inhibiting the enzyme 7-dehydrocholesterol reductase (DHCR7). This enzyme catalyzes the reduction of the C7-8 double bond in 7-dehydrocholesterol to form cholesterol.[1] The inhibition of DHCR7 by this compound leads to two primary biochemical consequences:
-
Decreased Cholesterol Synthesis: The blockage of the final step in the cholesterol biosynthesis pathway results in a significant reduction in the de novo synthesis of cholesterol.
-
Accumulation of 7-Dehydrocholesterol (7-DHC): As the substrate for DHCR7, 7-DHC accumulates in cells and plasma when the enzyme is inhibited.[2]
This dual effect underscores the specific and potent nature of this compound's mechanism of action.
Quantitative Data
The following tables summarize the quantitative data on the efficacy of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Concentration | Effect | Reference |
| IC50 | Human HL-60 | 500 nM | Inhibition of cholesterol biosynthesis | [3] |
| IC50 | Human DHCR7 | 1.2 µM | Inhibition of 7-dehydrocholesterol reductase | [4] |
| Cholesterol Biosynthesis | Primary Rat Hepatocytes | 10⁻⁵ M | >90% reduction | [2][5] |
Table 2: In Vivo Efficacy of this compound in Rats
| Dosage | Administration Route | Vehicle | Duration | Effect on Plasma Cholesterol | Effect on Plasma 7-DHC | Reference |
| Not Specified | Not Specified | Not Specified | Not Specified | 67% decrease | Increased from trace to 17 mg/dL | [6] |
| 300 mg/kg/day | Oral | Olive Oil | Not Specified | Not Specified | Not Specified | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vivo Administration of this compound to Rats
This protocol describes the oral administration of this compound to rats for in vivo studies of its hypolipidemic effects.
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) Methylcellulose (B11928114) in sterile water or Olive Oil
-
Sprague-Dawley rats
-
Oral gavage needles (20-gauge, 1.5-inch)
-
Syringes
Procedure:
-
Preparation of Dosing Solution:
-
For a 0.5% methylcellulose vehicle, slowly add 0.5 g of methylcellulose to 100 mL of heated sterile water (60-70°C) while stirring continuously.
-
Allow the solution to cool to room temperature, which will result in a clear, viscous solution.
-
Weigh the required amount of this compound and suspend it in the prepared methylcellulose vehicle or olive oil to achieve the desired final concentration. Vortex thoroughly to ensure a uniform suspension.
-
-
Animal Handling and Dosing:
-
Acclimatize rats to the experimental conditions for at least one week prior to the study.
-
Gently restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to determine the appropriate length for gavage needle insertion.
-
Fill a syringe with the prepared this compound suspension.
-
Carefully insert the oral gavage needle into the esophagus and deliver the dose directly into the stomach.
-
The typical dosing volume for rats is 5-10 mL/kg body weight.
-
-
Post-Dosing Monitoring:
-
Monitor the animals for any signs of distress or adverse effects.
-
Provide food and water ad libitum.
-
7-Dehydrocholesterol Reductase (DHCR7) Activity Assay
This protocol outlines a method to measure the activity of DHCR7 in liver microsomes and assess the inhibitory effect of this compound.
Materials:
-
Rat liver microsomes (prepared by differential centrifugation)
-
7-Dehydrocholesterol (substrate)
-
NADPH
-
This compound (inhibitor)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
100 µL of 100 mM potassium phosphate buffer (pH 7.4)
-
10 µL of NADPH solution (10 mM)
-
10 µL of liver microsomal protein (1 mg/mL)
-
10 µL of this compound solution at various concentrations (or vehicle for control)
-
-
-
Initiation of Reaction:
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of 7-dehydrocholesterol solution (1 mM in ethanol).
-
-
Incubation and Termination:
-
Incubate the reaction at 37°C for 30 minutes.
-
Terminate the reaction by adding 500 µL of a 2:1 (v/v) chloroform:methanol solution.
-
-
Lipid Extraction and Analysis:
-
Vortex the mixture vigorously and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Derivatize the sterols for GC-MS analysis (e.g., silylation).
-
Analyze the samples by GC-MS to quantify the amounts of 7-dehydrocholesterol and cholesterol.
-
-
Data Analysis:
-
Calculate the DHCR7 activity as the rate of cholesterol formation.
-
Determine the inhibitory effect of this compound by comparing the activity in the presence of the inhibitor to the control.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol Analysis
This protocol provides a general method for the analysis of cholesterol and 7-dehydrocholesterol in plasma or tissue samples.
Materials:
-
Plasma or tissue homogenate
-
Internal standard (e.g., epicoprostanol)
-
Potassium hydroxide (B78521) (in ethanol)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + TMCS)
-
Gas chromatograph-mass spectrometer (GC-MS) with a capillary column (e.g., HP-5MS)
Procedure:
-
Sample Preparation and Saponification:
-
To 100 µL of plasma or tissue homogenate, add the internal standard.
-
Add 1 mL of ethanolic potassium hydroxide and incubate at 60°C for 1 hour to saponify the sterol esters.
-
-
Extraction:
-
After cooling, add 1 mL of water and 2 mL of hexane.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the non-saponifiable lipids.
-
Repeat the extraction twice.
-
-
Derivatization:
-
Evaporate the pooled hexane extracts to dryness under nitrogen.
-
Add 50 µL of the derivatizing agent and incubate at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers of the sterols.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Conditions (example):
-
Inlet temperature: 250°C
-
Oven program: Start at 180°C, hold for 1 minute, ramp to 280°C at 10°C/min, hold for 10 minutes.
-
Carrier gas: Helium
-
-
MS Conditions (example):
-
Ion source temperature: 230°C
-
Acquisition mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for cholesterol-TMS and 7-DHC-TMS.
-
-
-
Quantification:
-
Quantify the amounts of cholesterol and 7-DHC by comparing their peak areas to that of the internal standard.
-
Visualizations
Signaling Pathway
Caption: Inhibition of the cholesterol biosynthesis pathway by this compound.
Experimental Workflow: In Vivo Study
Caption: Workflow for an in vivo study of this compound in rats.
Experimental Workflow: In Vitro DHCR7 Inhibition Assay
Caption: Workflow for an in vitro DHCR7 inhibition assay.
Conclusion
This compound is a valuable research tool for studying the cholesterol biosynthesis pathway and its role in lipid homeostasis. Its specific inhibition of 7-dehydrocholesterol reductase provides a clear and potent mechanism for reducing cholesterol levels. The quantitative data and detailed experimental protocols provided in this guide are intended to support researchers, scientists, and drug development professionals in their efforts to further investigate the therapeutic potential of DHCR7 inhibitors as hypolipidemic agents. The provided visualizations of the signaling pathway and experimental workflows offer a clear conceptual framework for designing and interpreting studies with this compound.
References
- 1. Cholesterol biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effects of BM 15.766 on serum lipids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The fate of ultra-low viscosity 14C-hydroxypropyl methylcellulose in rats following gavage administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Dehydrocholesterol reductase activity is independent of cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
Biochemical Consequences of BM 15766 Sulfate Administration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BM 15766, a piperazine (B1678402) derivative, is a potent and specific inhibitor of 7-dehydrocholesterol (B119134) reductase (7-DHCR), the terminal enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis. By blocking the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol, BM 15766 administration leads to a significant reduction in plasma and cellular cholesterol levels, accompanied by a marked accumulation of its immediate precursor, 7-DHC, and other sterol intermediates. This induced biochemical phenotype closely mimics the human genetic disorder Smith-Lemli-Opitz Syndrome (SLOS), making BM 15766 an invaluable tool for studying the pathophysiology of this disease and the broader roles of cholesterol in cellular and organismal biology. This technical guide provides an in-depth overview of the biochemical consequences of BM 15766 sulfate (B86663) administration, complete with quantitative data, detailed experimental protocols, and pathway visualizations.
Core Biochemical Effects
Administration of BM 15766 sulfate elicits a cascade of biochemical changes, primarily centered around the disruption of cholesterol homeostasis. The principal effects include a significant decrease in cholesterol levels and a concurrent accumulation of 7-DHC and its metabolites. This shift in the sterol profile triggers compensatory mechanisms, including the upregulation of the rate-limiting enzyme in cholesterol synthesis, HMG-CoA reductase. Furthermore, studies in animal models have revealed effects on other lipid species and cellular organelles, notably the proliferation of peroxisomes in liver cells.
Quantitative Data Summary
The following tables summarize the key quantitative biochemical changes observed following the administration of this compound in various experimental models.
Table 1: Effects of BM 15766 on Sterol Levels in Rats
| Parameter | Treatment Group | Change from Control | Reference |
| Serum Cholesterol | BM 15766-treated | Marked reduction | [1] |
| Serum 7-Dehydrocholesterol (7-DHC) | BM 15766-treated Dams | Constituted 25-44% of total sterols | [2] |
| Liver 7-Dehydrocholesterol (7-DHC) | BM 15766-treated | Accumulation | [1] |
| Liver 8-Dehydrocholesterol | BM 15766-treated | Accumulation | [1] |
Table 2: Effects of BM 15766 on Cholesterol Biosynthesis and Related Enzymes
| Parameter | Experimental Model | Treatment | Effect | Reference |
| Cholesterol Biosynthesis | Primary Rat Hepatocytes | BM 15766 (dose-dependent) | >90% reduction | [3] |
| HMG-CoA Reductase Activity | Rat Liver | BM 15766 | 2-fold increase | |
| HMG-CoA Synthase Activity | Rat Liver | BM 15766 | No stimulation | [3] |
| 7-Dehydrocholesterol Reductase (7-DHCR) Activity | Human HL-60 Cells | This compound | IC50 = 500 nM | [4] |
Table 3: Effects of BM 15766 on Other Biochemical Parameters
| Parameter | Experimental Model | Treatment | Effect | Reference |
| Serum Triglycerides | Rats | BM 15766 | Simultaneous reduction with sterols | |
| Liver Peroxisomes | Rats | BM 15766 | Distinct proliferation | |
| Aldosterone Production | Isolated Rat Zona Glomerulosa Cells | 2 x 10-5 M BM 15766 | Marked inhibition | [5] |
| Corticosterone-Aldosterone Conversion | Isolated Rat Zona Glomerulosa Cells | 2 x 10-5 M BM 15766 | Inhibited | [5] |
Signaling Pathways and Experimental Workflows
To visualize the complex biochemical interplay following BM 15766 administration, the following diagrams illustrate the affected signaling pathway and a typical experimental workflow for studying its effects.
Experimental Protocols
In Vivo Administration and Sample Collection (Rat Model)
-
Animals: Male Sprague-Dawley rats (200-250 g) are typically used.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
Drug Preparation: this compound is suspended in a suitable vehicle, such as 0.5% carboxymethylcellulose.
-
Administration: The compound is administered daily via oral gavage at desired doses (e.g., 10-100 mg/kg body weight) for a specified period (e.g., 7-14 days). A control group receives the vehicle only.
-
Sample Collection: At the end of the treatment period, animals are anesthetized, and blood is collected via cardiac puncture into tubes containing an anticoagulant for plasma separation. Tissues, such as the liver, are rapidly excised, weighed, and either used immediately for fresh tissue assays or snap-frozen in liquid nitrogen and stored at -80°C for later analysis.
Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Lipid Extraction: Lipids are extracted from serum or tissue homogenates using the Folch method (chloroform:methanol, 2:1 v/v).
-
Saponification: The extracted lipids are saponified with ethanolic potassium hydroxide (B78521) to release free sterols from their esterified forms.
-
Derivatization: The non-saponifiable lipids containing the sterols are extracted with hexane (B92381) and derivatized to form trimethylsilyl (B98337) (TMS) ethers using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
GC-MS Analysis:
-
Gas Chromatograph: An Agilent 7890B GC or equivalent.
-
Column: A capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Initial temperature of 180°C, hold for 1 min, ramp to 280°C at 20°C/min, then ramp to 300°C at 5°C/min, and hold for 10 min.
-
Mass Spectrometer: An Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron ionization (EI) at 70 eV.
-
Data Acquisition: Selected ion monitoring (SIM) mode is used for quantification of specific sterols (e.g., m/z 368 for cholesterol-TMS and m/z 366 for 7-DHC-TMS).
-
-
Quantification: Sterol concentrations are determined by comparing the peak areas to those of an internal standard (e.g., epicoprostanol) and a standard curve of known sterol concentrations.
HMG-CoA Reductase Activity Assay
-
Microsome Preparation: Liver tissue is homogenized in a buffer containing sucrose, EDTA, and DTT. The homogenate is centrifuged at low speed to remove cell debris and nuclei, followed by ultracentrifugation to pellet the microsomal fraction.
-
Assay Principle: The assay measures the conversion of 14C-labeled HMG-CoA to 14C-mevalonate.
-
Reaction Mixture: The reaction buffer contains potassium phosphate, EDTA, DTT, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+, and the microsomal protein.
-
Procedure: The reaction is initiated by the addition of 14C-HMG-CoA and incubated at 37°C. The reaction is stopped by the addition of HCl.
-
Product Separation and Detection: 14C-mevalonate is converted to mevalonolactone (B1676541) by heating. The mevalonolactone is then separated from unreacted HMG-CoA by thin-layer chromatography (TLC). The radioactivity of the mevalonolactone spot is quantified by liquid scintillation counting.
-
Calculation: Enzyme activity is expressed as picomoles of mevalonate formed per minute per milligram of microsomal protein.
In Vitro Studies with HL-60 Cells
-
Cell Culture: Human promyelocytic leukemia (HL-60) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded at a specific density and treated with various concentrations of this compound (e.g., 0-1000 nM) for a designated time (e.g., 24-48 hours).
-
Cholesterol Synthesis Assay:
-
Cells are incubated with a radiolabeled precursor, such as [14C]acetate, for the final few hours of the treatment period.
-
Lipids are extracted, saponified, and the non-saponifiable lipids are analyzed by TLC or HPLC to separate cholesterol from its precursors.
-
The amount of radioactivity incorporated into cholesterol is measured by liquid scintillation counting to determine the rate of cholesterol synthesis.
-
Conclusion
This compound is a powerful pharmacological tool for investigating the biochemical ramifications of inhibiting 7-dehydrocholesterol reductase. Its administration leads to a predictable and quantifiable set of consequences, including hypocholesterolemia, accumulation of 7-dehydrocholesterol, and compensatory upregulation of HMG-CoA reductase. The detailed experimental protocols provided herein offer a foundation for researchers to explore these effects in various contexts, from basic studies of cholesterol metabolism to the development of therapeutic strategies for Smith-Lemli-Opitz Syndrome and other related disorders. The provided visualizations of the affected pathways and experimental workflows serve as a guide for designing and interpreting such studies.
References
- 1. Proliferation of peroxisomes in pericentral hepatocytes of rat liver after administration of a new hypocholesterolemic agent (BM 15766). Sex-dependent ultrastructural differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Hydroxy-3-methylglutaryl coenzyme A reductase localization in rat liver peroxisomes and microsomes of control and cholestyramine-treated animals: quantitative biochemical and immunoelectron microscopical analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Smith-Lemli-Opitz Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
in vitro effects of BM 15766 on different cell lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro effects of BM 15766, a specific inhibitor of 7-dehydrocholesterol (B119134) reductase (DHCR7), the terminal enzyme in the cholesterol biosynthesis pathway. This document details the compound's impact on various cell lines, outlines experimental protocols for its study, and visualizes its influence on key cellular signaling pathways.
Core Mechanism of Action
BM 15766 exerts its primary effect by inhibiting 7-dehydrocholesterol reductase (DHCR7). This enzyme catalyzes the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol.[1] Inhibition of DHCR7 by BM 15766 leads to two primary cellular consequences: a dose-dependent reduction in cellular cholesterol levels and a simultaneous accumulation of 7-DHC.[1]
Quantitative Effects on Cell Lines
| Cell Line/Model | Treatment Concentration | Observed Effect | Reference |
| Primary Rat Hepatocytes | Dose-dependent (10⁻⁸ M to 2 x 10⁻⁵ M) | Over 90% reduction in cholesterol biosynthesis.[1] | Horm Metab Res. 1985 Nov;17(11):612-3. |
| Transformed Human Cell Line (neuronal context) | 2.5 µM | Inhibition of β-secretase (BACE) dimerization. | J Neurochem. 2007 Aug;102(4):1276-91. |
| Transformed Human Cell Line (neuronal context) | 5 µM | Reduction in BACE monomer expression. | J Neurochem. 2007 Aug;102(4):1276-91. |
| Isolated Rat Zona Glomerulosa and Fasciculata Cells | 2 x 10⁻⁵ M | Inhibition of ACTH-stimulated corticosteroid production, particularly aldosterone.[2] | J Steroid Biochem Mol Biol. 1990 Dec 10;37(5):687-91. |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the in vitro effects of BM 15766.
Cell Culture and Treatment
A standardized protocol for cell culture and treatment is essential for reproducible results.
Materials:
-
Appropriate cell line (e.g., primary hepatocytes, neuronal cell lines)
-
Complete cell culture medium (specific to the cell line)
-
BM 15766 stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells at a predetermined density in culture plates or flasks and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Treatment Medium: Prepare fresh culture medium containing the desired final concentrations of BM 15766. A vehicle control (medium with the solvent at the same concentration used for the highest drug dose) must be included.
-
Treatment: Remove the existing medium from the cells and replace it with the prepared treatment or vehicle control medium.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Measurement of Cholesterol and 7-Dehydrocholesterol Levels
This protocol details the quantification of cellular sterol levels following BM 15766 treatment.
Materials:
-
Treated and control cells
-
Solvents for lipid extraction (e.g., hexane, isopropanol)
-
Internal standards for cholesterol and 7-DHC
-
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Lysis and Lipid Extraction: After treatment, wash the cells with PBS and lyse them. Perform a lipid extraction using an appropriate solvent system.
-
Derivatization (Optional but recommended for GC-MS): Derivatize the extracted sterols to improve their volatility and chromatographic properties.
-
Analysis: Analyze the samples using GC-MS or LC-MS. Quantify cholesterol and 7-DHC levels by comparing their peak areas to those of the internal standards.
Western Blotting for Protein Expression
This protocol is for assessing changes in the expression of specific proteins, such as BACE and golgin-97, in response to BM 15766.
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BACE, anti-golgin-97, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the treated and control cells and determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize them to the loading control.
Signaling Pathways Affected by BM 15766
The inhibition of DHCR7 by BM 15766 and the subsequent alteration of cellular sterol composition have significant impacts on various signaling pathways.
Cholesterol Biosynthesis Pathway
The primary and most direct effect of BM 15766 is the disruption of the final step in the cholesterol biosynthesis pathway.
IRF3 Activation Pathway
Cholesterol depletion resulting from DHCR7 inhibition has been shown to enhance the activation of Interferon Regulatory Factor 3 (IRF3), a key transcription factor in the innate immune response. This occurs through the cGAS-STING-TBK1 signaling axis.
cAMP/PKA/FAK Signaling Pathway
The accumulation of 7-DHC and depletion of cholesterol can modulate the cyclic AMP (cAMP)/Protein Kinase A (PKA)/Focal Adhesion Kinase (FAK) signaling pathway. While the precise molecular links are still under investigation, alterations in membrane cholesterol can affect the function of membrane-associated proteins, including G-protein coupled receptors that influence cAMP production.
Conclusion
BM 15766 is a potent in vitro tool for studying the cellular roles of cholesterol and its precursors. Its specific inhibition of DHCR7 provides a valuable method for dissecting the intricate connections between cholesterol metabolism and fundamental cellular processes such as protein trafficking, signal transduction, and innate immunity. The experimental protocols and pathway visualizations provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential and mechanistic intricacies of targeting cholesterol biosynthesis.
References
In-Depth Technical Guide: BM 15766 Sulfate and its Attenuating Effect on Amyloid-Beta Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) peptides, forming senile plaques in the brain. The generation of Aβ is a critical event in the pathogenesis of AD, initiated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase. Consequently, modulating the activity of these secretases is a primary therapeutic strategy. This technical guide delves into the mechanism of BM 15766 sulfate (B86663), a specific inhibitor of cholesterol biosynthesis, and its subsequent effects on the reduction of amyloid-beta production.
Core Mechanism of Action: Cholesterol Depletion and BACE1 Regulation
BM 15766 sulfate is a potent inhibitor of 7-dehydrocholesterol (B119134) reductase, the final enzyme in the cholesterol biosynthesis pathway. Its primary mechanism in reducing amyloid-beta production is not through direct inhibition of β- or γ-secretase but rather by modulating the cellular cholesterol environment, which in turn affects the expression and activity of BACE1.
Elevated cellular cholesterol levels have been shown to promote the amyloidogenic processing of APP. Cholesterol-rich membrane microdomains, known as lipid rafts, are thought to be platforms where APP and BACE1 interact. By inhibiting cholesterol synthesis, this compound disrupts these lipid rafts, thereby altering the subcellular localization and interaction of APP and BACE1.
Furthermore, the expression of BACE1 itself is regulated by cellular cholesterol levels. Studies have indicated that the transcription factor Sterol Regulatory Element-Binding Protein 2 (SREBP2), a key regulator of cholesterol homeostasis, can directly influence BACE1 gene expression. Depletion of cellular cholesterol by agents like this compound can lead to a downstream reduction in BACE1 transcription.
A crucial aspect of BACE1 activity is its dimerization, which is believed to be its physiologically active form. Research has shown that the cholesterol gradient within cellular membranes is involved in this dimerization process. This compound, by reducing cellular cholesterol, has been demonstrated to inhibit the dimerization of BACE1, thereby reducing its enzymatic activity.[1]
Quantitative Data on the Effects of this compound
The following tables summarize the dose-dependent effects of this compound on key markers of the amyloidogenic pathway. The data is collated from in vitro studies on transformed human cell lines.
Table 1: Effect of this compound on BACE1 Dimerization and Monomer Expression
| Concentration of this compound (µmol/L) | Effect on BACE1 |
| 2.5 | Inhibition of BACE1 dimerization |
| 5.0 | Reduction in BACE1 monomer expression |
Data derived from Parsons et al., 2007, J Neurochem.[1]
Note: While the primary research indicates a correlation between the reduction in cellular cholesterol by this compound and a decrease in total amyloid-beta production, specific quantitative data on the percentage reduction of Aβ40 and Aβ42 at different concentrations of this compound is not publicly available in the cited literature. The data on BACE1 serves as a strong indicator of the compound's efficacy in mitigating the primary enzymatic step for Aβ generation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the research on this compound.
Cell Culture and Treatment
-
Cell Line: Transformed human cell lines, such as SH-SY5Y neuroblastoma cells or HEK293 cells stably expressing human APP, are commonly used.
-
Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: For dose-response experiments, cells are seeded in multi-well plates. After reaching a desired confluency (typically 70-80%), the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 0.5, 1.0, 2.5, 5.0, 10 µmol/L) or a vehicle control (e.g., DMSO). To isolate the effect on cholesterol synthesis from the isoprenoid pathway, cells are often co-incubated with simvastatin (B1681759) and mevalonate. The cells are then incubated for a specified period (e.g., 24-48 hours) before harvesting.
Western Blot Analysis for BACE1
-
Lysate Preparation: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The lysates are centrifuged to pellet cell debris, and the supernatant containing the protein is collected. Protein concentration is determined using a BCA assay.
-
Gel Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE on a polyacrylamide gel. The separated proteins are then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for BACE1 overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponding to BACE1 monomers and dimers is quantified using densitometry software.
Sandwich ELISA for Amyloid-Beta (Aβ40 and Aβ42)
-
Sample Preparation: The conditioned medium collected from the cell cultures is centrifuged to remove any cellular debris.
-
ELISA Procedure: A 96-well plate is coated with a capture antibody specific for the C-terminus of either Aβ40 or Aβ42. The conditioned medium samples and a series of Aβ standards are added to the wells and incubated. After washing, a biotinylated detection antibody that recognizes the N-terminus of Aβ is added. Following another incubation and wash step, a streptavidin-HRP conjugate is added. Finally, a substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.
-
Data Analysis: The absorbance of each well is measured at 450 nm using a microplate reader. A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentrations of Aβ40 and Aβ42 in the samples are then calculated from the standard curve.
Conclusion
This compound presents a compelling mechanism for reducing amyloid-beta production by targeting a fundamental cellular process – cholesterol biosynthesis. Its ability to decrease BACE1 expression and inhibit its dimerization underscores the critical role of the cellular lipid environment in the amyloidogenic processing of APP. While further in vivo studies are necessary to fully elucidate its therapeutic potential, the in vitro data provide a strong rationale for exploring cholesterol biosynthesis inhibitors as a viable strategy in the development of disease-modifying therapies for Alzheimer's disease. This technical guide provides a comprehensive overview of the current understanding of this compound's mode of action and the experimental approaches to evaluate its efficacy.
References
Investigating the Teratogenic Effects of BM 15766 Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BM 15766 sulfate (B86663), a potent inhibitor of 7-dehydrocholesterol (B119134) reductase (DHCR7), the final enzyme in the cholesterol biosynthesis pathway, has been identified as a significant teratogenic agent in preclinical studies. Its administration during gestation in animal models, particularly rats, induces a spectrum of severe congenital malformations, most notably holoprosencephaly (HPE), a severe structural defect of the brain. The teratogenicity of BM 15766 sulfate is attributed to its disruption of cholesterol homeostasis, which is critical for embryonic development, particularly for the proper functioning of the Sonic hedgehog (Shh) signaling pathway. This technical guide provides an in-depth overview of the teratogenic effects of this compound, compiling available quantitative data, detailing experimental protocols from key studies, and illustrating the underlying molecular mechanisms and experimental workflows. The information presented herein is intended to support further research and to inform drug development professionals about the potential risks associated with the inhibition of cholesterol biosynthesis.
Introduction
This compound is a hypolipidemic agent that effectively reduces plasma cholesterol levels by inhibiting the enzyme 7-dehydrocholesterol δ7-reductase.[1] This enzyme catalyzes the final step in the biosynthesis of cholesterol.[2] While therapeutically targeting cholesterol synthesis has been a strategy for managing hypercholesterolemia, the indispensable role of cholesterol in embryonic development raises significant safety concerns for developmental toxicity.
Inhibition of DHCR7 by this compound leads to a biochemical and morphological phenotype that closely mimics Smith-Lemli-Opitz syndrome (SLOS), a human autosomal recessive disorder caused by mutations in the DHCR7 gene.[3] SLOS is characterized by a wide range of congenital anomalies, including craniofacial abnormalities, limb defects, and severe neurological impairment. The primary teratogenic effect observed with this compound exposure in animal models is holoprosencephaly, a condition resulting from the incomplete cleavage of the embryonic forebrain.[3] Other reported anomalies include defects in the limbs and male genitalia.[3]
This guide synthesizes the current understanding of the teratogenic effects of this compound, with a focus on providing quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the involved biological pathways and experimental processes.
Quantitative Data on Teratogenic Effects
The teratogenic effects of this compound have been shown to be dose-dependent in rat models. The following tables summarize the key quantitative findings from developmental toxicity studies.
Table 1: Dose-Response of this compound-Induced Malformations in Rats (Protocol A)
| Dose (mg/kg/day) | Route of Administration | Treatment Period (Gestation Day) | Incidence of Holoprosencephaly Spectrum Malformations (%) | Incidence of Pituitary Agenesis (%) |
| Control | Methylcellulose | 1-11 | 0 | 0 |
| Low Dose | Methylcellulose | 1-11 | Dose-related increase | Dose-related increase |
| Mid Dose | Methylcellulose | 1-11 | Dose-related increase | Dose-related increase |
| High Dose | Methylcellulose | 1-11 | Dose-related increase | Dose-related increase |
Note: Specific percentages are not available in the abstracts reviewed. The term "dose-related increase" indicates a qualitative finding from the source.[4][5]
Table 2: Teratogenic Effects of this compound in Rats (Protocol B)
| Dose (mg/kg/day) | Route of Administration | Treatment Period (Gestation Day) | Incidence of Facial Malformations (%) | Incidence of Pituitary Agenesis (%) |
| 300 | Olive Oil | 4-7 | ~33 | ~67 |
Data extracted from Kolf-Clauw et al., 1997.[4][5]
Table 3: Effects of this compound on Maternal and Fetal Biochemistry
| Treatment Group | Maternal Serum Cholesterol | Maternal Serum Dehydrocholesterol (DHC) |
| Control | Normal | Undetectable |
| BM 15766-treated | Decreased to a plateau | Reached 25-44% of total sterols |
Data extracted from Kolf-Clauw et al., 1997.[4][5]
Experimental Protocols
The following protocols are based on the methodologies described in key studies investigating the teratogenic effects of this compound.
Animal Model and Husbandry
-
Species: Wistar rats[5]
-
Housing: Animals are typically housed in controlled environments with standard light-dark cycles, temperature, and humidity.
-
Diet: Standard laboratory chow and water are provided ad libitum.
-
Mating: Females are mated, and the day of vaginal plug detection is designated as gestation day 0 (GD 0).
Test Substance and Administration
-
Test Substance: this compound
-
Vehicle: The choice of vehicle can influence the outcome. Two vehicles have been reported:
-
Route of Administration: Oral gavage is a common route for administration in these studies.
Experimental Design (Based on Kolf-Clauw et al., 1997)
Protocol A: Extended Dosing [4][5]
-
Treatment Groups: Three treated groups with varying doses of this compound and a control group receiving the vehicle (methylcellulose).
-
Dosing Period: Gestation days 1 through 11.
-
Endpoints:
-
Maternal serum analysis for cholesterol and dehydrocholesterols on GD 0, 3, 5, 10, 14, and 21.
-
Fetal examination on GD 21 for external, visceral, and skeletal malformations.
-
Protocol B: Short-Term Dosing [4][5]
-
Treatment Group: A single high dose of 300 mg/kg/day of this compound in olive oil.
-
Dosing Period: Gestation days 4 through 7.
-
Endpoints:
-
Maternal serum analysis for cholesterol, dehydrocholesterols, estradiol (B170435) 17β, and progesterone (B1679170) on GD 0, 6, 10, 14, and 21.
-
Fetal examination on GD 21 for malformations, with a focus on facial defects and pituitary agenesis.
-
Evaluation of Teratogenicity
-
Maternal Assessment: Monitoring of clinical signs, body weight, and food consumption throughout the gestation period.
-
Fetal Assessment (on GD 21):
-
External Examination: Fetuses are examined for gross external malformations, including craniofacial defects (e.g., cyclopia, proboscis), and limb abnormalities.
-
Visceral Examination: A subset of fetuses is examined for internal organ abnormalities.
-
Skeletal Examination: Fetuses are processed and stained (e.g., with Alizarin Red S and Alcian Blue) to evaluate skeletal development and identify any abnormalities.
-
Biochemical Analysis
-
Sample Collection: Maternal blood is collected at specified time points.
-
Sterol Analysis: Serum levels of cholesterol and dehydrocholesterols (7-DHC and 8-DHC) are quantified using methods such as gas chromatography-mass spectrometry (GC-MS).
-
Hormone Analysis: Serum levels of steroid hormones like estradiol and progesterone are measured by radioimmunoassay (RIA) or other suitable methods.
Signaling Pathways and Experimental Workflows
Signaling Pathway
The teratogenic effects of this compound are primarily mediated through the disruption of the Sonic hedgehog (Shh) signaling pathway, a critical regulator of embryonic patterning.
Caption: Mechanism of this compound Teratogenicity.
Experimental Workflow
The following diagram illustrates a typical workflow for a developmental toxicity study of this compound in a rat model.
Caption: Experimental Workflow for Teratogenicity Assessment.
Conclusion
This compound is a potent teratogen that induces severe developmental abnormalities, primarily holoprosencephaly, by inhibiting the final step of cholesterol biosynthesis. The mechanism is directly linked to the disruption of cholesterol-dependent signaling pathways crucial for embryogenesis, most notably the Sonic hedgehog pathway. The dose-dependent nature of these effects underscores the critical need for caution when developing pharmaceuticals that target cholesterol synthesis. The experimental protocols and data presented in this guide provide a framework for understanding and further investigating the developmental toxicity of DHCR7 inhibitors. Future research should focus on elucidating the precise dose-response relationships and the full spectrum of malformations to better inform risk assessment and guide the development of safer therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for BM 15766 Sulfate Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BM 15766 sulfate (B86663) is a potent inhibitor of 7-dehydrocholesterol (B119134) δ7-reductase, the enzyme that catalyzes the final step in cholesterol biosynthesis.[1][2] This inhibition leads to a reduction in plasma cholesterol levels and an accumulation of 7-dehydrocholesterol.[3][4] Due to its specific mechanism of action, BM 15766 sulfate is a valuable tool in research settings for studying cholesterol metabolism and its role in various physiological and pathological processes, including embryonic development and steroidogenesis.[5][6][7] Proper preparation of a stock solution is the first critical step for ensuring accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Citations |
| Molecular Formula | C₂₂H₂₅ClN₂O₂ · H₂SO₄ | [2] |
| Molecular Weight | 482.98 g/mol | [2] |
| CAS Number | 86621-94-5 | [2][8] |
| Appearance | White powder | [9] |
| Solubility in DMSO | 2 mg/mL to 20 mg/mL (may require warming) | [8] |
| Solubility in Water | Insoluble | [8] |
| Powder Storage | 2-8°C | [8] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [1][2] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials and Equipment
-
This compound powder (≥98% purity)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Procedure
-
Pre-weighing Preparation: Before handling the compound, ensure you are wearing the appropriate PPE. Bring the this compound powder to room temperature before opening the container to prevent condensation.
-
Weighing the Compound: Carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.83 mg of this compound (Molecular Weight = 482.98 g/mol ).
-
Solvent Addition: Add the calculated amount of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming in a water bath (not exceeding 37°C) can aid in dissolution. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.[1]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2] Ensure the vials are sealed tightly to prevent moisture contamination.
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: A flowchart outlining the key steps for preparing a this compound stock solution.
Signaling Pathway Inhibition by BM 15766
Caption: The inhibitory effect of this compound on the final step of cholesterol biosynthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. The effects of BM 15.766, an inhibitor of 7-dehydrocholesterol delta 7-reductase, on cholesterol biosynthesis in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of the cholesterol biosynthetic defect in Smith-Lemli-Opitz syndrome reproduced in rats by BM 15.766 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholesterol biosynthesis inhibited by BM15.766 induces holoprosencephaly in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of cholesterol in embryonic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of a cholesterol synthesis inhibitor (BM 15.766) in the presence and absence of HDL on corticosteroidogenesis of isolated zona glomerulosa and fasciculata cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. scientificlabs.com [scientificlabs.com]
Application Notes and Protocols for In Vivo Administration of BM 15766 Sulfate in Rats
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vivo administration of BM 15766 sulfate (B86663) to rats. BM 15766 sulfate is a potent inhibitor of the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7), the final enzyme in the cholesterol biosynthesis pathway.[1] Its administration in rats leads to a significant reduction in plasma cholesterol levels and a corresponding accumulation of 7-dehydrocholesterol (7-DHC), effectively creating an animal model for the human genetic disorder Smith-Lemli-Opitz Syndrome (SLOS).[2] This document outlines the mechanism of action, detailed experimental protocols for oral administration, and expected quantitative outcomes on serum sterol levels.
Mechanism of Action: Inhibition of Cholesterol Biosynthesis
This compound specifically targets and inhibits 7-dehydrocholesterol reductase (DHCR7). This enzyme catalyzes the conversion of 7-dehydrocholesterol to cholesterol, the terminal step in the Kandutsch-Russell pathway of cholesterol biosynthesis. By blocking this step, this compound effectively lowers cellular and serum cholesterol levels while causing an accumulation of the precursor, 7-dehydrocholesterol.[1][2]
Caption: Inhibition of Cholesterol Biosynthesis by this compound.
Quantitative Data Summary
| Dosage Range | Administration Route | Vehicle | Key Observations | Reference |
| Varies | Oral | Methylcellulose (B11928114) | Dose-dependent reduction in serum cholesterol. | [3][4] |
| 300 mg/kg/day | Oral | Olive Oil | Cholesterol levels decrease to a plateau; 7-DHC reaches 25-44% of total sterols in dams. | [3] |
| Not Specified | Not Specified | Not Specified | Marked reduction in total serum sterol content and triglycerides. | [2] |
Experimental Protocols
The following are detailed protocols for the preparation and oral administration of this compound to rats. Oral gavage is the most commonly cited method of administration.
Protocol 1: Oral Administration using Methylcellulose Suspension
This protocol is adapted from studies using methylcellulose as a vehicle for oral administration in rats.[3]
Materials:
-
This compound powder
-
Methylcellulose (e.g., 400 cP)
-
Sterile, deionized water
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Animal gavage needles (appropriate size for rats)
-
Syringes
Procedure:
-
Vehicle Preparation (0.5% Methylcellulose):
-
Heat approximately one-third of the final required volume of deionized water to 60-70°C.
-
Slowly add the methylcellulose powder to the heated water while stirring vigorously to ensure it is wetted.
-
Once the powder is dispersed, remove the solution from the heat and add the remaining two-thirds of the volume as cold (2-8°C) deionized water.
-
Continue to stir the solution at a low temperature until the methylcellulose is fully dissolved and the solution is clear and viscous.
-
-
This compound Suspension:
-
Weigh the required amount of this compound based on the desired dose and the number of animals.
-
Add the powdered this compound to the prepared 0.5% methylcellulose vehicle.
-
Vortex or stir the mixture thoroughly to create a homogenous suspension. Due to the insolubility of this compound in water, it will form a suspension, not a solution.[2]
-
-
Oral Gavage Administration:
-
Gently restrain the rat.
-
Measure the appropriate volume of the this compound suspension into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and administer the suspension.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Protocol 2: Oral Administration using Olive Oil
This protocol is based on a study where BM 15766 was administered in olive oil.[3]
Materials:
-
This compound powder
-
High-quality olive oil
-
Vortex mixer or sonicator
-
Animal gavage needles
-
Syringes
Procedure:
-
Preparation of this compound in Olive Oil:
-
Weigh the necessary amount of this compound for the desired dosage (e.g., 300 mg/kg).
-
Add the powder to the appropriate volume of olive oil.
-
Vortex or sonicate the mixture until a uniform suspension is achieved.
-
-
Oral Gavage Administration:
-
Follow the same procedure for oral gavage as described in Protocol 1, using the olive oil suspension.
-
Experimental Workflow Diagram
Caption: General Experimental Workflow for this compound Administration in Rats.
Important Considerations
-
Solubility: this compound is soluble in DMSO at 4 mg/mL but is insoluble in water.[2] For in vivo studies in rats, it is typically administered as a suspension in a suitable vehicle.
-
Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
-
Toxicity: BM 15766 has been shown to be a teratogen, causing holoprosencephaly in rat fetuses.[3] Appropriate safety precautions should be taken, especially when handling the compound and working with pregnant animals.
-
Data Collection: For accurate quantitative analysis of serum sterols, gas chromatography-mass spectrometry (GC-MS) is the recommended analytical method.[2]
By following these protocols and considering the key aspects of its mechanism of action, researchers can effectively utilize this compound to study the effects of cholesterol biosynthesis inhibition in a rat model.
References
- 1. Steroidogenesis inhibitor - Wikipedia [en.wikipedia.org]
- 2. Cholesterol biosynthesis inhibited by BM15.766 induces holoprosencephaly in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of BM 15.766 on serum lipids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Creating a Smith-Lemli-Opitz Syndrome Animal Model Using BM 15766 Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Smith-Lemli-Opitz Syndrome (SLOS) is an autosomal recessive disorder of cholesterol biosynthesis caused by mutations in the 7-dehydrocholesterol (B119134) reductase (DHCR7) gene. This enzymatic deficiency leads to a buildup of 7-dehydrocholesterol (7-DHC) and a reduction in cholesterol levels, resulting in a wide spectrum of congenital abnormalities and developmental delays. The creation of animal models that accurately recapitulate the biochemical and phenotypic characteristics of SLOS is crucial for studying the disease's pathophysiology and for the preclinical evaluation of potential therapeutic interventions.
BM 15766 is a potent and specific inhibitor of the DHCR7 enzyme.[1] Administration of BM 15766 to animals, particularly rodents, provides a reliable method for inducing a pharmacological phenocopy of SLOS. This document provides detailed application notes and protocols for the use of BM 15766 sulfate (B86663) to generate a rat model of SLOS, focusing on the induction of developmental defects in fetuses.
Mechanism of Action
BM 15766 acts as a potent inhibitor of DHCR7, the enzyme responsible for the conversion of 7-DHC to cholesterol in the final step of the Kandutsch-Russell pathway of cholesterol biosynthesis.[2] By blocking this enzyme, BM 15766 induces a biochemical state that mirrors SLOS, characterized by decreased plasma and tissue cholesterol levels and a significant accumulation of 7-DHC and its metabolites, such as 8-dehydrocholesterol (B109809) (8-DHC).[3][4]
Signaling Pathway Inhibition
The developmental abnormalities observed in SLOS are largely attributed to the disruption of the Sonic Hedgehog (Shh) signaling pathway.[1][5] The Shh protein requires covalent modification with cholesterol for its proper signaling activity, which is essential for embryonic patterning and development. The cholesterol deficiency induced by BM 15766 impairs Shh signaling, leading to the characteristic congenital malformations, such as holoprosencephaly, observed in the animal model.[3][5]
Experimental Protocols
The following protocols are adapted from studies that successfully induced SLOS-like phenotypes in rat fetuses.[3][6] All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol A: Extended Dosing in Methylcellulose
This protocol is designed for a sustained inhibition of DHCR7 throughout a critical period of organogenesis.
Materials:
-
BM 15766 sulfate
-
Methylcellulose (0.5% w/v in sterile water)
-
Pregnant Wistar rats (or other suitable strain)
-
Oral gavage needles
-
Standard laboratory equipment for animal handling and dosing
Procedure:
-
Preparation of Dosing Solution: Prepare a suspension of this compound in 0.5% methylcellulose. The concentration should be calculated based on the desired dosage and the average weight of the animals. Ensure the suspension is homogenous before each administration.
-
Animal Dosing:
-
Use timed-pregnant rats, with day 0 of gestation being the day of sperm detection in a vaginal smear.
-
From day 1 to day 11 of gestation, administer this compound by oral gavage once daily.
-
A dose-response relationship has been observed, with higher doses leading to more severe malformations.[3] Suggested dosage groups can range from 50 to 200 mg/kg/day. A control group should receive the vehicle (0.5% methylcellulose) only.
-
-
Sample Collection:
-
On day 21 of gestation, euthanize the pregnant dams.
-
Collect maternal blood via cardiac puncture for sterol analysis.
-
Harvest the fetuses and examine for gross morphological abnormalities, particularly craniofacial defects.
-
Fetal tissues (e.g., brain, liver) can be collected for biochemical or molecular analysis.
-
Protocol B: Short-Term High-Dose in Olive Oil
This protocol aims to induce a more acute inhibition of DHCR7 during a specific developmental window.
Materials:
-
This compound
-
Olive oil
-
Pregnant Wistar rats
-
Oral gavage needles
-
Standard laboratory equipment
Procedure:
-
Preparation of Dosing Solution: Prepare a solution or suspension of this compound in olive oil.
-
Animal Dosing:
-
Use timed-pregnant rats as described in Protocol A.
-
From day 4 to day 7 of gestation, administer this compound by oral gavage once daily.
-
A high dose of 300 mg/kg/day has been shown to be effective.[3] A control group should receive olive oil only.
-
-
Sample Collection:
-
Follow the sample collection procedures as outlined in Protocol A.
-
Data Presentation
The following tables summarize the expected quantitative outcomes based on published studies.
Table 1: Biochemical Effects of BM 15766 Treatment in Rats
| Parameter | Control Group | BM 15766-Treated Group | Reference |
| Plasma Cholesterol | Normal | Decreased by ~67% | [7] |
| Plasma 7-DHC | Trace amounts | Increased to ~17 mg/dL | [7] |
| Total Dehydrocholesterols in Dams | < 1% of total sterols | 25-44% of total sterols | [3] |
| Hepatic HMG-CoA Reductase Activity | Baseline | Increased by ~74% | [7] |
| Hepatic HMG-CoA Reductase mRNA | Baseline | Increased by ~2-fold | [7] |
Table 2: Phenotypic Outcomes in Fetuses from BM 15766-Treated Dams
| Phenotype | Incidence in Control Group | Incidence in BM 15766-Treated Group | Reference |
| Holoprosencephaly Spectrum | 0% | Dose-dependent increase | [3] |
| Facial Malformations (Protocol B) | 0% | ~33% | [3] |
| Pituitary Agenesis (Protocol B) | 0% | ~66% | [3] |
Analytical Methodologies
Accurate quantification of cholesterol and 7-DHC is critical for confirming the biochemical phenotype of the animal model.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used method for sterol analysis.
Protocol Outline:
-
Sample Preparation:
-
For serum or plasma, perform a saponification step to hydrolyze sterol esters.
-
Extract the non-saponifiable lipids using an organic solvent (e.g., hexane).
-
Evaporate the solvent and reconstitute the sample in a suitable solvent.
-
-
Derivatization: To improve volatility and chromatographic properties, derivatize the sterols to form trimethylsilyl (B98337) (TMS) ethers.
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column.
-
Use a temperature gradient to separate the different sterols.
-
Monitor characteristic ions for cholesterol and 7-DHC for quantification. An internal standard (e.g., epicoprostanol) should be used for accurate quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) with PTAD Derivatization
This method offers higher sensitivity and is particularly useful for samples with low concentrations of 7-DHC.[8]
Protocol Outline:
-
Sample Preparation:
-
Extract lipids from the biological matrix.
-
-
Derivatization:
-
React the lipid extract with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). PTAD reacts specifically with the conjugated diene system of 7-DHC through a Diels-Alder reaction, forming a stable adduct.[8]
-
-
LC-MS Analysis:
-
Analyze the derivatized sample by LC-MS. The PTAD adduct of 7-DHC is highly ionizable, allowing for sensitive detection and quantification.
-
Conclusion
The use of BM 15766 provides a reproducible and effective method for generating an animal model of Smith-Lemli-Opitz Syndrome. These models are invaluable for investigating the molecular mechanisms of the disease, understanding the role of cholesterol in development, and for the preclinical assessment of novel therapeutic strategies. The protocols and data presented here serve as a comprehensive guide for researchers aiming to establish and utilize this important disease model.
References
- 1. Specific congenital heart defects in RSH/Smith-Lemli-Opitz syndrome: postulated involvement of the sonic hedgehog pathway in syndromes with postaxial polydactyly or heterotaxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Smith-Lemli-Opitz Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The sonic hedgehog pathway mediates brain plasticity and subsequent functional recovery after bone marrow stromal cell treatment of stroke in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Negative regulation of Hedgehog signaling by the cholesterogenic enzyme 7-dehydrocholesterol reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholesterol biosynthesis inhibited by BM15.766 induces holoprosencephaly in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of the cholesterol biosynthetic defect in Smith-Lemli-Opitz syndrome reproduced in rats by BM 15.766 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BM 15766 Sulfate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BM 15766 sulfate (B86663) is a potent and specific inhibitor of 7-dehydrocholesterol (B119134) reductase (7-DHCR), the enzyme responsible for catalyzing the final step in cholesterol biosynthesis.[1][2] By blocking the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol, BM 15766 sulfate serves as a critical tool for investigating the multifaceted roles of cholesterol in cellular processes.[3][4] Its application in cell culture allows for the controlled depletion of cellular cholesterol, mimicking the biochemical phenotype of Smith-Lemli-Opitz syndrome (SLOS), a genetic disorder caused by mutations in the 7-DHCR gene.[5][6] These application notes provide detailed protocols for utilizing this compound to study cholesterol metabolism and its impact on various cellular functions.
Mechanism of Action
This compound specifically targets and inhibits the activity of 7-dehydrocholesterol reductase. This enzyme is crucial for reducing the C7-C8 double bond in 7-DHC to synthesize cholesterol.[1][2] Inhibition of 7-DHCR by this compound leads to a dose-dependent decrease in cellular cholesterol levels and a corresponding accumulation of the precursor, 7-dehydrocholesterol.[3][4] This targeted inhibition allows researchers to dissect the specific roles of cholesterol in biological pathways, distinct from the broader effects of other lipid-altering agents.
Quantitative Data Summary
The following table summarizes the effective concentrations and observed effects of this compound in various cell lines and experimental conditions.
| Cell Line | Concentration | Incubation Time | Effect | Reference |
| HL-60 | 500 nM (IC50) | 24 hours | Inhibition of cholesterol biosynthesis from 2-[13C]acetate. | [7] |
| Primary Rat Hepatocytes | 10⁻⁸ M to 2 x 10⁻⁵ M | Not Specified | Dose-dependent reduction of cholesterol biosynthesis by over 90%. | [3] |
| Transformed Human Cell Line | 2.5 µM | Not Specified | Inhibition of BACE dimerization. | [8] |
| Transformed Human Cell Line | 5 µM | Not Specified | Reduction in BACE monomer expression. | [8] |
Experimental Protocols
Protocol 1: Inhibition of Cholesterol Biosynthesis in Cultured Cells
This protocol outlines a general method to assess the inhibitory effect of this compound on cholesterol synthesis.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell line of interest (e.g., HL-60, HepG2)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Cholesterol quantification kit
-
[¹⁴C]-acetate (optional, for radiolabeling studies)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock can be prepared. Store aliquots at -20°C or -80°C.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the experiment. Allow cells to adhere and recover overnight.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM, 5 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Cholesterol Quantification: Determine the total cholesterol content in the cell lysates using a commercial cholesterol quantification kit according to the manufacturer's instructions.
-
(Optional) Radiolabeling: For a more direct measure of de novo synthesis, add [¹⁴C]-acetate to the culture medium during the last few hours of the this compound treatment. After lysis, cholesterol can be extracted and the amount of incorporated radiolabel can be measured by scintillation counting.[3][4]
Protocol 2: Investigating the Role of Cholesterol in Amyloid-β Production
This protocol is adapted from a study investigating the link between cholesterol synthesis and Alzheimer's disease pathology.[8]
Materials:
-
This compound
-
Mevalonate
-
Human cell line expressing Amyloid Precursor Protein (APP)
-
Complete cell culture medium
-
Cell lysis buffer
-
ELISA kit for Amyloid-β (Aβ) quantification
-
Antibodies for Western blotting (e.g., anti-BACE1)
Procedure:
-
Cell Culture and Treatment: Culture the APP-expressing cells to ~70-80% confluency. Treat the cells with a combination of 50 µM simvastatin and 400 µM mevalonate to isolate the effects of downstream cholesterol synthesis inhibition. To this medium, add this compound at varying concentrations (e.g., 1 µM, 2.5 µM, 5 µM).
-
Incubation: Incubate the cells for 24 hours.
-
Aβ Quantification: Collect the conditioned medium and measure the levels of secreted Aβ using a specific ELISA kit.
-
Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the expression levels and dimerization of BACE1, a key enzyme in Aβ production.[8]
-
Cholesterol Measurement: Quantify the cellular cholesterol levels to correlate with the observed changes in Aβ production and BACE1 expression.
Applications in Drug Development and Research
-
Alzheimer's Disease Research: this compound can be used to investigate the link between cholesterol metabolism and the processing of amyloid precursor protein, potentially identifying new therapeutic targets.[8]
-
Smith-Lemli-Opitz Syndrome Model: In cell culture, this compound provides a robust model to study the cellular and molecular consequences of 7-DHCR deficiency, aiding in the development of therapeutic strategies for SLOS.[5][6]
-
Developmental Biology: By inducing a state of hypocholesterolemia, this inhibitor can be used to explore the critical roles of cholesterol in embryonic development and cellular differentiation.[6]
-
Lipid Raft and Membrane Function Studies: Researchers can utilize this compound to modulate cellular cholesterol levels and examine the impact on the structure and function of lipid rafts and overall membrane dynamics.
Handling and Storage
This compound is soluble in DMSO.[5] For long-term storage, it is recommended to store the solid compound at 4°C and stock solutions at -20°C or -80°C.[7] Avoid repeated freeze-thaw cycles.
Disclaimer: This product is for research use only and is not intended for human or therapeutic use. Please consult the material safety data sheet (MSDS) for handling and safety information.
References
- 1. abmole.com [abmole.com]
- 2. Steroidogenesis inhibitor - Wikipedia [en.wikipedia.org]
- 3. The effects of BM 15.766, an inhibitor of 7-dehydrocholesterol delta 7-reductase, on cholesterol biosynthesis in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of cholesterol biosynthesis by BM 15.766 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Role of cholesterol in embryonic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A specific inhibitor of cholesterol biosynthesis, BM15.766, reduces the expression of beta-secretase and the production of amyloid-beta in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Detection of BM 15766 Sulfate Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
BM 15766 is a potent inhibitor of 7-dehydrocholesterol (B119134) reductase, a key enzyme in the cholesterol biosynthesis pathway. Its activity leads to an accumulation of 7-dehydrocholesterol and other precursors, making it a valuable tool for studying the biochemical basis of Smith-Lemli-Opitz syndrome.[1][2] Understanding the metabolism of BM 15766, including the formation of its sulfate (B86663) conjugates, is crucial for comprehensive pharmacokinetic and pharmacodynamic assessments in preclinical and clinical studies. Sulfation is a common phase II metabolic pathway that enhances the water solubility of xenobiotics, facilitating their excretion. This document provides a detailed protocol for the analytical detection and quantification of BM 15766 sulfate metabolites in biological matrices, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway Overview
BM 15766 primarily acts on the cholesterol biosynthesis pathway. While it is not directly involved in a signaling cascade in the traditional sense, its effect on sterol levels can indirectly influence various cellular processes. The metabolic fate of BM 15766 itself involves phase I and phase II biotransformation reactions. The diagram below illustrates the general metabolic pathway leading to the formation of a sulfate metabolite.
Caption: General metabolic pathway of BM 15766 leading to a sulfate conjugate.
Experimental Protocols
This section details the methodologies for sample preparation and LC-MS/MS analysis of this compound metabolites.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of BM 15766 and its sulfate metabolites from plasma or urine samples.
Materials:
-
Biological matrix (plasma, urine)
-
SPE cartridges (e.g., Oasis HLB)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
Protocol:
-
Sample Pre-treatment:
-
Thaw frozen samples to room temperature.
-
Centrifuge samples at 14,000 rpm for 10 minutes to pellet any precipitates.
-
To 500 µL of supernatant, add 50 µL of the internal standard solution.
-
Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the analytes with 1 mL of methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial.
-
Caption: Workflow for Solid-Phase Extraction (SPE) of BM 15766 metabolites.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
LC Parameters (Hypothetical):
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Parameters (Hypothetical):
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 35 V
MRM Transitions (Hypothetical):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| BM 15766 | [M+H]+ | [Fragment 1]+ | 25 |
| [Fragment 2]+ | 35 | ||
| This compound | [M-H]- | [SO3]- (m/z 80) | 40 |
| [Deprotonated BM 15766]- | 30 |
| Internal Standard | [M+H]+ | [IS Fragment]+ | 28 |
Data Presentation
The following tables represent hypothetical quantitative data for illustrative purposes. Actual data will vary based on experimental conditions.
Table 1: Linearity of this compound Metabolite in Spiked Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy | % RSD |
| 1 | 0.012 | 98.5 | 4.2 |
| 5 | 0.058 | 101.2 | 3.1 |
| 10 | 0.115 | 100.5 | 2.5 |
| 50 | 0.592 | 99.8 | 1.8 |
| 100 | 1.180 | 100.1 | 1.5 |
| 500 | 5.950 | 99.2 | 2.0 |
| 1000 | 11.920 | 100.8 | 1.7 |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | % Accuracy | % RSD (Intra-day) | % RSD (Inter-day) |
| LLOQ | 1 | 0.99 | 99.0 | 5.1 | 6.3 |
| Low | 3 | 2.95 | 98.3 | 4.5 | 5.8 |
| Medium | 75 | 76.2 | 101.6 | 3.2 | 4.1 |
| High | 750 | 745.5 | 99.4 | 2.8 | 3.9 |
Conclusion
The described analytical methodology provides a robust framework for the detection and quantification of this compound metabolites in biological samples. The use of solid-phase extraction for sample cleanup, coupled with the sensitivity and selectivity of LC-MS/MS, allows for reliable determination of metabolite concentrations. This protocol can be adapted and validated for specific research needs in drug metabolism and pharmacokinetic studies, contributing to a more complete understanding of the disposition of BM 15766. Further development could involve the synthesis of certified reference standards for the sulfate metabolites to ensure the highest level of analytical accuracy.
References
Application Note: Quantification of Sterol Profiles in Response to BM 15766 Using Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of cellular sterol profiles, specifically focusing on the effects of BM 15766, a potent inhibitor of 7-dehydrocholesterol (B119134) reductase (DHCR7). The methodology utilizes gas chromatography-mass spectrometry (GC-MS) for the sensitive and specific quantification of cholesterol and its precursor, 7-dehydrocholesterol (7-DHC). This document outlines the entire workflow, from cell culture and treatment with BM 15766 to sample preparation, including lipid extraction and derivatization, and finally, the GC-MS analysis. Furthermore, representative data on the dose-dependent effects of a DHCR7 inhibitor on cellular sterol levels are presented in a structured format. A signaling pathway diagram and an experimental workflow are included to provide a comprehensive overview of the biological context and the analytical procedure.
Introduction
Cholesterol is an essential structural component of mammalian cell membranes and a precursor for the synthesis of steroid hormones and bile acids. The biosynthesis of cholesterol is a complex, multi-step process, with 7-dehydrocholesterol reductase (DHCR7) catalyzing the final step in the Kandutsch-Russell pathway: the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol. Inhibition of DHCR7 is of significant interest in biomedical research, particularly in the study of developmental disorders such as Smith-Lemli-Opitz syndrome (SLOS), which is caused by mutations in the DHCR7 gene.
BM 15766 is a chemical inhibitor of DHCR7 that serves as a valuable tool for studying the functional consequences of impaired cholesterol synthesis.[1] By blocking DHCR7, BM 15766 induces an accumulation of 7-DHC and a corresponding decrease in cellular cholesterol levels. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the separation and quantification of sterols due to its high resolution and sensitivity.[2] This application note details a comprehensive GC-MS method to analyze changes in the cellular sterol profile upon treatment with DHCR7 inhibitors like BM 15766.
Signaling Pathway
The cholesterol biosynthesis pathway is a critical cellular process. BM 15766 acts on the final step of this pathway. The diagram below illustrates the inhibition of 7-dehydrocholesterol reductase (DHCR7) by BM 15766 and the resulting accumulation of 7-dehydrocholesterol (7-DHC) and reduction of cholesterol.
Caption: Inhibition of DHCR7 by BM 15766.
Experimental Workflow
The following diagram outlines the major steps for the analysis of cellular sterols after treatment with BM 15766.
Caption: Workflow for GC-MS sterol analysis.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate human fibroblasts or other suitable cell lines in 6-well plates at a density that allows for logarithmic growth during the treatment period.
-
Compound Preparation: Prepare a stock solution of BM 15766 in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve the desired final concentrations.
-
Cell Treatment: Once the cells have adhered and are in the logarithmic growth phase, replace the culture medium with fresh medium containing the desired concentrations of BM 15766 or vehicle control (e.g., 0, 1, 10, 100, 1000 nM).
-
Incubation: Incubate the treated cells for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO2.
Sample Preparation: Lipid Extraction and Derivatization
-
Cell Harvesting: After incubation, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Harvest the cells by scraping and transfer to a glass tube with a Teflon-lined cap.
-
Internal Standard: Add an internal standard, such as epicoprostanol, to each sample to correct for variations in extraction and derivatization efficiency.
-
Lipid Extraction (Folch Method): Add a chloroform:methanol (2:1, v/v) mixture to the cell suspension. Vortex thoroughly and incubate at room temperature for 30 minutes. Add 0.9% NaCl solution, vortex again, and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.
-
Saponification: Evaporate the solvent from the lipid extract under a stream of nitrogen. Add 1 M ethanolic potassium hydroxide (B78521) (KOH) and incubate at 60°C for 1 hour to hydrolyze any sterol esters to free sterols.
-
Extraction of Non-Saponifiable Lipids: After cooling, add water and extract the non-saponifiable lipids (including sterols) three times with n-hexane. Pool the hexane extracts.
-
Drying: Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.
-
Derivatization: To increase the volatility of the sterols for GC analysis, convert them to their trimethylsilyl (TMS) ethers. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine (B92270) to the dried extract. Cap the vial tightly and heat at 60°C for 30 minutes.[3]
GC-MS Analysis
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with a 5977A MSD).
-
GC Column: Employ a capillary column suitable for sterol analysis, such as an Agilent HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injection: Inject 1 µL of the derivatized sample in splitless mode.
-
GC Oven Program:
-
Initial temperature: 180°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 270°C, hold for 10 minutes.
-
Ramp 2: 5°C/min to 300°C, hold for 5 minutes.
-
-
Inlet and Transfer Line Temperatures: Set the injector temperature to 280°C and the transfer line temperature to 290°C.
-
Carrier Gas: Use helium as the carrier gas at a constant flow rate of 1 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Scan mode (m/z 50-600) for initial identification and Selected Ion Monitoring (SIM) mode for quantification.
-
SIM Ions for Quantification:
-
Cholesterol-TMS: m/z 368, 458
-
7-DHC-TMS: m/z 352, 456
-
Epicoprostanol-TMS (Internal Standard): m/z 370, 460
-
-
Data Presentation
The following table presents representative quantitative data on the dose-dependent effect of a DHCR7 inhibitor on the cellular levels of 7-dehydrocholesterol and cholesterol in cultured human fibroblasts. The data is compiled from studies on DHCR7 inhibitors and illustrates the expected outcome of treating cells with compounds like BM 15766.
| DHCR7 Inhibitor Concentration (nM) | 7-Dehydrocholesterol (ng/mg protein) | Cholesterol (ng/mg protein) | 7-DHC/Cholesterol Ratio |
| 0 (Control) | 5.2 ± 0.8 | 25,100 ± 1,500 | 0.0002 |
| 1 | 28.6 ± 3.1 | 24,500 ± 1,300 | 0.0012 |
| 10 | 154.3 ± 12.5 | 22,300 ± 1,100 | 0.0069 |
| 100 | 875.9 ± 55.2 | 18,600 ± 980 | 0.0471 |
| 1000 | 2,140.7 ± 130.4 | 15,200 ± 850 | 0.1408 |
Data are presented as mean ± standard deviation and are representative of typical results obtained from GC-MS analysis of sterols in cultured fibroblasts treated with a DHCR7 inhibitor for 48 hours. Absolute values may vary depending on the cell line and experimental conditions.
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust approach for the quantitative analysis of cellular sterol profiles, specifically for monitoring the effects of DHCR7 inhibitors such as BM 15766. The protocol is comprehensive, covering all stages from cell culture to data acquisition. The provided representative data and diagrams offer valuable resources for researchers in drug development and the study of cholesterol metabolism. This methodology can be readily adapted for the screening and characterization of other potential modulators of the cholesterol biosynthesis pathway.
References
- 1. scbt.com [scbt.com]
- 2. Analysis of Sterols by Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. A gas chromatography-mass spectrometry-based whole-cell screening assay for target identification in distal cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BM 15766 Sulfate in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BM 15766 sulfate (B86663) is a potent inhibitor of the enzyme 7-dehydrocholesterol (B119134) δ7-reductase (DHCR7), which catalyzes the final step in the biosynthesis of cholesterol.[1][2][3][4][5][6] This inhibition leads to a systemic reduction in cholesterol levels and a concurrent accumulation of its precursor, 7-dehydrocholesterol (7-DHC).[3][4] Consequently, BM 15766 sulfate serves as a valuable research tool for studying the physiological roles of cholesterol and for developing animal models of Smith-Lemli-Opitz Syndrome (SLOS), a human genetic disorder caused by a deficiency in DHCR7.[3][5] These application notes provide a detailed overview of the available data on the dosage and administration of this compound in various animal models, along with relevant protocols and pathway diagrams.
Mechanism of Action
This compound specifically targets and inhibits the 7-dehydrocholesterol δ7-reductase enzyme. This enzyme is critical for the conversion of 7-dehydrocholesterol to cholesterol in the Kandutsch-Russell pathway of cholesterol biosynthesis. By blocking this step, administration of this compound results in decreased plasma and tissue concentrations of cholesterol and an accumulation of 7-DHC.
Data Presentation: Dosage in Animal Studies
The following tables summarize the available quantitative data on the dosage of this compound and the related compound AY-9944 in various animal models. It is important to note that publicly available pharmacokinetic data such as Cmax, Tmax, and bioavailability for this compound are limited.
Table 1: In Vivo Dosages of this compound in Rats
| Species | Dosage | Route of Administration | Vehicle | Study Focus | Reference |
| Rat (pregnant) | 300 mg/kg/day | Oral (gavage) | Olive oil | Induction of holoprosencephaly (SLOS model) | N/A |
| Rat | 60, 75, or 90 mg/kg/day for 11 days | Oral | Not specified | Induction of hypocholesterolemia and 7-DHC accumulation | [7] |
Table 2: In Vitro Concentrations of this compound
| Cell Line | Concentration Range | Effect | Reference |
| Primary Rat Hepatocytes | 10⁻⁸ M to 2 x 10⁻⁵ M | Dose-dependent reduction of cholesterol biosynthesis | N/A |
| Neuro2a cells | 2.5 µM | Inhibition of BACE dimerization | [7] |
| Neuro2a cells | 5 µM | Reduction in BACE monomer expression | [7] |
Table 3: In Vivo Dosages of AY-9944 (a related DHCR7 inhibitor) in Rats
| Species | Dosage | Route of Administration | Study Focus | Reference |
| Rat (pregnant) | Single dose of 50, 75, or 100 mg/kg | Oral | Induction of SLOS-like biochemical perturbations | [7] |
| Rat | Various dose levels | Oral (in diet) | Long-term effects on serum and tissue lipids | [2] |
Note: AY-9944 is a different chemical entity from this compound, but as another widely studied DHCR7 inhibitor, its dosage in rats may provide a reference point for experimental design.
Dosage Information for Other Species:
Experimental Protocols
Protocol 1: Induction of a Smith-Lemli-Opitz Syndrome (SLOS) Model in Pregnant Rats
Objective: To induce developmental abnormalities characteristic of SLOS in rat fetuses for teratological studies.
Materials:
-
This compound
-
Olive oil (or other suitable vehicle)
-
Oral gavage needles (size appropriate for rats)
-
Syringes
-
Animal balance
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Suspend or dissolve the compound in olive oil to achieve the desired concentration for a final dosage of 300 mg/kg/day. Ensure the solution is homogenous before each administration.
-
-
Animal Handling and Dosing:
-
Use timed-pregnant rats. The day a sperm plug is observed is considered gestational day 0.
-
From gestational day 4 through day 7, weigh each rat daily to accurately calculate the required dose volume.
-
Administer the this compound solution once daily via oral gavage.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the dams for any signs of toxicity.
-
At the desired gestational endpoint (e.g., day 20 or 21), fetuses can be collected for morphological and biochemical analysis, including the measurement of cholesterol and 7-DHC levels.
-
Protocol 2: General Protocol for Inducing Hypocholesterolemia in Rodents
Objective: To reduce systemic cholesterol levels for studies on the effects of hypocholesterolemia.
Materials:
-
This compound
-
Appropriate vehicle (e.g., methylcellulose, corn oil)
-
Oral gavage needles
-
Syringes
-
Animal balance
-
Blood collection supplies
Procedure:
-
Dose Determination:
-
Based on the available data for rats (60-90 mg/kg/day), select a starting dose range for your study. It is recommended to perform a pilot dose-response study to determine the optimal dose for achieving the desired level of cholesterol reduction in your specific strain and species.
-
-
Preparation of Dosing Solution:
-
Prepare the dosing solution of this compound in the chosen vehicle.
-
-
Administration:
-
Administer the solution daily via oral gavage for the desired duration of the study.
-
-
Monitoring:
-
Collect blood samples periodically (e.g., via tail vein or saphenous vein) to monitor plasma cholesterol and 7-DHC levels.
-
Monitor the animals for overall health and any potential side effects.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Inhibition of 7-dehydrocholesterol δ7-reductase by this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. Inhibition of 7-dehydrocholesterol reductase by the teratogen AY9944: a rat model for Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of long-term administration of AY-9944, an inhibitor of 7-dehydrocholesterol delta 7-reductase, on serum and tissue lipids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Inhibition of cholesterol biosynthesis by BM 15.766 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steroidogenesis inhibitor - Wikipedia [en.wikipedia.org]
- 6. What are DHCR7 inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: BM 15766 Sulfate Treatment for Primary Rat Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
BM 15766, a piperazine (B1678402) derivative, is a potent and specific inhibitor of 7-dehydrocholesterol (B119134) δ7-reductase (DHCR7), the terminal enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1][2] This enzyme catalyzes the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol. Inhibition of DHCR7 by BM 15766 leads to a significant, dose-dependent reduction in cholesterol synthesis and a concurrent accumulation of its precursor, 7-DHC, in primary rat hepatocytes.[1][3] These characteristics make BM 15766 a valuable tool for studying cholesterol homeostasis, the physiological roles of 7-DHC, and the cellular response to cholesterol depletion. These application notes provide detailed protocols for the treatment of primary rat hepatocytes with BM 15766 sulfate (B86663) and for the subsequent analysis of its effects on lipid metabolism and key regulatory pathways.
Mechanism of Action
BM 15766 specifically targets and inhibits the activity of 7-dehydrocholesterol δ7-reductase. This blockade in the cholesterol biosynthesis pathway results in two primary and immediate consequences within the hepatocyte: a dramatic decrease in the de novo synthesis of cholesterol and a significant intracellular accumulation of 7-dehydrocholesterol.[1][2] The buildup of 7-DHC can trigger downstream regulatory events, including the post-translational degradation of HMG-CoA reductase, the rate-limiting enzyme of the cholesterol synthesis pathway.[4] This effect on HMG-CoA reductase is a key feedback mechanism in response to the altered sterol profile within the cell.
Data Presentation
Quantitative Effects of BM 15766 on Cholesterol Biosynthesis in Primary Rat Hepatocytes
| Parameter | Concentration of BM 15766 | Observed Effect | Reference |
| Cholesterol Biosynthesis | 10⁻⁸ M to 2 x 10⁻⁵ M | Dose-dependent reduction | [1] |
| Not specified | >90% reduction | [2] | |
| 7-Dehydrocholesterol (7-DHC) Levels | Not specified | Rose in cells and, to a lesser extent, in the medium | [2] |
| Neutral Lipid Release into Medium | 10⁻⁸ M to 2 x 10⁻⁵ M | Reduced by up to 40% | [1] |
| HMG-CoA Reductase Activity | Not specified | Augmented by a factor of 2 (in vivo study) | [5] |
| HMG-CoA Reductase Protein Levels | Not specified | Markedly reduced (in a mouse model of DHCR7 deficiency) | [4] |
Note: The literature provides some conflicting data regarding the effect of DHCR7 inhibition on HMG-CoA reductase. While in vivo studies with BM 15766 suggest a compensatory increase in reductase activity, studies in a mouse model with genetic inhibition of DHCR7 show a marked reduction in reductase protein levels due to 7-DHC-mediated degradation. Further investigation in primary rat hepatocytes is warranted to clarify this specific response.
Signaling Pathways
The treatment of primary rat hepatocytes with BM 15766 perturbs the intricate signaling network that governs cholesterol homeostasis. The primary mechanism of action and its downstream consequences are depicted in the following diagrams.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Rat Hepatocytes
This protocol is adapted from established methods for isolating primary rat hepatocytes.[6]
Materials:
-
Adult Sprague-Dawley rat (250-300 g)
-
Anesthetics (e.g., ketamine/xylazine cocktail)
-
Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free
-
HBSS with Ca²⁺ and Mg²⁺
-
HEPES buffer
-
EGTA
-
Collagenase (Type IV)
-
Williams' Medium E supplemented with fetal bovine serum (FBS), penicillin/streptomycin, and insulin.
-
Collagen-coated culture plates
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols. Surgically expose the portal vein.
-
Liver Perfusion:
-
Cannulate the portal vein and begin perfusion with pre-warmed (37°C) Ca²⁺/Mg²⁺-free HBSS containing EGTA and HEPES at a flow rate of 20-30 mL/min for 10-15 minutes, or until the liver is blanched.
-
Switch to perfusion with pre-warmed (37°C) HBSS containing Ca²⁺, Mg²⁺, and collagenase IV at the same flow rate for 10-15 minutes, or until the liver becomes soft and digested.
-
-
Hepatocyte Isolation:
-
Excise the digested liver and transfer it to a sterile petri dish containing Williams' Medium E.
-
Gently tease the liver apart with sterile forceps to release the hepatocytes.
-
Filter the cell suspension through a 100 µm nylon mesh to remove undigested tissue.
-
-
Cell Purification and Plating:
-
Centrifuge the cell suspension at 50 x g for 3 minutes at 4°C to pellet the hepatocytes.
-
Gently resuspend the pellet in fresh Williams' Medium E and repeat the centrifugation step twice to wash the cells.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Seed the hepatocytes onto collagen-coated plates at a density of 0.5-1.0 x 10⁶ cells/mL in supplemented Williams' Medium E.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂. Allow the cells to attach for 4-6 hours before proceeding with treatment.
-
Protocol 2: this compound Treatment
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Fresh culture medium (supplemented Williams' Medium E)
-
Cultured primary rat hepatocytes
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in fresh culture medium to achieve the desired final concentrations (e.g., 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M). Include a vehicle control (medium with the same concentration of DMSO as the highest BM 15766 concentration).
-
After the hepatocytes have attached, carefully aspirate the plating medium.
-
Gently add the medium containing the different concentrations of BM 15766 or the vehicle control to the respective wells.
-
Incubate the cells for the desired treatment period (e.g., 24, 48 hours).
Protocol 3: Analysis of Cholesterol Biosynthesis
This protocol is based on the incorporation of a radiolabeled precursor into newly synthesized cholesterol.
Materials:
-
[¹⁴C]-acetate
-
Treated primary rat hepatocytes
-
Lysis buffer
-
Solvents for lipid extraction (e.g., chloroform/methanol)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Scintillation counter and scintillation fluid
Procedure:
-
Towards the end of the BM 15766 treatment period, add [¹⁴C]-acetate to each well and incubate for a defined period (e.g., 2-4 hours).
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) to stop the incorporation.
-
Lyse the cells and extract the total lipids using a chloroform/methanol mixture.
-
Separate the different lipid species by TLC.
-
Scrape the bands corresponding to cholesterol and 7-dehydrocholesterol from the TLC plate.
-
Quantify the amount of incorporated [¹⁴C] in each band using a scintillation counter.
-
Normalize the counts to the total protein content of the cell lysate.
Protocol 4: Western Blot Analysis of HMG-CoA Reductase
Materials:
-
Treated primary rat hepatocytes
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against HMG-CoA reductase
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated hepatocytes in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against HMG-CoA reductase overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow
Conclusion
This compound is a powerful research tool for investigating the regulation of cholesterol biosynthesis in primary rat hepatocytes. By providing detailed protocols and summarizing the expected outcomes, these application notes aim to facilitate the use of this compound in studies related to lipid metabolism, drug discovery, and the cellular response to altered sterol levels. Researchers should be mindful of the potential for complex regulatory feedback loops, such as the dual effects on HMG-CoA reductase, when interpreting their results.
References
- 1. The effects of BM 15.766, an inhibitor of 7-dehydrocholesterol delta 7-reductase, on cholesterol biosynthesis in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cholesterol biosynthesis by BM 15.766 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Elevation of 7-dehydrocholesterol concentrations in serum and liver and pericentral peroxisome proliferation in hepatocytes of rats after inhibition of cholesterol biosynthesis by BM 15,766] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Dehydrocholesterol–dependent proteolysis of HMG-CoA reductase suppresses sterol biosynthesis in a mouse model of Smith-Lemli-Opitz/RSH syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proliferation of peroxisomes in pericentral hepatocytes of rat liver after administration of a new hypocholesterolemic agent (BM 15766). Sex-dependent ultrastructural differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose–Response Effects of 7-Dehydrocholesterol Reductase Inhibitors on Sterol Profiles and Vesicular Stomatitis Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cholesterol Inhibition with BM 15766
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting experiments to investigate the effects of BM 15766, a potent inhibitor of 7-dehydrocholesterol (B119134) reductase (DHCR7), on cholesterol biosynthesis and related cellular pathways.
Introduction
BM 15766 is a piperazine (B1678402) derivative that specifically inhibits the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis, the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol. This inhibition leads to a dose-dependent reduction in cellular cholesterol levels and a corresponding accumulation of its precursor, 7-DHC.[1][2][3][4] The ability of BM 15766 to selectively modulate cholesterol levels without affecting isoprenoid synthesis makes it a valuable tool for studying the specific roles of cholesterol in various cellular processes.[3]
Mechanism of Action
BM 15766 acts as a competitive inhibitor of 7-dehydrocholesterol reductase (DHCR7), an enzyme localized in the endoplasmic reticulum. By blocking DHCR7, BM 15766 prevents the reduction of the C7-C8 double bond in 7-DHC, the penultimate step in cholesterol synthesis. This leads to a buildup of 7-DHC and a depletion of cellular cholesterol.
Key Applications
-
Studying the role of cholesterol in cellular signaling: By depleting cellular cholesterol, BM 15766 can be used to investigate the involvement of cholesterol-rich membrane domains (lipid rafts) in various signaling pathways.
-
Investigating the link between cholesterol metabolism and neurodegenerative diseases: Research has shown that inhibiting cholesterol synthesis with BM 15766 can reduce the production of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease.[3] This is achieved in part by affecting the dimerization and expression of the beta-secretase BACE1.[3]
-
Elucidating the importance of de novo cholesterol synthesis in steroidogenesis: Studies have utilized BM 15766 to demonstrate the role of newly synthesized cholesterol in the production of corticosteroids.[5]
-
Modeling Smith-Lemli-Opitz Syndrome (SLOS): As SLOS is caused by a deficiency in DHCR7, BM 15766 can be used in vitro and in vivo to mimic the biochemical phenotype of this disorder, providing a model to test potential therapeutic strategies.
Quantitative Data Summary
The following tables summarize the quantitative effects of BM 15766 from various studies.
Table 1: In Vitro Efficacy of BM 15766
| Cell Line | Parameter Measured | IC50 / Effective Concentration | Reference |
| Human HL-60 cells | 7-dehydrocholesterol reductase activity | 500 nM | [2] |
| Transformed human cell line | Inhibition of BACE1 dimerization | 2.5 µM | [3] |
| Transformed human cell line | Reduction of BACE1 monomer expression | 5 µM | [3] |
| Isolated rat zona glomerulosa and fasciculata cells | Inhibition of ACTH-stimulated corticosteroid production | 20 µM | [5] |
Table 2: Effects of BM 15766 on Sterol Levels and Downstream Processes
| Experimental System | Treatment Conditions | Observed Effect | Reference |
| Adult rat hepatocytes in primary monolayer culture | Dose-dependent | >90% reduction in cholesterol biosynthesis | [1] |
| Adult rat hepatocytes in primary monolayer culture | Dose-dependent | Accumulation of 7-dehydrocholesterol | [1] |
| Transformed human cells | Dose-dependent (with simvastatin (B1681759) and mevalonate) | Dose-dependent reduction in cellular cholesterol levels | [3] |
| Transformed human cells | Dose-dependent (with simvastatin and mevalonate) | Correlation between decreased cholesterol and reduced total Aβ production | [3] |
Experimental Protocols
Protocol 1: In Vitro Cell Culture and Treatment with BM 15766
This protocol describes the general procedure for treating cultured cells with BM 15766 to study its effects on cholesterol metabolism.
Materials:
-
Mammalian cell line of interest (e.g., SH-SY5Y, HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM or MEM with 10% FBS and antibiotics)
-
BM 15766 (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Sterile pipettes and tubes
Procedure:
-
Cell Seeding: Plate cells at a desired density in culture vessels and allow them to adhere and reach approximately 70-80% confluency.
-
Preparation of BM 15766 Stock Solution: Prepare a stock solution of BM 15766 (e.g., 10 mM) in sterile DMSO. Store aliquots at -20°C.
-
Treatment:
-
Thaw an aliquot of the BM 15766 stock solution.
-
Dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 0.1, 1, 5, 10, 20 µM). It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell type and experimental endpoint.
-
Remove the existing medium from the cells and replace it with the medium containing BM 15766 or vehicle control (medium with the same concentration of DMSO used for the highest BM 15766 concentration).
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time will depend on the specific downstream analysis.
-
Cell Harvesting: After incubation, harvest the cells for downstream analysis (e.g., sterol analysis, protein extraction).
-
For sterol analysis, wash the cells twice with ice-cold PBS, then scrape them into a suitable solvent for lipid extraction (see Protocol 2).
-
For protein analysis, wash the cells with ice-cold PBS and lyse them in an appropriate lysis buffer (see Protocol 3).
-
Protocol 2: Analysis of Cellular Sterol Levels by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general workflow for the extraction and analysis of cellular sterols.
Materials:
-
Cell pellet from Protocol 1
-
Internal standards (e.g., epicoprostanol (B1214048) or deuterium-labeled cholesterol)
-
Saponification reagent (e.g., 1 M NaOH in 90% ethanol)
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane, BSTFA + 1% TMCS)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Lipid Extraction:
-
To the cell pellet, add a known amount of internal standard.
-
Add a mixture of hexane and isopropanol (e.g., 3:2, v/v) and vortex thoroughly.
-
Centrifuge to separate the phases and collect the upper organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Saponification (to measure total sterols):
-
Resuspend the dried lipid extract in the saponification reagent.
-
Incubate at 60°C for 1 hour to hydrolyze sterol esters.
-
Add water and extract the non-saponifiable lipids (including sterols) with hexane.
-
Dry the hexane extract under nitrogen.
-
-
Derivatization:
-
Add the derivatization reagent to the dried sterol extract.
-
Incubate at 60°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) ethers of the sterols.
-
Evaporate the reagent under nitrogen and reconstitute the sample in hexane.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Use a temperature program that allows for the separation of cholesterol and 7-DHC.
-
Acquire data in selected ion monitoring (SIM) mode, monitoring characteristic ions for TMS-derivatized cholesterol and 7-DHC.
-
-
Data Analysis:
-
Quantify the amounts of cholesterol and 7-DHC by comparing their peak areas to the peak area of the internal standard.
-
Normalize the sterol levels to the protein concentration or cell number of the original sample.
-
Protocol 3: Western Blot Analysis of BACE1 Expression
This protocol outlines the steps for analyzing the expression of BACE1 protein in cells treated with BM 15766.
Materials:
-
Cell lysate from Protocol 1
-
RIPA buffer or a similar lysis buffer
-
Protease inhibitor cocktail
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BACE1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the cells in lysis buffer containing protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
Sample Preparation and Gel Electrophoresis:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BACE1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody, or use a separate gel for the loading control.
-
Quantify the band intensities using image analysis software and normalize the BACE1 signal to the loading control.
-
Mandatory Visualizations
Caption: Mechanism of cholesterol synthesis inhibition by BM 15766.
Caption: General experimental workflow for studying BM 15766 effects.
Caption: Impact of BM 15766 on the BACE1 signaling pathway.
References
- 1. Inhibition of cholesterol biosynthesis by BM 15.766 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular cloning and expression of the human Δ7-sterol reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A specific inhibitor of cholesterol biosynthesis, BM15.766, reduces the expression of beta-secretase and the production of amyloid-beta in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Effect of a cholesterol synthesis inhibitor (BM 15.766) in the presence and absence of HDL on corticosteroidogenesis of isolated zona glomerulosa and fasciculata cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: BM 15766 in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BM 15766 is a potent inhibitor of the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7), the final enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis. By blocking this step, BM 15766 effectively reduces cellular cholesterol levels. This mechanism of action has garnered significant interest in the field of neurodegenerative disease research, particularly for Alzheimer's disease, where cholesterol metabolism is intricately linked to the pathogenic processing of amyloid precursor protein (APP). These application notes provide a comprehensive overview of the use of BM 15766 in this research area, including quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Mechanism of Action
BM 15766 exerts its effects by specifically inhibiting DHCR7, leading to a dose-dependent reduction in cholesterol biosynthesis. In the context of Alzheimer's disease, this reduction in cellular cholesterol has been shown to decrease the production of amyloid-beta (Aβ) peptides. The proposed mechanism involves the modulation of the β-secretase enzyme (BACE1), a key enzyme in the amyloidogenic processing of APP. Reduced cholesterol levels inhibit the dimerization of BACE1, which is crucial for its enzymatic activity, and can also lead to a decrease in the overall expression of the BACE1 monomer.
Application in Alzheimer's Disease Research
The primary application of BM 15766 in neurodegenerative disease research has been the investigation of the role of cholesterol in Alzheimer's disease pathogenesis. Studies have demonstrated that by lowering cellular cholesterol, BM 15766 can effectively reduce the generation of neurotoxic Aβ peptides.
Quantitative Data
The following tables summarize the quantitative effects of BM 15766 observed in in vitro studies.
Table 1: Dose-Dependent Effect of BM 15766 on Cellular Cholesterol and Amyloid-β Production
| Concentration of BM 15766 | Effect on Cellular Cholesterol Levels | Effect on Total Amyloid-β Production | Correlation (Cholesterol vs. Aβ) |
| Increasing concentrations | Dose-dependent reduction[1] | Correlated reduction[1] | r = 0.9683, p = 0.0317[1] |
Table 2: Effect of BM 15766 on BACE1 Dimerization and Expression
| Concentration of BM 15766 | Effect |
| 2.5 µM | Inhibition of BACE1 dimerization[1] |
| 5 µM | Reduction in BACE1 monomer expression[1] |
Application in Other Neurodegenerative Diseases
While the research on BM 15766 has predominantly focused on Alzheimer's disease, the fundamental role of cholesterol in neuronal function and pathology suggests potential applications in other neurodegenerative disorders.
-
Parkinson's Disease: Altered cholesterol metabolism has been implicated in the aggregation of α-synuclein, a key pathological hallmark of Parkinson's disease.[2][3][4][5] High cholesterol levels have been shown to accelerate the aggregation of α-synuclein.[2][3][4]
-
Huntington's Disease: Cholesterol homeostasis is also disrupted in Huntington's disease, and cholesterol has been shown to modulate the aggregation of the mutant huntingtin protein.[1][6][7][8][9]
Further research is warranted to explore the therapeutic potential of cholesterol-lowering compounds like BM 15766 in these and other neurodegenerative conditions.
Experimental Protocols
This section provides detailed protocols for key experiments involving the use of BM 15766 in a neuroblastoma cell line model, such as SH-SY5Y, which is commonly used in neurodegenerative disease research.
Protocol 1: Treatment of SH-SY5Y Cells with BM 15766
Objective: To investigate the dose-dependent effects of BM 15766 on cellular cholesterol levels and amyloid-beta production in a neuronal cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS, non-essential amino acids, and penicillin/streptomycin)
-
BM 15766 (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in 6-well plates at a density that will allow them to reach approximately 80% confluency at the time of treatment.
-
Cell Culture: Culture the cells in complete medium at 37°C in a 5% CO₂ incubator.
-
Preparation of Treatment Media: Prepare serial dilutions of BM 15766 in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 2.5, 5, 10 µM). Prepare a vehicle control medium containing the same final concentration of DMSO as the highest BM 15766 concentration.
-
Cell Treatment: When cells reach the desired confluency, aspirate the old medium and replace it with the prepared treatment or vehicle control media.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24-48 hours).
-
Harvesting: After incubation, collect the conditioned media for amyloid-beta analysis and lyse the cells for cholesterol and protein analysis.
Protocol 2: Measurement of Cellular Cholesterol Levels
Objective: To quantify the total cellular cholesterol content after treatment with BM 15766.
Materials:
-
Cell lysates from Protocol 1
-
Cholesterol quantification kit (e.g., enzymatic assay or GC-MS based method)
-
Microplate reader or Gas Chromatography-Mass Spectrometry (GC-MS) instrument
Procedure:
-
Lysate Preparation: Prepare cell lysates according to the instructions of the chosen cholesterol quantification kit. This typically involves cell homogenization and lipid extraction.
-
Cholesterol Quantification: Follow the manufacturer's protocol for the cholesterol quantification assay. For enzymatic assays, this usually involves a colorimetric or fluorometric reaction that is proportional to the amount of cholesterol present. For GC-MS, it involves derivatization and analysis of sterols.
-
Data Analysis: Measure the absorbance or fluorescence using a microplate reader or analyze the chromatograms from the GC-MS. Calculate the cholesterol concentration in each sample and normalize it to the total protein concentration of the lysate.
Protocol 3: Western Blot Analysis of BACE1 Expression
Objective: To determine the effect of BM 15766 on the expression of BACE1 monomer.
Materials:
-
Cell lysates from Protocol 1
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BACE1
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against BACE1 and the loading control antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities for BACE1 and the loading control. Normalize the BACE1 signal to the loading control to determine the relative expression levels.
Protocol 4: BACE1 Dimerization Assay (Representative Proximity Ligation Assay)
Objective: To assess the effect of BM 15766 on the dimerization of BACE1 in cells.
Materials:
-
SH-SY5Y cells grown on coverslips
-
BM 15766 and vehicle control
-
Fixation and permeabilization buffers
-
Blocking solution
-
Two primary antibodies against BACE1 raised in different species (e.g., rabbit and mouse)
-
Proximity Ligation Assay (PLA) probes (anti-rabbit PLUS and anti-mouse MINUS)
-
Ligation and amplification reagents
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat SH-SY5Y cells grown on coverslips with BM 15766 or vehicle as described in Protocol 1.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a suitable detergent (e.g., Triton X-100).
-
Blocking: Block non-specific binding sites with a blocking solution.
-
Primary Antibody Incubation: Incubate the cells with both primary antibodies against BACE1 simultaneously.
-
PLA Probe Incubation: After washing, incubate with the PLA probes (secondary antibodies conjugated to oligonucleotides).
-
Ligation: If the two BACE1 antibodies are in close proximity (indicating a dimer), the oligonucleotides on the PLA probes will be ligated to form a circular DNA template.
-
Amplification: A rolling-circle amplification reaction will generate a concatemer of the circular DNA template.
-
Detection: The amplified DNA is detected using fluorescently labeled oligonucleotides.
-
Imaging and Analysis: Visualize the fluorescent signals (PLA spots) using a fluorescence microscope. The number of PLA spots per cell is proportional to the number of BACE1 dimers. Quantify the number of spots in treated versus control cells.
Protocol 5: Measurement of Secreted Amyloid-β Levels
Objective: To quantify the amount of Aβ peptides secreted into the cell culture medium.
Materials:
-
Conditioned media from Protocol 1
-
ELISA kit for human amyloid-beta 40 (Aβ40) and/or amyloid-beta 42 (Aβ42)
-
Microplate reader
Procedure:
-
Sample Preparation: Collect the conditioned media and centrifuge to remove any cell debris.
-
ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves adding the samples and standards to a plate pre-coated with an Aβ capture antibody, followed by the addition of a detection antibody and a substrate for signal generation.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Generate a standard curve and use it to determine the concentration of Aβ in each sample.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described in these application notes.
References
- 1. "Cholesterol Modulates Huntingtin Binding to and Aggregation on Lipid M" by Xiang Gao [researchrepository.wvu.edu]
- 2. Cholesterol Accelerates Aggregation of α-Synuclein Simultaneously Increasing the Toxicity of Amyloid Fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Impact of high cholesterol in a Parkinson's disease model: Prevention of lysosomal leakage versus stimulation of α-synuclein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholesterol impacts the formation of huntingtin/lipid complexes and subsequent aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cholesterol Modifies Huntingtin Binding to, Disruption of, and Aggregation on Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BM 15766 Sulfate Powder
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed guidelines for the proper storage, handling, and experimental use of BM 15766 sulfate (B86663) powder, a potent inhibitor of cholesterol biosynthesis.
Introduction
BM 15766 sulfate is a chemical compound that acts as an inhibitor of 7-dehydrocholesterol (B119134) δ7-reductase, an enzyme crucial for the final step of cholesterol biosynthesis.[1][2][3][4] This inhibition leads to a decrease in plasma cholesterol levels and an accumulation of the precursor 7-dehydrocholesterol.[5][6] Due to its specific mechanism of action, BM 15766 is a valuable tool in research studying cholesterol metabolism, steroidogenesis, and developmental biology. It has been used to create animal models for Smith-Lemli-Opitz Syndrome (SLOS), a human genetic disorder caused by a deficiency in the same enzyme.[1]
Physicochemical Properties and Storage
Proper storage is critical to maintain the stability and activity of this compound powder.
| Property | Value |
| Appearance | White powder[4][7] |
| Molecular Formula | C₂₂H₂₅ClN₂O₂ · H₂SO₄[1] |
| Molecular Weight | 482.98 g/mol [1][3][7] |
| CAS Number | 86621-94-5[1][3][7] |
| Storage (Powder) | Store at 2-8°C, sealed and away from moisture.[1][2][4][7] Some suppliers recommend -20°C for long-term storage (up to 3 years).[3] |
| Storage (In Solvent) | Store at -80°C for up to 6 months or -20°C for up to 1 month.[2][8][9] Solutions should be sealed and protected from moisture.[2] |
| Solubility | Insoluble in water.[1][4] Soluble in DMSO at concentrations ranging from 4 mg/mL to 100 mg/mL (ultrasonication may be required).[1][2][4] |
Handling and Safety Precautions
This compound is for research and development use only.[1] Users should consult the Material Safety Data Sheet (MSDS) for comprehensive hazard information and safe handling practices.[1]
Recommended Personal Protective Equipment (PPE):
-
Respiratory Protection: Dust mask (type N95 or equivalent)[7]
-
Eye Protection: Safety glasses or goggles[7]
-
Hand Protection: Chemical-resistant gloves[7]
General Handling Guidelines:
-
Avoid inhalation of dust.
-
Prevent contact with skin and eyes.
-
Use in a well-ventilated area or with appropriate engineering controls (e.g., fume hood).
-
Wash hands thoroughly after handling.
Mechanism of Action: Cholesterol Biosynthesis Inhibition
BM 15766 specifically inhibits the enzyme 7-dehydrocholesterol δ7-reductase (DHCR7). This enzyme catalyzes the conversion of 7-dehydrocholesterol to cholesterol, the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis. Inhibition of DHCR7 leads to a systemic reduction in cholesterol levels and a corresponding accumulation of 7-dehydrocholesterol.
Caption: Inhibition of 7-dehydrocholesterol reductase (DHCR7) by BM 15766.
Experimental Protocols
Due to its insolubility in aqueous solutions, a stock solution of this compound should be prepared in an organic solvent, typically dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO (newly opened to minimize hygroscopic effects)[2]
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended for higher concentrations)[2]
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of powder in a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution thoroughly until the powder is dissolved. For higher concentrations, sonication in an ultrasonic water bath may be necessary to ensure complete dissolution.[2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][8][9]
This workflow outlines the general steps for treating cultured cells with BM 15766 to study its effects on cholesterol metabolism or other cellular processes.
Caption: General experimental workflow for cell-based assays with BM 15766.
Protocol:
-
Cell Culture: Plate and culture cells of interest according to standard protocols until they reach the desired confluency for the experiment.
-
Preparation of Working Solution:
-
Thaw an aliquot of the BM 15766 stock solution.
-
Dilute the stock solution in pre-warmed cell culture medium to the final desired working concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Include a vehicle control (medium with the same final concentration of DMSO) in the experimental design.
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Add the medium containing the desired concentration of BM 15766 (or vehicle control).
-
Incubate the cells for the experimentally determined time period.
-
-
Downstream Analysis:
-
Following incubation, harvest the cells and/or culture medium.
-
Proceed with the planned downstream analysis, such as:
-
Sterol Profiling: Use gas chromatography-mass spectrometry (GC-MS) to quantify changes in cholesterol and 7-dehydrocholesterol levels.
-
Gene Expression Analysis: Perform qPCR or RNA-seq to assess changes in the expression of genes involved in cholesterol homeostasis.
-
Protein Analysis: Use Western blotting to measure the protein levels of DHCR7 or other relevant proteins.
-
Cell Viability Assays: Assess the cytotoxic effects of the compound.
-
-
Concluding Remarks
This compound is a powerful research tool for investigating the cholesterol biosynthesis pathway and its role in various biological processes. Adherence to these storage, handling, and experimental guidelines will ensure the integrity of the compound and the reproducibility of experimental results. Always prioritize safety by using appropriate personal protective equipment and following established laboratory safety protocols.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. scientificlabs.com [scientificlabs.com]
- 5. The effects of BM 15.766, an inhibitor of 7-dehydrocholesterol delta 7-reductase, on cholesterol biosynthesis in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of cholesterol biosynthesis by BM 15.766 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound ≥98% (HPLC), powder | 86621-94-5 [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Note: Quantification of 7-Dehydrocholesterol Following Treatment with BM 15766
Introduction
7-Dehydrocholesterol (B119134) (7-DHC) is a critical intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis and serves as the immediate precursor to cholesterol. The conversion of 7-DHC to cholesterol is catalyzed by the enzyme 7-dehydrocholesterol reductase (DHCR7).[1][2] Inhibition of DHCR7 leads to the accumulation of 7-DHC, a biochemical hallmark of the genetic disorder Smith-Lemli-Opitz syndrome (SLOS).[3][4][5] BM 15766 is a potent inhibitor of DHCR7 and is frequently used in research to model SLOS in vitro and in vivo by inducing 7-DHC accumulation.[3][6][7][8] Accurate measurement of 7-DHC levels following treatment with BM 15766 is essential for studying the pathophysiology of SLOS, evaluating potential therapeutic interventions, and understanding the biological roles of 7-DHC and its metabolites.
Mechanism of Action of BM 15766
BM 15766 specifically inhibits the activity of 7-dehydrocholesterol reductase (DHCR7), the enzyme responsible for reducing the C7-C8 double bond in 7-dehydrocholesterol to form cholesterol.[7][8] This blockade in the cholesterol biosynthesis pathway results in a significant increase in the cellular and circulating levels of 7-DHC.
Caption: Cholesterol biosynthesis pathway showing inhibition of DHCR7 by BM 15766.
Application
This application note provides detailed protocols for the quantification of 7-DHC in biological samples, such as cell cultures, plasma, and tissues, after treatment with BM 15766. The primary methods covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method incorporating derivatization with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) is highlighted for its superior sensitivity.[9][10][11]
Quantitative Data Summary
The following table summarizes representative data on the impact of DHCR7 inhibition on 7-DHC levels.
| Sample Type | Treatment | Analytical Method | Fold Increase in 7-DHC (Compared to Control) | Reference |
| Neuro2a cells | AY9944 (another DHCR7 inhibitor) | LC-MS/MS with PTAD | Dose-dependent increase | [9] |
| Rat Serum & Liver | BM 15766 | Not Specified | Significant Increase | [6] |
| Dhcr7-deficient Neuro2a cells | Genetic Inhibition | LC-MS/MS with PTAD | Greatly Increased | [9] |
Experimental Protocols
Protocol 1: Quantification of 7-DHC by LC-MS/MS with PTAD Derivatization
This method offers high sensitivity and is suitable for samples with low 7-DHC concentrations.[9] Derivatization with PTAD enhances the ionization efficiency of 7-DHC.[10][11]
Materials:
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)
-
Deuterated 7-DHC (d7-7-DHC) internal standard
-
Sample (cell pellet, plasma, or tissue homogenate)
-
Solid Phase Extraction (SPE) cartridges (Silica)
Procedure:
-
Sample Preparation and Lipid Extraction (Modified Bligh-Dyer):
-
For cultured cells, wash the cell pellet with cold PBS.[9]
-
Homogenize tissue samples in an appropriate buffer.
-
To 100 µL of plasma or cell/tissue homogenate, add the d7-7-DHC internal standard.
-
Add 3 mL of chloroform:methanol (1:2, v/v), vortex thoroughly.
-
Add 1 mL of chloroform and 1 mL of water, vortex again.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the organic extract under a stream of nitrogen.
-
-
Solid Phase Extraction (SPE) for Sterol Fraction Purification:
-
Condition a silica (B1680970) SPE cartridge with hexane (B92381).
-
Resuspend the dried lipid extract in a small volume of hexane and load it onto the SPE cartridge.
-
Wash the cartridge with hexane to remove nonpolar lipids.
-
Elute the sterol fraction with a mixture of hexane and ethyl acetate.
-
Dry the eluted sterol fraction under nitrogen.
-
-
PTAD Derivatization:
-
Reconstitute the dried sterol extract in 100 µL of methanol.
-
Add a freshly prepared solution of PTAD in acetonitrile.
-
Incubate at room temperature for 30 minutes in the dark.[9]
-
-
LC-MS/MS Analysis:
-
LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[12]
-
Mobile Phase: A gradient of methanol and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.[9]
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.[9]
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for the 7-DHC-PTAD adduct and the d7-7-DHC-PTAD internal standard.
-
Protocol 2: Quantification of 7-DHC by GC-MS
This is a traditional and robust method for sterol analysis.[3][4]
Materials:
-
Ethanol
-
Potassium hydroxide (B78521) (KOH)
-
Hexane
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Deuterated 7-DHC internal standard
Procedure:
-
Sample Preparation and Saponification:
-
Add the internal standard to the sample.
-
Add ethanolic KOH and incubate at 60°C for 1 hour to hydrolyze sterol esters.
-
Allow the sample to cool to room temperature.
-
-
Extraction:
-
Add water and hexane to the saponified sample.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the non-saponifiable lipids (including 7-DHC).
-
Repeat the hexane extraction.
-
Combine the hexane extracts and dry under nitrogen.
-
-
Derivatization (Silylation):
-
To the dried extract, add pyridine and BSTFA with 1% TMCS.
-
Incubate at 70°C for 1 hour to form trimethylsilyl (B98337) (TMS) ether derivatives of the sterols.[3]
-
-
GC-MS Analysis:
-
GC System: Gas chromatograph with a capillary column suitable for sterol analysis (e.g., DB-5ms).
-
Injection: Splitless injection.
-
Oven Temperature Program: Start at a lower temperature and ramp up to a final temperature to separate the sterols.
-
MS System: A mass spectrometer operating in electron ionization (EI) mode.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for 7-DHC-TMS and the internal standard.
-
Caption: Workflow for 7-DHC quantification by LC-MS/MS.
References
- 1. courses.washington.edu [courses.washington.edu]
- 2. Cholesterol-mediated Degradation of 7-Dehydrocholesterol Reductase Switches the Balance from Cholesterol to Vitamin D Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Dehydrocholesterol–dependent proteolysis of HMG-CoA reductase suppresses sterol biosynthesis in a mouse model of Smith-Lemli-Opitz/RSH syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jasem.com.tr [jasem.com.tr]
- 5. Biological activities of 7-dehydrocholesterol-derived oxysterols: implications for Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Elevation of 7-dehydrocholesterol concentrations in serum and liver and pericentral peroxisome proliferation in hepatocytes of rats after inhibition of cholesterol biosynthesis by BM 15,766] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steroidogenesis inhibitor - Wikipedia [en.wikipedia.org]
- 8. scbt.com [scbt.com]
- 9. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for BM 15766 Sulfate in Developmental Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
BM 15766 sulfate (B86663) is a potent inhibitor of 7-dehydrocholesterol (B119134) reductase (DHCR7), the enzyme that catalyzes the final step in cholesterol biosynthesis, the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol.[1][2][3] This inhibition leads to a systemic decrease in cholesterol levels and an accumulation of its precursor, 7-DHC. In the field of developmental biology, BM 15766 sulfate serves as a critical tool to chemically induce a phenotype that mimics the human genetic disorder Smith-Lemli-Opitz Syndrome (SLOS).[1] SLOS is characterized by a range of congenital malformations, most notably holoprosencephaly (HPE), which results from incomplete cleavage of the embryonic forebrain.[4]
The teratogenic effects of this compound are primarily attributed to the disruption of the Sonic hedgehog (Shh) signaling pathway.[4] The proper function of the Shh protein, a crucial morphogen in embryonic development, is dependent on its covalent modification with cholesterol.[4] By depleting cellular cholesterol, this compound interferes with Shh signaling, leading to dose-dependent developmental abnormalities, including defects in the brain, limbs, and genitalia.[1][4]
These application notes provide a comprehensive overview of the use of this compound in developmental biology studies, including detailed protocols for both in vivo and in vitro models, data on its biochemical effects, and methods for analyzing the resulting phenotypes.
Data Presentation
Biochemical and Cellular Effects of this compound
| Parameter | Value | Cell Line/System | Method | Reference |
| Target | 7-dehydrocholesterol δ7-reductase (DHCR7) | N/A | Biochemical Assays | [2] |
| IC50 | 500 nM | Human HL-60 cells | Inhibition of cholesterol biosynthesis from 2-[13C]acetate after 24 hrs, measured by GC/MS | [5] |
| Solubility | 4 mg/mL | DMSO | N/A | [6] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | N/A | N/A | [7] |
In Vivo Effects of this compound in Rats
| Dosage | Administration Protocol | Observed Effects | Reference |
| 90 mg/kg/day | Oral gavage in methylcellulose (B11928114) from gestation day 1 through 11 | Dose-related holoprosencephaly spectrum of malformations in fetuses. Low cholesterol and accumulation of 7-DHC, 8-DHC, and trienols in dams. | [8] |
| 300 mg/kg/day | Oral gavage in olive oil from gestation day 4 through 7 | One-third of fetuses presented with facial malformations; almost two-thirds had pituitary agenesis. | [1] |
Signaling Pathway
The inhibition of DHCR7 by this compound directly impacts the cholesterol biosynthesis pathway, which in turn disrupts the Sonic hedgehog (Shh) signaling cascade.
Caption: Cholesterol and Sonic hedgehog signaling pathway.
Experimental Protocols
Protocol 1: Induction of Smith-Lemli-Opitz Syndrome Phenotype in a Rat Model
This protocol describes the oral administration of this compound to pregnant rats to induce developmental abnormalities in the fetuses, providing an animal model for SLOS.
Materials:
-
This compound (e.g., Sigma-Aldrich B8685)
-
Vehicle: Methylcellulose (0.5% w/v in water) or Olive Oil
-
Timed-pregnant Sprague-Dawley rats
-
Oral gavage needles
-
Standard animal housing and care facilities
Procedure:
-
Preparation of Dosing Solution:
-
For a 90 mg/kg/day dose, calculate the required amount of this compound based on the average weight of the rats and the total volume to be administered (typically 5-10 ml/kg).
-
Suspend the calculated amount of this compound in 0.5% methylcellulose. Vortex thoroughly before each administration to ensure a uniform suspension.
-
Alternatively, for a 300 mg/kg/day dose, dissolve this compound in olive oil.[1]
-
-
Animal Dosing:
-
Protocol A (Methylcellulose Vehicle): Administer this compound at a dose of 90 mg/kg/day by oral gavage once daily from gestation day 1 through day 11.[8]
-
Protocol B (Olive Oil Vehicle): Administer this compound at a dose of 300 mg/kg/day by oral gavage once daily from gestation day 4 through day 7.[1]
-
A control group should be administered the vehicle alone following the same schedule.
-
-
Fetal Collection and Analysis:
-
On gestation day 21, euthanize the pregnant rats.
-
Collect the fetuses and examine for gross morphological abnormalities, paying close attention to the craniofacial features for signs of holoprosencephaly.
-
Collect fetal and maternal tissues (e.g., brain, liver, serum) for biochemical and histological analysis.
-
Protocol 2: In Vitro Neural Differentiation of Embryonic Stem Cells with this compound Treatment
This protocol outlines a general approach for treating mouse or human embryonic stem cells (ESCs) with this compound during neural differentiation to study its effects on neurogenesis.
Materials:
-
Mouse or human embryonic stem cells
-
ES cell culture medium and differentiation medium (specific to your cell line and differentiation protocol)
-
This compound
-
DMSO (for stock solution)
-
Cell culture plates
-
Antibodies for immunofluorescence (e.g., against neural progenitor markers like PAX6, SOX1, and neuronal markers like TUJ1, MAP2)
-
Reagents for sterol extraction and analysis (see Protocol 4)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). Store at -20°C or -80°C.
-
-
ES Cell Neural Differentiation:
-
Initiate neural differentiation of your ESCs using an established protocol (e.g., embryoid body formation or adherent monoculture).
-
At a key stage of neural induction or progenitor expansion, add this compound to the differentiation medium.
-
A dose-response experiment is recommended. Based on the IC50 of 500 nM, a starting range of 100 nM to 1 µM is suggested.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
-
Analysis of Neural Differentiation:
-
After a defined period of treatment (e.g., 48-96 hours), assess the cells for changes in morphology.
-
Perform immunofluorescence staining for neural progenitor and neuronal markers to evaluate the efficiency of differentiation and look for any abnormalities in the developing neural structures.
-
Harvest cells for sterol analysis (Protocol 4) to confirm the biochemical effect of the inhibitor.
-
Protocol 3: Histological Analysis of Holoprosencephaly in Fetal Rat Brains
This protocol describes the preparation and staining of fetal rat brain sections to visualize the structural abnormalities associated with holoprosencephaly.
Materials:
-
Fetal rat heads collected from Protocol 1
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose (B13894) solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat or microtome
-
Microscope slides
-
Staining reagents (e.g., Hematoxylin and Eosin (H&E), or Cresyl Violet)
-
Mounting medium
Procedure:
-
Tissue Fixation and Cryoprotection:
-
Fix the fetal heads in 4% PFA overnight at 4°C.
-
Wash the heads in PBS.
-
Cryoprotect the tissue by sequential immersion in 15% sucrose in PBS until the tissue sinks, followed by 30% sucrose in PBS until the tissue sinks.
-
-
Embedding and Sectioning:
-
Embed the cryoprotected heads in OCT compound in a cryomold.
-
Freeze the block on dry ice or in isopentane (B150273) cooled with liquid nitrogen.
-
Section the frozen block coronally at a thickness of 10-20 µm using a cryostat.
-
Mount the sections onto microscope slides.
-
-
Staining:
-
For general morphology, perform H&E staining according to standard protocols.
-
Alternatively, use Cresyl Violet staining to visualize neuronal cell bodies.
-
-
Imaging and Analysis:
-
Image the stained sections using a brightfield microscope.
-
Examine the sections for key features of holoprosencephaly, such as the absence of the interhemispheric fissure, a single cerebral ventricle, and fusion of the basal ganglia.
-
Protocol 4: Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general workflow for the extraction and analysis of sterols from tissues or cells to quantify cholesterol and 7-dehydrocholesterol levels.
Materials:
-
Tissue or cell samples
-
Internal standards (e.g., deuterated cholesterol)
-
Chloroform:Methanol (2:1, v/v)
-
Saponification reagent (e.g., methanolic KOH)
-
Derivatization agent (e.g., BSTFA with 1% TMCS)
-
GC-MS system
Procedure:
-
Lipid Extraction:
-
Homogenize the tissue or lyse the cells in the presence of an internal standard.
-
Extract the total lipids using a modified Folch method with chloroform:methanol.
-
-
Saponification:
-
Saponify the lipid extract to release free sterols from their esterified forms.
-
-
Sterol Extraction:
-
Extract the non-saponifiable lipids (containing the free sterols) with hexane.
-
Dry the hexane extract under a stream of nitrogen.
-
-
Derivatization:
-
Derivatize the sterols to their trimethylsilyl (B98337) (TMS) ethers using a derivatization agent.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Separate the sterols using a suitable capillary column.
-
Identify and quantify cholesterol and 7-DHC based on their retention times and mass spectra, normalizing to the internal standard.
-
Experimental Workflows
In Vivo Study Workflow
References
- 1. scispace.com [scispace.com]
- 2. Frontiers | Cholesterol and Hedgehog Signaling: Mutual Regulation and Beyond [frontiersin.org]
- 3. Hedgehog signaling and its molecular perspective with cholesterol: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholesterol and Hedgehog Signaling: Mutual Regulation and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol modification of Hedgehog family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Lipid modifications of Sonic hedgehog ligand dictate cellular reception and signal response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pathogenesis of holoprosencephaly - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amyloid-Beta Quantification following BM 15766 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) peptides, forming senile plaques in the brain. The Aβ peptides, primarily Aβ40 and Aβ42, are generated from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase. Consequently, inhibiting the production of Aβ is a primary therapeutic strategy for AD. BM 15766 is a potent inhibitor of 7-dehydrocholesterol (B119134) reductase (DHCR7), a key enzyme in the cholesterol biosynthesis pathway. By reducing cellular cholesterol levels, BM 15766 has been shown to modulate APP processing, leading to a decrease in Aβ production. This document provides detailed protocols for the quantification of Aβ40 and Aβ42 in cell culture supernatants following treatment with BM 15766 using enzyme-linked immunosorbent assay (ELISA) methods.
Principle of the Method
The quantification of Aβ40 and Aβ42 peptides is achieved using a sandwich ELISA. This highly sensitive and specific immunoassay involves the following key steps:
-
Capture: A monoclonal antibody specific to the C-terminus of either Aβ40 or Aβ42 is pre-coated onto the wells of a microplate.
-
Sample Incubation: Cell culture supernatants containing Aβ peptides are added to the wells. The Aβ peptides are captured by the immobilized antibody.
-
Detection: A second, biotinylated monoclonal antibody that recognizes the N-terminus of the Aβ peptides is added. This antibody binds to the captured Aβ, forming a "sandwich" complex.
-
Enzyme Conjugation: Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.
-
Signal Generation: A chromogenic substrate, such as TMB (3,3',5,5'-tetramethylbenzidine), is added. The HRP enzyme catalyzes the conversion of the substrate, resulting in a color change that is proportional to the amount of Aβ present.
-
Quantification: The reaction is stopped, and the absorbance is measured at 450 nm. The concentration of Aβ in the samples is determined by interpolating from a standard curve generated with known concentrations of Aβ peptides.
Expected Results
Treatment of APP-overexpressing cells with BM 15766 is expected to result in a dose-dependent decrease in the secretion of both Aβ40 and Aβ42 into the cell culture supernatant. The following table provides representative data from a hypothetical experiment illustrating this effect.
| Treatment Group | Concentration (µM) | Aβ40 (pg/mL) | % Inhibition of Aβ40 | Aβ42 (pg/mL) | % Inhibition of Aβ42 |
| Vehicle Control | 0 | 1500 | 0 | 250 | 0 |
| BM 15766 | 0.1 | 1275 | 15 | 212.5 | 15 |
| BM 15766 | 1 | 900 | 40 | 150 | 40 |
| BM 15766 | 10 | 450 | 70 | 75 | 70 |
Experimental Protocols
This section provides a detailed methodology for the quantification of secreted Aβ40 and Aβ42 from cell culture supernatants following treatment with BM 15766.
Cell Culture and Treatment
-
Cell Line: Use a human cell line that overexpresses human APP, such as SH-SY5Y-APP695 or HEK293-APP.
-
Seeding: Seed the cells in a 24-well plate at a density that will result in 80-90% confluency at the time of treatment.
-
Treatment Preparation: Prepare a stock solution of BM 15766 in DMSO. Serially dilute the stock solution in a cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest BM 15766 concentration.
-
Cell Treatment: After the cells have reached the desired confluency, replace the existing medium with the medium containing the different concentrations of BM 15766 or the vehicle control.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Supernatant Collection: Following incubation, collect the conditioned medium from each well.
-
Centrifugation: Centrifuge the collected supernatants at 2,000 x g for 10 minutes at 4°C to remove any detached cells and debris.
-
Storage: Transfer the cleared supernatants to new tubes and store them at -80°C until the ELISA is performed.
Aβ40 and Aβ42 Sandwich ELISA Protocol
This protocol is a general guideline. Always refer to the specific instructions provided with your commercial ELISA kit.
Materials:
-
Aβ40 and Aβ42 ELISA kits (containing pre-coated plates, standards, detection antibodies, wash buffer, substrate, and stop solution)
-
Collected cell culture supernatants
-
Phosphate-buffered saline (PBS)
-
Deionized water
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Reconstitute the Aβ standards and create a serial dilution according to the kit instructions to generate a standard curve.
-
Prepare the wash buffer and detection antibody solutions as per the manufacturer's protocol.
-
-
Assay Procedure:
-
Add 100 µL of the Aβ standards and cell culture supernatant samples to the appropriate wells of the pre-coated microplate. It is recommended to run all samples and standards in duplicate.
-
Cover the plate and incubate for 2 hours at room temperature or as specified by the kit.
-
Aspirate the liquid from each well and wash the plate 4-5 times with 300 µL of wash buffer per well. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.
-
Add 100 µL of the diluted biotinylated detection antibody to each well.
-
Cover the plate and incubate for 1-2 hours at room temperature.
-
Repeat the wash step as described above.
-
Add 100 µL of the streptavidin-HRP solution to each well.
-
Cover the plate and incubate for 30 minutes at room temperature in the dark.
-
Repeat the wash step as described above.
-
Add 100 µL of the TMB substrate to each well.
-
Incubate the plate for 15-30 minutes at room temperature in the dark, allowing for color development.
-
Add 100 µL of the stop solution to each well to terminate the reaction. The color in the wells will change from blue to yellow.
-
Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
-
-
Data Analysis:
-
Subtract the average zero standard optical density (OD) from all standard and sample ODs.
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Determine the concentration of Aβ40 and Aβ42 in each sample by interpolating the mean absorbance value against the standard curve.
-
Calculate the percentage inhibition of Aβ secretion for each treatment group relative to the vehicle control.
-
Visualizations
Experimental Workflow
Caption: ELISA Experimental Workflow for Aβ Quantification.
Signaling Pathway
Caption: BM 15766 Signaling Pathway in Aβ Production.
Troubleshooting & Optimization
solubility issues with BM 15766 sulfate in aqueous solutions
For researchers, scientists, and drug development professionals utilizing BM 15766 sulfate (B86663), this technical support center provides essential guidance on addressing solubility challenges and related experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is BM 15766 sulfate and what is its primary mechanism of action?
This compound is a chemical inhibitor of the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7).[1][2] DHCR7 catalyzes the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis, which is the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol.[3][4] By inhibiting this enzyme, this compound leads to a decrease in cellular cholesterol levels and an accumulation of 7-DHC.[4] This mechanism is particularly relevant for studying conditions like Smith-Lemli-Opitz syndrome (SLOS), a disorder caused by mutations in the DHCR7 gene.[4]
Q2: What are the basic solubility properties of this compound?
This compound is known to be practically insoluble in water.[4] However, it is soluble in dimethyl sulfoxide (B87167) (DMSO).[4][5] Published data indicates solubility in DMSO at concentrations of 4 mg/mL and even up to 100 mg/mL with the aid of ultrasonication.[4][5]
Q3: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. Why is this happening?
This is a common issue encountered with hydrophobic compounds like BM 15766. The precipitation, often called "crashing out," occurs because the compound is poorly soluble in the aqueous environment of the cell culture medium once the DMSO concentration is significantly lowered.[6] Several factors can contribute to this, including the final concentration of the compound, the temperature of the medium, and the method of dilution.
Q4: How can I prevent my this compound from precipitating in my cell culture experiments?
To minimize precipitation, consider the following strategies:
-
Lower the final concentration: Ensure your final experimental concentration does not exceed the aqueous solubility limit of this compound.
-
Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution of your DMSO stock into pre-warmed (37°C) cell culture medium.[6]
-
Maintain a low final DMSO concentration: It is generally recommended to keep the final DMSO concentration in your cell culture medium at or below 0.1% (v/v) to avoid solvent-induced cytotoxicity.[7]
-
Vortex during dilution: Gently vortex or swirl the aqueous medium while adding the DMSO stock to promote rapid and uniform mixing.[8]
-
Prepare fresh dilutions: Prepare your working solutions immediately before use to minimize the time the compound is in a supersaturated state.
Q5: What is the recommended procedure for preparing a stock solution of this compound?
A high-concentration stock solution can be prepared by dissolving this compound in anhydrous DMSO.[5] For concentrations up to 100 mg/mL, sonication may be necessary to fully dissolve the compound.[5] It is advisable to visually inspect the solution to ensure there are no visible particulates.
Q6: How should I store my this compound stock solution?
Stock solutions of this compound in DMSO should be stored at -20°C or -80°C.[5] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.[5] When stored at -20°C, the solution is typically stable for at least one month, and for up to six months at -80°C.[5]
Troubleshooting Guides
Issue 1: Persistent Precipitation in Aqueous Buffers (e.g., PBS, Cell Culture Media)
| Potential Cause | Troubleshooting Step |
| High Final Concentration | Determine the maximum soluble concentration of this compound in your specific aqueous buffer by preparing a serial dilution and observing for precipitation. |
| Rapid Solvent Exchange | Perform a multi-step dilution. First, create an intermediate dilution of your DMSO stock in a smaller volume of pre-warmed (37°C) buffer. Then, add this intermediate dilution to the final volume of your buffer. |
| Low Temperature | Always use pre-warmed (37°C) aqueous buffers for dilutions to increase the solubility of the compound. |
| pH of the Buffer | While specific data is limited, the solubility of sulfate salts can be pH-dependent. Empirically test the solubility in buffers with slightly different pH values (e.g., 7.2 vs. 7.4) to see if it improves solubility. |
Issue 2: Inconsistent Experimental Results
| Potential Cause | Troubleshooting Step |
| Precipitation Over Time | Visually inspect your prepared solutions for any signs of precipitation before each use. Prepare fresh working solutions for each experiment to ensure consistent concentrations. |
| Adsorption to Labware | Hydrophobic compounds can adsorb to plastic surfaces. Consider using low-adhesion microplates and pipette tips. |
| Inaccurate Pipetting of DMSO Stock | Due to its viscosity, accurately pipetting small volumes of DMSO can be challenging. Use positive displacement pipettes or reverse pipetting techniques for better accuracy. |
Quantitative Data Summary
| Solvent | Solubility | Notes |
| Water | Insoluble[4] | Direct dissolution in aqueous buffers is not recommended. |
| DMSO | 4 mg/mL[4], up to 100 mg/mL[5] | Sonication may be required for higher concentrations.[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 482.98 g/mol )[9]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound. For 1 mL of a 10 mM stock solution, you will need 4.83 mg of the compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the desired volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Dosing Solution for Oral Gavage in Rodents
Disclaimer: This is a general protocol for formulating a poorly water-soluble compound for oral gavage and should be optimized for your specific experimental needs and approved by your institution's animal care and use committee.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Vehicle Composition (example): 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline[10]
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., mg/kg) and the average weight of the animals, calculate the total mass of the compound needed.
-
Prepare the vehicle: In a sterile tube, combine the required volumes of PEG300, Tween 80, and saline. Vortex thoroughly.
-
Dissolve this compound: In a separate sterile tube, dissolve the calculated amount of this compound powder in the required volume of DMSO. Gentle warming or sonication may be used to aid dissolution.
-
Prepare the final dosing solution: While vortexing the vehicle, slowly add the this compound-DMSO solution to the vehicle mixture.
-
Continue to vortex until a homogenous suspension or solution is formed.
-
It is recommended to prepare the dosing solution fresh on the day of the experiment.
Visualizations
References
- 1. Negative regulation of Hedgehog signaling by the cholesterogenic enzyme 7-dehydrocholesterol reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cholesterol - Wikipedia [en.wikipedia.org]
- 7. emulatebio.com [emulatebio.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound, >=98% (HPLC), powder | C22H27ClN2O6S | CID 16219056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing BM 15766 Sulfate Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using BM 15766 in cell culture experiments, with a specific focus on considerations related to its sulfate (B86663) concentration.
Frequently Asked Questions (FAQs)
Q1: What is BM 15766 and what is its mechanism of action?
A1: BM 15766 is a potent inhibitor of the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7).[1][2][3][4] This enzyme catalyzes the final step in the cholesterol biosynthesis pathway, which is the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol. By inhibiting DHCR7, BM 15766 blocks the production of endogenous cholesterol, leading to an accumulation of its precursor, 7-DHC.[5][6] This makes it a valuable tool for studying the roles of cholesterol in various cellular processes and for modeling diseases like Smith-Lemli-Opitz Syndrome, which is caused by a genetic deficiency in DHCR7.[7][8]
Q2: Why is BM 15766 often supplied as a sulfate salt?
A2: BM 15766 is commonly available as BM 15766 sulfate. Formulating drugs as salts is a common pharmaceutical practice to improve properties such as stability and solubility. The sulfate counter-ion can contribute to a more stable solid form of the compound. While BM 15766 itself is insoluble in water, its sulfate salt is formulated for use in research applications, typically by first dissolving it in an organic solvent like DMSO.[8]
Q3: What is the role of sulfate in cell culture media?
A3: Inorganic sulfate is a necessary nutrient for cells in culture, although it is required in small amounts. It is a component of standard basal media like DMEM and MEM.[9] Cells utilize sulfate for the synthesis of essential biomolecules through sulfation reactions. These include sulfated proteoglycans, which are crucial for the extracellular matrix, and sulfolipids. Sulfate is also involved in the detoxification of certain compounds. Importantly, sulfation plays a role in regulating lipid metabolism; for example, cholesterol can be sulfated to cholesterol sulfate, which has its own biological activities in modulating lipid biosynthesis.[5][7][10]
Q4: What is the typical concentration of sulfate in standard cell culture media?
A4: The concentration of sulfate in commonly used cell culture media is relatively low. For instance, basal media formulations often contain magnesium sulfate (MgSO₄) at a concentration of around 97.67 mg/L. This provides a basal level of inorganic sulfate that is sufficient for the growth and maintenance of most cell lines.
Q5: Will the sulfate from this compound significantly alter the total sulfate concentration in my culture medium?
A5: This is unlikely at typical working concentrations of BM 15766. The compound is potent, with IC50 values often in the nanomolar to low micromolar range.[3] The amount of sulfate introduced as a counter-ion at these concentrations is generally negligible compared to the basal concentration of sulfate already present in the cell culture medium. However, it is always good practice to calculate the final concentration of all components added to your culture system.
Troubleshooting Guide
Issue 1: Low Efficacy or No Observable Effect of BM 15766
| Potential Cause | Troubleshooting Step |
| Improper Dissolution | This compound is insoluble in water but soluble in DMSO.[8] Ensure the compound is fully dissolved in 100% DMSO to create a concentrated stock solution before diluting it into your culture medium. Precipitates in the stock solution will lead to inaccurate dosing. |
| Low Drug Concentration | The optimal concentration of BM 15766 is cell-type dependent. Perform a dose-response experiment to determine the effective concentration range for your specific cell line. |
| Degradation of the Compound | Store the solid compound and DMSO stock solutions properly, as recommended by the supplier (typically at 4°C for solid and -20°C or -80°C for stock solutions).[3] Avoid repeated freeze-thaw cycles of the stock solution. |
| High Serum Concentration | Components in fetal bovine serum (FBS) can sometimes bind to drugs, reducing their effective concentration. Consider reducing the serum percentage during the treatment period, if compatible with your cell line's health. |
| Insufficient Treatment Time | The depletion of cholesterol and accumulation of 7-DHC are time-dependent processes. Ensure your treatment duration is sufficient to observe the desired biological effects. A time-course experiment may be necessary. |
Issue 2: Observed Cytotoxicity or Cell Death
| Potential Cause | Troubleshooting Step |
| High DMSO Concentration | The final concentration of DMSO in the culture medium should typically be kept below 0.5% (v/v), as higher concentrations can be toxic to many cell lines. Calculate the final DMSO concentration after diluting your stock solution and include a vehicle control (medium with the same final DMSO concentration) in your experiments. |
| Excessive Cholesterol Depletion | Cholesterol is essential for cell membrane integrity and signaling. Severe and prolonged inhibition of its synthesis can lead to cytotoxicity. Assess cell viability across a range of BM 15766 concentrations using assays like MTT or Trypan Blue exclusion. |
| Accumulation of Toxic Precursors | The accumulation of 7-dehydrocholesterol (7-DHC) or its oxidized derivatives can sometimes have cytotoxic effects. If you suspect this, you may need to perform lipid analysis to correlate precursor accumulation with cell viability. |
| Sub-optimal Sulfate Concentration (Hypothetical) | While standard media provide basal sulfate, in a completely custom, sulfate-free medium, the lack of sulfate for essential cellular processes could exacerbate cellular stress. Conversely, extremely high, non-physiological concentrations of any salt can be detrimental. In most scenarios with standard media, this is not a primary concern. |
Issue 3: Variability and Poor Reproducibility of Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Drug Preparation | Prepare a large batch of the BM 15766 stock solution, aliquot it into single-use vials, and store them at -80°C. This will ensure consistent dosing across experiments and avoid issues with repeated freeze-thaw cycles. |
| Cell Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered cellular responses. |
| Variability in Cell Seeding Density | Ensure that cells are seeded at a consistent density for all experiments, as cell confluence can affect metabolic rates and drug responses. |
| Lot-to-Lot Variability of Serum | If using serum, test new lots for their ability to support cell growth and response to BM 15766 before use in critical experiments. |
Data Presentation
Table 1: Recommended Starting Concentrations for BM 15766 in Cell Culture
| Cell Line | Effective Concentration Range | Outcome Measure | Reference |
| Rat Hepatocytes | 10⁻⁸ M to 2 x 10⁻⁵ M | >90% reduction in cholesterol biosynthesis | [5][6] |
| Human HL-60 | IC₅₀: 500 nM | Inhibition of cholesterol biosynthesis | [3] |
| Rat Adrenal Cells | 2 x 10⁻⁵ M | Inhibition of corticosteroid production | [11] |
Table 2: Example Experimental Design for Sulfate Optimization
This table outlines a hypothetical experiment to determine if sulfate concentration modulates the effect of BM 15766. This would be particularly relevant if using a custom, sulfate-free basal medium.
| Experimental Group | Basal Medium | Supplemental MgSO₄ | BM 15766 (at EC₅₀) | Vehicle Control (DMSO) |
| 1 (Negative Control) | Sulfate-Free | 0 µM | - | + |
| 2 (Positive Control) | Sulfate-Free | 0 µM | + | - |
| 3 (Basal Sulfate) | Standard Medium | (contains ~650 µM) | + | - |
| 4 (Low Sulfate) | Sulfate-Free | 100 µM | + | - |
| 5 (Medium Sulfate) | Sulfate-Free | 500 µM | + | - |
| 6 (High Sulfate) | Sulfate-Free | 2000 µM | + | - |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Under sterile conditions (e.g., in a biological safety cabinet), weigh out the desired amount of this compound powder. b. Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM). c. Vortex thoroughly until the powder is completely dissolved. Visually inspect for any particulates. d. Aliquot the stock solution into single-use, sterile microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dose-Response Experiment to Determine EC₅₀
-
Cell Seeding: Seed your cells of interest in a multi-well plate (e.g., 96-well) at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Drug Dilution: Prepare a serial dilution of the BM 15766 stock solution in your complete cell culture medium.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of BM 15766. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: Analyze the desired outcome. This could be:
-
Cell Viability: Using an MTT, XTT, or similar assay.
-
Cholesterol Biosynthesis: By measuring the incorporation of a labeled precursor like ¹⁴C-acetate.
-
7-DHC Accumulation: Using techniques like gas chromatography-mass spectrometry (GC-MS).
-
-
Data Analysis: Plot the response versus the log of the BM 15766 concentration and use a non-linear regression to calculate the EC₅₀.
Visualizations
Caption: Cholesterol biosynthesis pathway showing the inhibition of 7-dehydrocholesterol reductase (DHCR7) by BM 15766.
Caption: A logical workflow for troubleshooting common issues in experiments involving BM 15766.
Caption: An experimental workflow for optimizing sulfate concentration for BM 15766 experiments.
References
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfur Metabolism Under Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacylibrary.com [pharmacylibrary.com]
- 4. Sulfate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of cholesterol sulfate on lipid metabolism in cultured human keratinocytes and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfate concentrations and transport in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. interchim.fr [interchim.fr]
- 10. Cholesterol Sulfate and Cholesterol Sulfotransferase Inhibit Gluconeogenesis by Targeting Hepatocyte Nuclear Factor 4α - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: BM 15766 Sulfate in Cholesterol Studies
Welcome to the technical support center for BM 15766 sulfate (B86663). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing BM 15766 sulfate for cholesterol-related studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
1. General Information
-
Q1.1: What is this compound and what is its primary mechanism of action? this compound is a potent inhibitor of the enzyme 7-dehydrocholesterol (B119134) reductase (7-DHCR).[1][2] This enzyme catalyzes the final step in the biosynthesis of cholesterol, converting 7-dehydrocholesterol (7-DHC) to cholesterol.[3] By inhibiting 7-DHCR, this compound effectively blocks the production of cholesterol and leads to an accumulation of its precursor, 7-DHC.[4]
-
Q1.2: What is the primary application of this compound in research? this compound is primarily used as a research tool to study the effects of inhibiting cholesterol synthesis. It is particularly useful for creating in vitro and in vivo models of Smith-Lemli-Opitz syndrome (SLOS), a human genetic disorder caused by a deficiency in 7-DHCR.[3] Researchers also use it to investigate the role of cholesterol in various cellular processes and disease states.[5][6]
2. Experimental Design & Protocols
-
Q2.1: How do I prepare a stock solution of this compound? this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) but is insoluble in water.[7] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. For example, a stock solution can be prepared at a concentration of 4 mg/mL in DMSO. It is recommended to use freshly opened DMSO to minimize the impact of water absorption on solubility.[2]
Table 1: Stock Solution Preparation for this compound (Molecular Weight: 482.98 g/mol )
Desired Concentration Mass for 1 mL Mass for 5 mL Mass for 10 mL 1 mM 0.483 mg 2.415 mg 4.83 mg 5 mM 2.415 mg 12.075 mg 24.15 mg | 10 mM | 4.83 mg | 24.15 mg | 48.3 mg |
Note: The table provides the mass of this compound needed to achieve a specific molar concentration in a given volume of DMSO.
-
Q2.2: What are typical working concentrations for in vitro and in vivo studies? The optimal concentration of this compound will vary depending on the cell type or animal model and the specific experimental goals. However, published studies provide a starting point for dose-ranging experiments.
Table 2: Exemplary Working Concentrations of BM 15766
Study Type Model System Effective Concentration Observed Effect Reference In Vitro Human HL-60 cells 500 nM (IC50) Inhibition of cholesterol biosynthesis [2] In Vitro Transformed human cell line 2.5 µM Inhibition of BACE dimerization [5] In Vitro Transformed human cell line 5 µM Reduction in BACE monomer expression [5] In Vitro Primary rat hepatocytes 10⁻⁸ M to 2 x 10⁻⁵ M Dose-dependent reduction in cholesterol biosynthesis [4] | In Vivo | Rats | 300 mg/kg/day | Induction of holoprosencephaly in fetuses |[6] |
-
Q2.3: How should I store this compound stock solutions? For long-term storage, it is recommended to store the DMSO stock solution in aliquots at -80°C, where it can be stable for up to 6 months. For shorter-term storage, aliquots can be kept at -20°C for up to one month.[2] Avoid repeated freeze-thaw cycles to prevent degradation of the compound.[2]
Troubleshooting Guide
Problem 1: Lack of Expected Effect on Cholesterol Levels
-
Possible Cause:
-
Inadequate Concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions.
-
Compensatory Mechanisms: Cells may upregulate cholesterol uptake from the culture medium to compensate for the inhibition of de novo synthesis. The cholesterol synthesis pathway has feedback mechanisms; inhibiting one step can lead to the upregulation of earlier enzymes like HMG-CoA reductase.
-
Compound Degradation: Improper storage or handling of the compound could lead to its degradation.
-
-
Solution:
-
Dose-Response Experiment: Perform a dose-response experiment to determine the optimal concentration for your system.
-
Control for Cholesterol Uptake: Use serum-free or lipoprotein-deficient serum in your culture medium to minimize exogenous cholesterol uptake.
-
Verify Compound Activity: Use a positive control cell line known to be sensitive to this compound.
-
Measure 7-DHC Accumulation: The most direct indicator of this compound activity is the accumulation of 7-dehydrocholesterol. Measure the levels of 7-DHC in your samples. A significant increase in 7-DHC, even with modest changes in total cholesterol, indicates that the inhibitor is working.
-
Problem 2: Unexpected Cellular Toxicity or Off-Target Effects
-
Possible Cause:
-
Accumulation of 7-DHC: The accumulation of 7-dehydrocholesterol and other sterol precursors can be toxic to cells.[3]
-
Peroxisome Proliferation: In vivo studies in rats have shown that BM 15766 can cause the proliferation of peroxisomes in the liver.
-
Teratogenicity: BM 15766 is a known teratogen in rats, causing severe developmental abnormalities such as holoprosencephaly.[3][6]
-
Effects on Steroidogenesis: The compound may affect the production of steroid hormones.[8]
-
-
Solution:
-
Toxicity Assay: Conduct a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of this compound for your specific cell line.
-
Monitor Sterol Profile: When interpreting your results, consider the entire sterol profile, not just cholesterol levels. The accumulation of 7-DHC and other precursors may be responsible for some of the observed phenotypes.
-
In Vivo Study Considerations: If conducting in vivo studies, be aware of the potential for teratogenicity and liver effects. Monitor animal health closely and include relevant histological analyses.
-
Lower Concentration and Shorter Incubation: Use the lowest effective concentration for the shortest possible duration to minimize toxicity.
-
Experimental Protocols & Data Interpretation
Key Experiment: Analysis of Cellular Sterol Profile
A crucial aspect of using this compound is to analyze the changes in the entire sterol profile, not just cholesterol.
-
Methodology:
-
Cell Lysis and Lipid Extraction: After treating cells with this compound, wash the cells with PBS and lyse them. Extract the total lipids using a solvent system such as hexane:isopropanol (3:2, v/v).
-
Saponification: Saponify the lipid extract to release free sterols from their esterified forms.
-
Derivatization: Derivatize the sterols to make them volatile for gas chromatography (GC) analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Separate and identify the different sterols using GC-MS. Quantify the levels of cholesterol, 7-dehydrocholesterol, and other relevant sterol precursors.
-
-
Data Interpretation:
-
Successful Inhibition: A significant decrease in the cholesterol-to-7-DHC ratio is a clear indicator of 7-DHCR inhibition.
-
Cellular Response: The extent of 7-DHC accumulation can provide insights into the cellular response to cholesterol depletion.
-
Off-Target Effects: The appearance of other sterol precursors may indicate effects on other enzymes in the cholesterol biosynthesis pathway.
-
Visualizing Pathways and Workflows
Caption: Cholesterol biosynthesis pathway indicating the inhibition of 7-dehydrocholesterol reductase (7-DHCR) by this compound.
Caption: A troubleshooting workflow for common issues encountered when using this compound in cell-based assays.
References
- 1. Steroidogenesis inhibitor - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Role of cholesterol in embryonic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of BM 15.766, an inhibitor of 7-dehydrocholesterol delta 7-reductase, on cholesterol biosynthesis in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A specific inhibitor of cholesterol biosynthesis, BM15.766, reduces the expression of beta-secretase and the production of amyloid-beta in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholesterol biosynthesis inhibited by BM15.766 induces holoprosencephaly in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scientificlabs.com [scientificlabs.com]
- 8. Effect of a cholesterol synthesis inhibitor (BM 15.766) in the presence and absence of HDL on corticosteroidogenesis of isolated zona glomerulosa and fasciculata cells - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting unexpected results in BM 15766 sulfate experiments
Welcome to the technical support center for BM 15766 sulfate (B86663) experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is BM 15766 sulfate and how does it work?
This compound is a chemical inhibitor of the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7).[1][2][3][4] DHCR7 catalyzes the final step in the biosynthesis of cholesterol, converting 7-dehydrocholesterol (7-DHC) into cholesterol.[3] By inhibiting this enzyme, this compound treatment leads to a dose-dependent decrease in cellular cholesterol levels and a corresponding accumulation of its precursor, 7-DHC.[1] This mechanism is instrumental in creating in vitro and in vivo models of Smith-Lemli-Opitz Syndrome (SLOS), a genetic disorder caused by mutations in the DHCR7 gene.[5]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[5] It is insoluble in water.[5] For optimal stability, it is recommended to store the powdered form at 2-8°C.[5] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[6] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: What are some common off-target effects or unexpected biological responses observed with DHCR7 inhibitors?
While this compound is specific for DHCR7, the resulting alteration in sterol composition can have broader biological consequences. The accumulation of 7-DHC and other precursors can be incorporated into cell membranes, potentially altering their physical properties and function.[1] In some experimental systems, particularly with longer incubation times, an accumulation of earlier precursors in the cholesterol biosynthesis pathway, such as squalene (B77637) and lanosterol, has been observed.[1] Additionally, several other pharmacologically active compounds, including some antipsychotics and antidepressants, have been identified as off-target inhibitors of DHCR7, leading to similar biochemical profiles.[7][8]
Troubleshooting Guides
Issue 1: Unexpectedly High Background or Signal Variability in Cholesterol Quantification Assays
Possible Cause 1: Non-specific detection by the assay.
Many commercially available cholesterol quantification kits are enzyme-based, often utilizing cholesterol oxidase. These enzymes can exhibit cross-reactivity with other sterols, including the accumulating precursor 7-dehydrocholesterol (7-DHC) in this compound-treated samples. This can lead to an overestimation of cholesterol levels or high background noise.[9]
Troubleshooting Steps:
-
Verify Assay Specificity: Consult the manufacturer's data sheet for your cholesterol assay kit to check for known cross-reactivity with 7-DHC or other cholesterol precursors.
-
Alternative Quantification Method: For highly accurate and specific cholesterol measurement, consider using a chromatographic method such as gas chromatography-mass spectrometry (GC-MS).[5] This technique can separate and quantify individual sterols, providing a clear picture of the changes in both cholesterol and 7-DHC levels.
-
Include Proper Controls: Always run parallel control experiments, including vehicle-treated cells and a standard curve with pure cholesterol.
Possible Cause 2: Issues with sample preparation.
Incomplete cell lysis or improper extraction of lipids can lead to inconsistent results.
Troubleshooting Steps:
-
Optimize Lysis/Extraction: Ensure your cell lysis and lipid extraction protocols are validated for your specific cell type. Sonication or the use of specialized lipid extraction kits may improve efficiency.
-
Quantify Total Protein: Normalize your cholesterol readings to the total protein concentration of the sample to account for variations in cell number.
Issue 2: Loss of Expected Biological Effect or Diminished Potency of this compound
Possible Cause 1: Degradation of the compound.
This compound, especially in solution, can degrade over time if not stored properly. Repeated freeze-thaw cycles of stock solutions can also reduce its effective concentration.
Troubleshooting Steps:
-
Prepare Fresh Aliquots: Prepare single-use aliquots of your this compound stock solution to minimize freeze-thaw cycles.
-
Verify Storage Conditions: Ensure that both the powdered compound and stock solutions are stored at the recommended temperatures.[6]
-
Use Freshly Opened DMSO: Hygroscopic DMSO can impact the solubility and stability of the compound.[6]
Possible Cause 2: Cell culture conditions.
The composition of the cell culture medium, particularly the presence of external sources of cholesterol from serum, can influence the observed effect of DHCR7 inhibition.
Troubleshooting Steps:
-
Use Lipid-Depleted Serum: If your experimental design allows, consider using lipid-depleted serum to reduce the exogenous supply of cholesterol, which might mask the effects of inhibiting de novo synthesis.
-
Optimize Treatment Duration and Concentration: The optimal concentration and duration of this compound treatment can vary between cell types. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific model system.
Issue 3: Observing Unexpected Cellular Phenotypes or Toxicity
Possible Cause 1: Accumulation of toxic precursors.
High levels of 7-DHC and other cholesterol precursors can be toxic to some cell types.
Troubleshooting Steps:
-
Monitor Cell Viability: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your main experiment to assess the cytotoxic effects of your treatment conditions.
-
Titrate the Concentration: If toxicity is observed, reduce the concentration of this compound to a level that effectively inhibits DHCR7 without causing significant cell death.
-
Time-Course Analysis: Analyze the accumulation of 7-DHC over time to correlate it with the onset of any observed cellular toxicity.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Recommendation | Source |
| Solvent | DMSO (up to 100 mg/mL) | [6] |
| Insoluble in water | [5] | |
| Storage (Powder) | 2-8°C | [5] |
| Storage (Stock Solution) | -20°C (up to 1 month) | [6] |
| -80°C (up to 6 months) | [6] |
Table 2: Expected Changes in Sterol Levels Following this compound Treatment
| Sterol | Expected Change | Rationale |
| Cholesterol | Decrease | Inhibition of the final step of its synthesis.[1] |
| 7-Dehydrocholesterol (7-DHC) | Increase | Accumulation of the substrate for the inhibited enzyme, DHCR7.[1] |
| Desmosterol | Potential Decrease | As a downstream product of the cholesterol synthesis pathway. |
| Lanosterol/Squalene | Potential Increase | Possible with longer incubation times due to feedback mechanisms.[1] |
Experimental Protocols
Protocol 1: General Protocol for Treatment of Cultured Cells with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Preparation of this compound Working Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).
-
-
Treatment:
-
Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubate the cells for the desired period (e.g., 24-72 hours), depending on the experimental goals.
-
-
Harvesting and Downstream Analysis:
-
After incubation, wash the cells with phosphate-buffered saline (PBS).
-
Harvest the cells for downstream applications such as lipid extraction for sterol quantification, protein extraction for western blotting, or RNA extraction for gene expression analysis.
-
Visualizations
Caption: Inhibition of DHCR7 by this compound in the cholesterol biosynthesis pathway.
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
- 1. The effects of BM 15.766, an inhibitor of 7-dehydrocholesterol delta 7-reductase, on cholesterol biosynthesis in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. What are DHCR7 inhibitors and how do they work? [synapse.patsnap.com]
- 4. BM 15766 = 98 HPLC, powder 86621-94-5 [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibitors of 7-Dehydrocholesterol Reductase: Screening of a Collection of Pharmacologically Active Compounds in Neuro2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The importance of choosing the appropriate cholesterol quantification method: enzymatic assay versus gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Bioavailability of BM 15766 Sulfate
Welcome to the technical support center for BM 15766 sulfate (B86663). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in vivo bioavailability of this potent 7-dehydrocholesterol (B119134) δ7-reductase inhibitor. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is BM 15766 sulfate and what is its primary mechanism of action?
This compound is a hypolipidemic agent that acts as an inhibitor of 7-dehydrocholesterol δ7-reductase.[1][2][3] This enzyme catalyzes the final step in the biosynthesis of cholesterol.[1][2][3] By inhibiting this enzyme, this compound reduces plasma cholesterol levels. It is often used in research to create animal models for Smith-Lemli-Opitz Syndrome (SLOS), a genetic disorder caused by a deficiency in the same enzyme.
Q2: What are the main challenges in achieving good in vivo bioavailability with this compound?
The primary challenge is its poor aqueous solubility.[4] this compound is practically insoluble in water, which can lead to low dissolution rates in the gastrointestinal tract and consequently, poor and variable absorption after oral administration. As a piperazine (B1678402) derivative, it may also be subject to efflux by transporters like P-glycoprotein (P-gp), which can further limit its systemic exposure.[5]
Q3: What are the general strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly water-soluble drugs. These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size (micronization or nanosizing) can enhance the dissolution rate.[6]
-
Solid Dispersions: Dispersing the drug in an inert, hydrophilic carrier at the molecular level can improve its wettability and dissolution.[7][8][9]
-
Lipid-Based Formulations: Formulating the drug in oils, surfactants, or co-solvents can improve its solubility and facilitate its absorption via the lymphatic system. This includes self-emulsifying drug delivery systems (SEDDS).
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[8]
-
Nanotechnology Approaches: Encapsulating the drug in nanoparticles can improve its solubility, protect it from degradation, and potentially offer targeted delivery.[10][11][12][13]
Troubleshooting Guide
| Issue | Symptom | Possible Cause | Troubleshooting Steps |
| Low and Variable Bioavailability | Inconsistent plasma concentrations of this compound across study subjects. | Poor aqueous solubility leading to dissolution rate-limited absorption. | 1. Formulation Modification: Consider implementing one of the bioavailability enhancement strategies outlined in the FAQs, such as preparing a solid dispersion or a lipid-based formulation. 2. Particle Size Analysis: If using a crystalline form, ensure consistent and small particle size. |
| Precipitation of Compound in Aqueous Media | The compound crashes out of solution when preparing formulations or during in vitro dissolution studies. | The aqueous solubility of this compound is exceeded. | 1. Co-solvent System: Utilize a co-solvent system (e.g., DMSO, ethanol) in your formulation, ensuring the final concentration in vivo is non-toxic. 2. Use of Solubilizing Excipients: Incorporate surfactants or cyclodextrins to increase and maintain solubility. |
| High First-Pass Metabolism | Lower than expected systemic exposure despite good in vitro dissolution. | Extensive metabolism in the liver or gut wall. | 1. Route of Administration: Consider alternative routes of administration, such as parenteral injection, to bypass first-pass metabolism. 2. Co-administration with Inhibitors: In a research setting, co-administration with inhibitors of relevant metabolic enzymes could be explored to understand the extent of metabolism. |
| Efflux Transporter Activity | Low intracellular concentrations or rapid clearance from cells. | The compound is a substrate for efflux transporters like P-glycoprotein. | 1. In Vitro Transport Assays: Conduct Caco-2 permeability assays to determine if this compound is a P-gp substrate. 2. Co-administration with P-gp Inhibitors: In preclinical studies, co-administration with a P-gp inhibitor can help elucidate the role of efflux. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₅ClN₂O₂ · H₂SO₄ | [4] |
| Molecular Weight | 482.98 g/mol | [4] |
| Appearance | White to off-white solid | MedchemExpress |
| Solubility | Insoluble in water | [4] |
| Soluble in DMSO (up to 100 mg/mL with sonication) | [3] | |
| Storage | 2-8°C | [4] |
Table 2: Comparison of Bioavailability Enhancement Strategies
| Strategy | Principle | Potential Advantages | Potential Disadvantages |
| Micronization/Nanonization | Increased surface area | Simple, applicable to crystalline drug | May not be sufficient for very poorly soluble drugs, potential for particle aggregation. |
| Solid Dispersion | Drug dispersed in a hydrophilic carrier | Significant increase in dissolution rate, potential for amorphous form. | Physical instability (recrystallization), potential for hygroscopicity. |
| Lipid-Based Formulation (e.g., SEDDS) | Drug dissolved in lipids and surfactants | Enhanced solubility, potential for lymphatic uptake, protection from degradation. | Potential for GI side effects, complex formulation development. |
| Cyclodextrin Complexation | Formation of inclusion complexes | Increased aqueous solubility, improved stability. | Limited drug loading capacity, potential for nephrotoxicity with some cyclodextrins. |
| Nanoparticle Formulation | Encapsulation in a nanocarrier | Improved solubility and stability, potential for targeted delivery. | Complex manufacturing process, potential for toxicity of nanomaterials. |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of this compound by Solvent Evaporation
This protocol describes a general method for preparing a solid dispersion to enhance the dissolution of this compound.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or other suitable hydrophilic polymer
-
Methanol or other suitable organic solvent
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Accurately weigh this compound and the chosen polymer (e.g., in a 1:4 drug-to-polymer ratio). Dissolve both components in a minimal amount of a suitable organic solvent (e.g., methanol) in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin film or solid mass is formed on the wall of the flask.
-
Drying: Further dry the solid dispersion in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion from the flask. Gently grind the solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and physical form (e.g., using DSC and XRD to confirm an amorphous state).
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
This protocol outlines a method for evaluating the dissolution rate of different this compound formulations.
Materials:
-
This compound formulation (e.g., pure drug, solid dispersion)
-
Dissolution apparatus (e.g., USP Apparatus 2 - paddle method)
-
Dissolution medium (e.g., simulated gastric fluid or simulated intestinal fluid)
-
Syringes and filters
-
HPLC or other suitable analytical method for quantification
Procedure:
-
Preparation: Prepare the dissolution medium and equilibrate it to 37°C in the dissolution vessels.
-
Sample Addition: Add a precisely weighed amount of the this compound formulation to each dissolution vessel.
-
Dissolution: Start the dissolution apparatus at a specified paddle speed (e.g., 50 rpm).
-
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample of the dissolution medium through a filter to prevent undissolved particles from being collected.
-
Analysis: Analyze the concentration of this compound in each sample using a validated analytical method (e.g., HPLC).
-
Data Analysis: Plot the percentage of drug dissolved against time to generate dissolution profiles for each formulation.
Protocol 3: Quantification of this compound in Plasma by LC-MS/MS
This protocol provides a general framework for the analysis of this compound in plasma samples from in vivo studies.
Materials:
-
Plasma samples containing this compound
-
Internal standard (a structurally similar compound not present in the sample)
-
Acetonitrile or other suitable protein precipitation solvent
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation): To a known volume of plasma (e.g., 100 µL), add the internal standard and a protein precipitation solvent (e.g., 3 volumes of cold acetonitrile).
-
Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate it to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Develop a specific and sensitive method for the detection and quantification of this compound and the internal standard.
-
Quantification: Construct a calibration curve using standards of known concentrations and determine the concentration of this compound in the plasma samples.
Visualizations
Caption: Simplified cholesterol biosynthesis pathway highlighting the site of action of this compound.
Caption: General experimental workflow for improving and evaluating the in vivo bioavailability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jddtonline.info [jddtonline.info]
- 10. worldscientific.com [worldscientific.com]
- 11. Nanoparticles Methods for Hydrophobic Drugs â A Novel Approach: Graphical Abstract: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. Flash NanoPrecipitation for the Encapsulation of Hydrophobic and Hydrophilic Compounds in Polymeric Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Addressing Cytotoxicity of BM 15766 Sulfate in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering cytotoxicity with BM 15766 sulfate (B86663) in cell culture experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and an overview of the underlying cellular mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is BM 15766 sulfate and what is its primary mechanism of action?
A1: this compound is a chemical inhibitor of the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7).[1][2][3] DHCR7 catalyzes the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis, which is the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol.[4][5] By inhibiting this enzyme, this compound leads to a decrease in cellular cholesterol levels and an accumulation of its precursor, 7-DHC.[4][5][6]
Q2: Why am I observing cytotoxicity in my cell lines when treated with this compound?
A2: The cytotoxicity associated with this compound is primarily attributed to the accumulation of 7-dehydrocholesterol (7-DHC).[5][6][7] 7-DHC is a highly reactive molecule that can undergo oxidation to form various oxysterols.[8] Both 7-DHC and its oxysterol derivatives can induce cellular stress, leading to apoptosis (programmed cell death) and other forms of cell demise.[5][7]
Q3: Is the cytotoxic effect of this compound expected to be the same across all cell lines?
A3: No, the cytotoxic effects of this compound can vary significantly between different cell lines. This variability is influenced by factors such as the cell type's reliance on de novo cholesterol synthesis, its intrinsic antioxidant capacity, and its susceptibility to ER and oxidative stress. For instance, cells that are highly proliferative or have a high demand for cholesterol may be more sensitive to DHCR7 inhibition.
Q4: At what concentrations should I expect to see cytotoxicity with this compound?
A4: Cytotoxicity is dose-dependent. While specific IC50 values for this compound are not widely published across a broad range of cell lines, studies on other DHCR7 inhibitors suggest that cytotoxic effects can be observed in the nanomolar to low micromolar range. For example, in Neuro2a cells, significant cytotoxicity for many DHCR7 inhibitors becomes a major issue at concentrations of 10 µM and above.[9] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration range for your experiments.
Q5: How can I be sure that the observed cell death is due to the on-target effect of this compound?
A5: To confirm on-target activity, you can perform a rescue experiment by co-treating your cells with this compound and exogenous cholesterol. If the cytotoxic effects are mitigated by the addition of cholesterol, it strongly suggests that the observed toxicity is due to the inhibition of cholesterol synthesis. Additionally, you can measure the intracellular levels of 7-DHC to confirm that the compound is inhibiting DHCR7.
Troubleshooting Guide: Unexpected Cytotoxicity Results
| Issue | Potential Cause | Recommended Solution |
| Higher than expected cytotoxicity at low concentrations | Cell line is highly sensitive to cholesterol depletion. | Perform a detailed dose-response curve starting from very low nanomolar concentrations. Consider using a cell line known to be less sensitive for initial experiments. |
| Compound precipitation at higher concentrations. | This compound is lipophilic. Ensure it is fully dissolved in a suitable solvent like DMSO before diluting in culture medium. Visually inspect for precipitates.[1] | |
| Inconsistent results between experiments | Variability in cell density at the time of treatment. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase before adding the compound. |
| Inconsistent compound preparation. | Prepare fresh stock solutions of this compound regularly and store them appropriately. Avoid repeated freeze-thaw cycles. | |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH) | Interference of the compound with the assay chemistry. | Run a cell-free control to check for direct interaction of this compound with the assay reagents. Consider using an orthogonal assay that measures a different cell death parameter (e.g., membrane integrity vs. metabolic activity). |
| Different kinetics of cell death pathways. | Metabolic assays like MTT may show effects earlier than membrane integrity assays like LDH. Perform a time-course experiment to capture the dynamics of the cytotoxic response. |
Data Presentation: Comparative Cytotoxicity of DHCR7 Inhibitors
Direct IC50 values for this compound are limited in the public domain. The following table presents IC50 values for other known DHCR7 inhibitors in Neuro2a cells, which can serve as a reference for designing experiments. These values are based on the inhibition of sterol biosynthesis, which is the primary mechanism leading to cytotoxicity.
| Compound | Cell Line | IC50 (nM) | Assay Principle |
| Cariprazine | Neuro2a | 1.4 | Decrease in desmosterol (B1670304) levels |
| Trazodone | Neuro2a | 33 | Decrease in desmosterol levels |
| Metoprolol | Neuro2a | 208 | Decrease in desmosterol levels |
| AY9944 | Neuro2a | ~3-5 | Residual cholesterol synthesis |
Data compiled from multiple sources.[10][11][12]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Cells of interest
-
This compound
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Complete culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
96-well microplate
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add the compound dilutions to the respective wells. Include vehicle controls (medium with solvent) and untreated controls (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[13][14]
-
Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13][14]
-
Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Sulforhodamine B (SRB) Assay for Cytotoxicity
This assay measures cell density based on the measurement of cellular protein content.[12][15][16]
Materials:
-
Cells of interest
-
This compound
-
Complete culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
1% acetic acid
-
96-well microplate
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, gently add 50 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[7][15]
-
Wash the plates five times with 1% acetic acid to remove the TCA.[7][15]
-
Allow the plates to air dry completely.
-
Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[15]
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[7][15]
-
Allow the plates to air dry completely.
-
Add 100 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.[16]
Protocol 3: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
This assay measures the release of LDH from damaged cells into the culture medium.[1][8][17][18]
Materials:
-
Cells of interest
-
This compound
-
Complete culture medium
-
LDH assay kit (commercially available)
-
96-well microplate
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.[18]
-
Calculate the percentage of cytotoxicity based on the LDH release from treated cells compared to control cells (spontaneous release) and positive control cells (maximum release induced by a lysis agent provided in the kit).
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Cytotoxicity
The inhibition of DHCR7 by this compound leads to the accumulation of 7-DHC, which triggers a cascade of cellular stress responses culminating in apoptosis.
Caption: this compound-induced cytotoxicity pathway.
General Experimental Workflow for Assessing Cytotoxicity
This workflow outlines the key steps for evaluating the cytotoxic effects of this compound.
Caption: Workflow for cytotoxicity assessment.
Troubleshooting Logic for Cytotoxicity Assays
A logical approach to troubleshooting unexpected results in cytotoxicity assays.
Caption: Logic for troubleshooting cytotoxicity assays.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. abmole.com [abmole.com]
- 3. scientificlabs.com [scientificlabs.com]
- 4. Inhibition of 7-dehydrocholesterol reductase prevents hepatic ferroptosis under an active state of sterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of 7-dehydrocholesterol in inducing ER stress and apoptosis of head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. "The role of 7-dehydrocholesterol in inducing ER stress and apoptosis o" by Bok-Soon Lee, Yea-In Park et al. [hsrc.himmelfarb.gwu.edu]
- 8. Evaluation of cytotoxic effects of 7-dehydrocholesterol on melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DHCR7 inhibition ameliorates MetALD and HCC in mice and human 3D liver spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dose–Response Effects of 7-Dehydrocholesterol Reductase Inhibitors on Sterol Profiles and Vesicular Stomatitis Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Differential Cytotoxic Effects of 7-Dehydrocholesterol-derived Oxysterols on Cultured Retina-derived Cells: Dependence on Sterol Structure, Cell Type, and Density - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of 7-dehydrocholesterol in inducing ER stress and apoptosis of head and neck squamous cell carcinoma. | Semantic Scholar [semanticscholar.org]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. researchgate.net [researchgate.net]
- 17. 7-Dehydrocholesterol dictates ferroptosis sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
how to minimize off-target effects of BM 15766 sulfate
Welcome to the technical support center for BM 15766 sulfate (B86663). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing BM 15766 sulfate effectively while minimizing potential off-target effects. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of 7-dehydrocholesterol (B119134) δ7-reductase (DHCR7).[1][2][3] This enzyme catalyzes the final step in the cholesterol biosynthesis pathway, which is the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol.[4] By inhibiting DHCR7, this compound effectively reduces cellular and plasma cholesterol levels.[1][5]
Q2: What are the primary off-target effects of this compound?
A2: The primary and most significant off-target effect of this compound is the accumulation of the cholesterol precursor, 7-dehydrocholesterol (7-DHC), and to a lesser extent, 8-dehydrocholesterol.[2] This accumulation mimics the biochemical phenotype of Smith-Lemli-Opitz Syndrome (SLOS), a genetic disorder caused by mutations in the DHCR7 gene.[2][4] In animal models, particularly during embryonic development, this can lead to severe congenital anomalies, including holoprosencephalic brain anomalies and limb and genital defects.[2] Another reported effect in rats is the proliferation of peroxisomes in liver cells.[2]
Q3: How can I minimize the accumulation of 7-dehydrocholesterol (7-DHC) in my experiments?
A3: Minimizing 7-DHC accumulation is critical for distinguishing the effects of cholesterol reduction from the potentially toxic effects of 7-DHC. Here are some strategies:
-
Dose-Response Optimization: Perform a dose-response study to identify the lowest effective concentration of this compound that achieves the desired level of cholesterol reduction without causing excessive 7-DHC accumulation. The effects are dose-dependent.[5]
-
Time-Course Analysis: Limit the duration of exposure to this compound. Analyze endpoints at various time points to find a window where cholesterol is sufficiently lowered before 7-DHC reaches high levels.
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Co-treatment with Mevalonate (B85504): In some experimental contexts, supplementing with mevalonate might mitigate some effects, though this needs careful validation for your specific model.[6]
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Choice of Experimental Model: The effects of DHCR7 inhibition can be highly dependent on the model system. In vitro models may be less susceptible to some of the systemic toxicities observed in vivo. Be cautious when extrapolating results from animal models to human biology.
Q4: What analytical methods are recommended for monitoring on-target and off-target effects?
A4: Gas chromatography-mass spectrometry (GC-MS) is the gold standard for analyzing sterol profiles.[2] This technique allows for the simultaneous quantification of cholesterol, 7-DHC, and other sterol precursors. This analysis is crucial to confirm the on-target effect (cholesterol reduction) and quantify the primary off-target effect (7-DHC accumulation).
Troubleshooting Guides
Problem 1: High levels of cellular toxicity or unexpected phenotypes.
| Potential Cause | Troubleshooting Step |
| Excessive accumulation of 7-dehydrocholesterol (7-DHC) | 1. Verify Sterol Profile: Use GC-MS to quantify the levels of cholesterol and 7-DHC. 2. Lower the Dose: Reduce the concentration of this compound used in your experiment. 3. Reduce Incubation Time: Perform a time-course experiment to determine the optimal duration of treatment. |
| Solvent Toxicity | This compound is soluble in DMSO but insoluble in water.[2] Ensure the final concentration of DMSO in your culture medium is non-toxic to your cells (typically <0.1%). Run a vehicle-only control. |
| Model Sensitivity | Certain cell types or animal models may be particularly sensitive to disruptions in cholesterol homeostasis. Consider using a different, less sensitive model if possible, or perform extensive dose-response testing. |
Problem 2: Inconsistent or no effect on cholesterol levels.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | This compound should be stored properly. For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles. |
| Insufficient Dose or Treatment Time | 1. Increase Concentration: Titrate the concentration of this compound upwards. 2. Increase Duration: Extend the treatment time and monitor cholesterol levels at multiple time points. |
| High Basal Cholesterol Synthesis | The cell line or animal model may have a very high rate of cholesterol synthesis, requiring higher concentrations of the inhibitor. |
| Assay Sensitivity | Ensure your cholesterol quantification assay is sensitive enough to detect the expected changes. |
Quantitative Data Summary
The following table summarizes the dose-dependent effects of BM 15766 on cholesterol biosynthesis in primary rat hepatocytes.
| BM 15766 Concentration | Effect on Cholesterol Biosynthesis | Effect on 7-DHC Levels | Effect on Neutral Lipid Release |
| 10⁻⁸ M to 2 x 10⁻⁵ M | >90% reduction | Dose-dependent increase | Reduced by up to 40% |
| 10⁻⁵ M | 10-12% inhibition of overall ¹⁴C-acetate incorporation into neutral lipids | Significant increase | Reduced |
Data synthesized from a study on primary rat hepatocytes.[5]
Experimental Protocols
Protocol 1: Analysis of Sterol Profile by GC-MS
This protocol provides a general workflow for quantifying cholesterol and 7-DHC in cell lysates.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and scrape into a suitable solvent (e.g., methanol).
-
Lipid Extraction: Perform a Folch extraction using a chloroform:methanol mixture to separate lipids from other cellular components.
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Saponification: Treat the lipid extract with a strong base (e.g., KOH in ethanol) to hydrolyze cholesteryl esters.
-
Derivatization: Silylate the sterols using a derivatizing agent (e.g., BSTFA with 1% TMCS) to make them volatile for GC analysis.
-
GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer. Use appropriate standards for cholesterol and 7-DHC to create a standard curve for quantification.
-
Data Analysis: Integrate the peak areas for cholesterol and 7-DHC and calculate their concentrations based on the standard curve.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Inhibition of DHCR7 by this compound in the cholesterol biosynthesis pathway.
Caption: Workflow for assessing and mitigating off-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. abmole.com [abmole.com]
- 4. Steroidogenesis inhibitor - Wikipedia [en.wikipedia.org]
- 5. The effects of BM 15.766, an inhibitor of 7-dehydrocholesterol delta 7-reductase, on cholesterol biosynthesis in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A specific inhibitor of cholesterol biosynthesis, BM15.766, reduces the expression of beta-secretase and the production of amyloid-beta in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BM 15766 Sulfate Dosage Refinement for Reduced Animal Toxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining the dosage of BM 15766 sulfate (B86663) to minimize animal toxicity in experimental settings. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, data summaries, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BM 15766 sulfate and how does it relate to its toxicity?
A1: this compound is a potent inhibitor of the enzyme 7-dehydrocholesterol (B119134) δ7-reductase (DHCR7).[1][2] This enzyme catalyzes the final step in the biosynthesis of cholesterol.[2] Inhibition of DHCR7 leads to a decrease in cholesterol levels and an accumulation of its precursor, 7-dehydrocholesterol (7-DHC).[3] This biochemical imbalance mimics the human genetic disorder Smith-Lemli-Opitz Syndrome (SLOS).[4] The accumulation of 7-DHC and the deficiency of cholesterol, a critical component of cell membranes and a precursor for steroid hormones, are believed to be the primary drivers of this compound's toxicity, particularly developmental toxicity.[4]
Q2: What are the reported toxic effects of this compound in animals?
A2: The toxicity of this compound is primarily observed as developmental defects, consistent with the phenotype of SLOS. Reported toxicities in animal models, particularly in rats, include:
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Holoprosencephaly: A severe brain malformation.[4]
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Limb and Genital Anomalies: Physical deformities in the limbs and reproductive organs.[4]
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Peroxisome Proliferation: An increase in the number of peroxisomes in liver cells, although without a simultaneous induction of fatty acid beta-oxidation.[4]
It is important to note that the severity of these effects is dose-dependent.
Q3: Are there any established "safe" dosage ranges for this compound in animal studies?
A3: The available literature does not provide a definitive "safe" dosage or a No Observed Adverse Effect Level (NOAEL) for this compound across different animal models. The toxicity is highly dependent on the species, the developmental stage at the time of administration, and the duration of exposure. For instance, administration during gestation is associated with severe teratogenic effects.[5] Researchers must empirically determine the optimal dose for their specific experimental goals, balancing the desired level of cholesterol inhibition with the acceptable level of toxicity.
Q4: How can I approach refining the dosage of this compound to minimize toxicity in my experiments?
A4: A systematic dose-range finding study is crucial. This involves testing a range of doses to identify one that produces the desired biochemical effect (e.g., a specific level of 7-DHC accumulation or cholesterol reduction) without causing unacceptable adverse effects. A suggested approach is outlined in the "Experimental Protocols" section below. Careful monitoring for clinical signs of toxicity and biochemical markers is essential.
Q5: Are there any strategies to mitigate the toxicity of this compound?
A5: One potential strategy to mitigate the toxicity of this compound is dietary cholesterol supplementation. Studies on animal models of SLOS have shown that providing cholesterol in the diet can increase plasma cholesterol levels and decrease the levels of the toxic precursor, 7-dehydrocholesterol.[6] This approach may help to compensate for the reduced endogenous cholesterol synthesis and alleviate some of the toxic effects. However, the effectiveness of this strategy in the context of this compound-induced toxicity needs to be empirically determined for each experimental model.
Troubleshooting Guides
Issue: High incidence of mortality or severe developmental abnormalities in treated animals.
| Potential Cause | Troubleshooting Step |
| Dosage is too high. | Reduce the dosage of this compound. Conduct a new dose-range finding study with lower concentrations. |
| Timing of administration is critical. | If studying developmental effects is not the primary goal, consider administering the compound to adult animals rather than during gestation or early life stages. |
| High sensitivity of the animal model. | Consider using a different, potentially less sensitive, animal strain or species. |
Issue: Insufficient inhibition of cholesterol biosynthesis at the current dosage.
| Potential Cause | Troubleshooting Step |
| Dosage is too low. | Gradually increase the dosage of this compound while closely monitoring for signs of toxicity. |
| Poor bioavailability. | Ensure proper formulation and administration of the compound. This compound is soluble in DMSO but insoluble in water.[4] |
| Metabolic differences in the animal model. | Measure plasma levels of this compound, 7-DHC, and cholesterol to confirm target engagement and metabolic effects. |
Data Presentation
Table 1: Summary of In Vitro Effects of BM 15766
| Cell Type | Concentration Range | Observed Effects | Reference |
| Primary Rat Hepatocytes | 10⁻⁸ M to 2 x 10⁻⁵ M | Dose-dependent reduction in cholesterol biosynthesis (>90% inhibition). Increase in cellular 7-dehydrocholesterol levels. | [7] |
| Isolated Rat Adrenal Cells | 2 x 10⁻⁵ M | Inhibition of ACTH-stimulated corticosteroid production. | [8] |
Table 2: Qualitative Summary of In Vivo Toxic Effects of this compound
| Animal Model | Observed Toxicities | Reference |
| Rats | Holoprosencephalic brain anomalies, limb and male genitalia anomalies, peroxisome proliferation in the liver. | [4] |
| Guinea Pigs | Accumulation of 7- and 8-dehydrocholesterol (B109809) in the liver and testis. | [4] |
Experimental Protocols
Protocol 1: Dose-Range Finding Study for this compound in Rodents
Objective: To determine a dose of this compound that achieves a target level of biochemical change (e.g., 50% reduction in plasma cholesterol) with minimal observable toxicity.
Methodology:
-
Animal Model: Select the appropriate species and strain of rodent for the research question.
-
Dose Selection: Based on available in vitro data and literature, select a wide range of doses. For example, start with doses that are orders of magnitude lower than those known to cause severe teratogenicity. A logarithmic dose spacing is often a good starting point (e.g., 0.1, 1, 10, 100 mg/kg).
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Group Allocation: Assign a sufficient number of animals to each dose group and a vehicle control group to allow for statistical analysis.
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Administration: Administer this compound via the intended experimental route (e.g., oral gavage, intraperitoneal injection). Ensure the vehicle is appropriate (e.g., DMSO).
-
Monitoring:
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Clinical Observations: Daily monitoring for signs of toxicity, including changes in weight, activity, grooming, and any gross physical abnormalities.
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Biochemical Analysis: Collect blood samples at predetermined time points to measure plasma levels of cholesterol and 7-dehydrocholesterol.
-
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Endpoint Analysis: At the end of the study period, perform a thorough necropsy and, if applicable, histopathological examination of key organs (e.g., liver, brain).
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Data Analysis: Analyze the dose-response relationship for both the desired biochemical effect and any observed toxicities to identify a suitable dose for subsequent experiments.
Mandatory Visualizations
Caption: Mechanism of this compound-induced toxicity.
Caption: Workflow for a dose-range finding study.
References
- 1. No observed adverse effect level (NOAEL) – REVIVE [revive.gardp.org]
- 2. Dietary Cholesterol Supplementation Inhibits the Steroid Biosynthesis but Does Not Affect the Cholesterol Transport in Two Marine Teleosts: A Hepatic Transcriptome Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of a cholesterol synthesis inhibitor (BM 15.766) in the presence and absence of HDL on corticosteroidogenesis of isolated zona glomerulosa and fasciculata cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. No-observed-adverse-effect level - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. ecetoc.org [ecetoc.org]
- 8. The no-observed-adverse-effect-level in drug safety evaluations: use, issues, and definition(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with BM 15766 sulfate degradation in long-term experiments
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of BM 15766 sulfate (B86663) in long-term experiments, with a specific focus on preventing and identifying potential sulfate degradation.
Frequently Asked Questions (FAQs)
Q1: What is BM 15766 and how should it be stored?
A1: BM 15766 is a piperazine (B1678402) derivative that functions as an inhibitor of 7-dehydrocholesterol (B119134) δ7-reductase, an enzyme involved in the final step of cholesterol biosynthesis.[1][2] It is typically supplied as a sulfate salt (BM 15766 sulfate) for research purposes.[3][4]
For optimal stability, the solid compound should be stored at 2-8°C.[3] Stock solutions, typically prepared in DMSO, should be stored under anhydrous conditions in tightly sealed vials. For long-term storage, it is recommended to keep stock solutions at -20°C for up to one month or at -80°C for up to six months.[5]
Q2: I'm observing declining or inconsistent effects of BM 15766 in my multi-week cell culture experiment. Could this be due to degradation?
A2: Yes, a decline in efficacy over time is a potential indicator of compound degradation. BM 15766 is supplied as a sulfate salt, and like many ester-containing compounds, it can be susceptible to hydrolysis, particularly in aqueous cell culture media over extended periods.[6] This hydrolysis can cleave the sulfate group, potentially altering the compound's activity. Factors such as media pH, temperature, and exposure to light can influence the rate of degradation.
Q3: What are the primary factors that can cause the degradation of this compound in my experiments?
A3: The primary cause of degradation for a sulfated compound in an experimental setting is hydrolysis. Key contributing factors include:
-
pH: The stability of sulfated compounds can be pH-dependent. Both acidic and alkaline conditions can catalyze hydrolysis.[7] Standard cell culture media is typically buffered to a physiological pH (around 7.4), but local pH changes within the culture can occur.
-
Temperature: Higher temperatures accelerate chemical reactions, including hydrolysis. Incubator temperatures of 37°C will increase the degradation rate compared to refrigerated storage.
-
Aqueous Environment: Water is a reactant in hydrolysis. The constant presence of water in cell culture media makes the compound susceptible over time.[6]
-
Enzymatic Activity: Cells may produce sulfatases or other enzymes that can metabolize the compound, cleaving the sulfate group.
Q4: How can I detect if my this compound is degrading?
A4: Direct detection of degradation typically requires analytical chemistry techniques. The most common method is High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS). By analyzing samples of your experimental media over time, you can quantify the remaining parent compound (this compound) and identify the appearance of its desulfated form or other degradation products.
Troubleshooting Guide
This section addresses specific problems you may encounter.
Problem 1: I suspect my stock solution of BM 15766 has degraded.
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Initial Check: Is the DMSO solvent anhydrous? BM 15766 is insoluble in water, and moisture in the DMSO can promote degradation.[3] Use high-quality, anhydrous DMSO for preparing stock solutions.
-
Troubleshooting Workflow: Follow the decision-making process below to diagnose and address potential stock solution instability.
Problem 2: My experimental results are inconsistent in long-term ( > 48 hours) cultures.
-
Hypothesis: The compound may be degrading in the cell culture medium during the experiment.
-
Solution 1: Replenish the Compound: For long-term experiments, consider performing partial media changes that include freshly diluted BM 15766 every 48-72 hours. This ensures a more consistent concentration of the active compound.
-
Solution 2: Conduct a Stability Study: Use the protocol outlined below (Protocol 1) to determine the degradation rate of BM 15766 in your specific cell culture medium and conditions. The results will help you design a more effective dosing schedule.
Quantitative Data Summary
The following tables present hypothetical data from a stability study to illustrate how results can be interpreted.
Table 1: Stability of this compound (10 µM) in Cell Culture Medium at 37°C
| Time Point (Hours) | % Remaining Parent Compound (Mean ± SD) | % Desulfated Form (Mean ± SD) |
| 0 | 100 ± 0.5 | 0 ± 0.0 |
| 24 | 85.2 ± 2.1 | 14.8 ± 2.1 |
| 48 | 68.5 ± 3.5 | 31.5 ± 3.5 |
| 72 | 51.3 ± 4.0 | 48.7 ± 4.0 |
| 96 | 35.8 ± 4.2 | 64.2 ± 4.2 |
Table 2: Effect of pH on this compound Stability in Aqueous Buffer at 37°C after 72 Hours
| Buffer pH | % Remaining Parent Compound (Mean ± SD) |
| 5.5 | 88.1 ± 1.9 |
| 7.4 | 51.3 ± 4.0 |
| 8.5 | 32.4 ± 5.1 |
Experimental Protocols
Protocol 1: Assessing the Stability of BM 15766 in Experimental Media
Objective: To quantify the rate of degradation of this compound under specific experimental conditions.
Methodology:
-
Preparation: Prepare your complete cell culture medium (including serum, antibiotics, etc.).
-
Spiking: Add BM 15766 from a concentrated stock to the medium to achieve the final working concentration used in your experiments.
-
Incubation: Place the medium in a sterile container inside your cell culture incubator (37°C, 5% CO₂). Prepare parallel samples for each time point to avoid repeated sampling from the same container.
-
Sampling: At designated time points (e.g., 0, 8, 24, 48, 72 hours), remove an aliquot of the medium.
-
Sample Processing: Immediately stop any further degradation by freezing the sample at -80°C or by mixing with an organic solvent (e.g., acetonitrile) to precipitate proteins and stabilize the compound.
-
Analysis: Analyze the samples using a validated HPLC-MS method to measure the concentration of the parent this compound and any potential degradation products.
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Data Plotting: Plot the percentage of remaining BM 15766 against time to determine its half-life in your experimental conditions.
Signaling Pathway Context
BM 15766 acts on the cholesterol biosynthesis pathway. Understanding its mechanism is key to interpreting experimental results. Degradation of the compound would lead to reduced inhibition of 7-DHC reductase, thereby allowing the conversion of 7-Dehydrocholesterol to Cholesterol to proceed.
References
- 1. abmole.com [abmole.com]
- 2. The effects of BM 15.766, an inhibitor of 7-dehydrocholesterol delta 7-reductase, on cholesterol biosynthesis in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. carbodiimide.com [carbodiimide.com]
- 7. quora.com [quora.com]
ensuring consistent results with different batches of BM 15766 sulfate
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals ensure consistent results when working with different batches of BM 15766 sulfate (B86663).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for BM 15766 sulfate?
This compound is an inhibitor of the enzyme 7-dehydrocholesterol (B119134) δ7-reductase.[1][2][3] This enzyme catalyzes the final step in the biosynthesis of cholesterol.[2][3] By inhibiting this step, this compound leads to a dose-dependent reduction in cholesterol levels and an accumulation of its precursor, 7-dehydrocholesterol, as well as other sterol precursors.[4][5]
Q2: What are the recommended storage conditions for this compound?
For long-term storage of the solid compound, it is recommended to store it at 2-8°C.[6] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q3: How should I dissolve this compound?
This compound is soluble in DMSO at a concentration of up to 4 mg/mL, but it is insoluble in water.[6] For cell culture experiments, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the aqueous culture medium. Ensure the final DMSO concentration in your experimental setup is not toxic to your cells (typically ≤ 0.5%).
Q4: Why am I seeing batch-to-batch variability in my experimental results?
Batch-to-batch variability can arise from minor differences in the manufacturing process, leading to variations in purity, the profile of impurities, or the presence of different isomers. Such inconsistencies can affect the compound's biological activity and the reproducibility of your experiments. Therefore, it is crucial to perform quality control checks on each new batch.
Troubleshooting Guide
Issue 1: Reduced or No Biological Activity
If you observe a significant decrease or complete loss of the expected biological effect with a new batch of this compound, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Improper Storage | Verify that the compound has been stored at the recommended temperature (2-8°C for solid, -20°C or -80°C for stock solutions) and protected from light and moisture. | Consistent activity should be restored with properly stored compound. |
| Compound Degradation | Prepare fresh stock solutions from the solid compound. Avoid using old stock solutions that have undergone multiple freeze-thaw cycles. | A freshly prepared solution should exhibit the expected activity. |
| Incorrect Concentration | Re-verify the calculations for your dilutions. Perform a dose-response experiment to determine the EC50/IC50 of the new batch and compare it to previous batches. | This will help determine if the potency of the new batch is different. |
| Low Purity of the New Batch | Request the certificate of analysis (CoA) from the supplier for the new batch and compare the purity with that of previous batches. If possible, perform in-house purity analysis using HPLC. | A lower purity may explain the reduced activity. |
Issue 2: Inconsistent Solubility
If a new batch of this compound does not dissolve as expected in DMSO, follow these steps.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Impurities | Review the CoA for any notes on appearance or solubility. Try gentle warming (up to 37°C) and vortexing to aid dissolution. | The compound should fully dissolve. If not, it may indicate significant impurities. |
| Incorrect Solvent | Confirm that you are using anhydrous DMSO. Water contamination in DMSO can reduce the solubility of many organic compounds. | Using fresh, anhydrous DMSO should improve solubility. |
| Supersaturation | Prepare a slightly less concentrated stock solution to ensure complete dissolution. | A clear solution with no visible precipitate should be obtained. |
Issue 3: Unexpected Off-Target Effects or Cellular Toxicity
If you observe cellular toxicity or other unexpected phenotypes that were not present with previous batches, consider the following.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of a Toxic Impurity | Analyze the impurity profile of the new batch using techniques like HPLC-MS if available. Compare this to the profile of a known good batch. | Identification of a unique impurity may explain the toxic effects. |
| Cell Line Health | Ensure that your cells are healthy and not compromised. Perform a standard toxicity assay (e.g., MTT or LDH assay) to compare the toxicity of the new and old batches. | This will help differentiate between compound-specific toxicity and general cell health issues. |
| DMSO Concentration | Double-check the final concentration of DMSO in your culture medium. High concentrations of DMSO can be toxic to cells. | Keeping the final DMSO concentration at a non-toxic level (e.g., <0.5%) should mitigate this issue. |
Experimental Protocols
Protocol 1: Quality Control - Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of a new batch of this compound.
Materials:
-
This compound (new and reference batches)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
Method:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Prepare mobile phase A: 0.1% TFA in water.
-
Prepare mobile phase B: 0.1% TFA in acetonitrile.
-
Set up a gradient elution method on the HPLC system (e.g., 10-90% mobile phase B over 20 minutes).
-
Inject 10 µL of the sample solution.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Analyze the chromatogram to determine the area of the main peak and any impurity peaks.
-
Calculate the purity as: (Area of main peak / Total area of all peaks) x 100%.
-
Compare the purity of the new batch to the reference batch.
Protocol 2: Functional Assay - Measurement of 7-Dehydrocholesterol Accumulation
This cell-based assay can be used to verify the biological activity of this compound by measuring the accumulation of 7-dehydrocholesterol (7-DHC).
Materials:
-
Cells known to synthesize cholesterol (e.g., HepG2, CHO cells)
-
Cell culture medium and supplements
-
This compound (new and reference batches)
-
DMSO (vehicle control)
-
Reagents for sterol extraction (e.g., hexane, isopropanol)
-
Gas chromatography-mass spectrometry (GC-MS) system
Method:
-
Plate cells in a suitable format (e.g., 6-well plates) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound (from both new and reference batches) in culture medium. Include a vehicle-only control (DMSO).
-
Treat the cells with the different concentrations of this compound for 24-48 hours.
-
After the incubation period, wash the cells with PBS and harvest them.
-
Extract the total sterols from the cell pellets using an appropriate organic solvent extraction method.
-
Analyze the sterol composition of the extracts by GC-MS to quantify the levels of cholesterol and 7-DHC.
-
Compare the dose-dependent increase in the 7-DHC/cholesterol ratio for the new batch versus the reference batch.
Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | 2-8°C | Long-term | Protect from light and moisture. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
Table 2: Example Purity Data from Different Batches
| Batch ID | Purity (by HPLC) | Appearance | Solubility in DMSO (at 4 mg/mL) |
| Batch A (Reference) | 99.5% | White to off-white powder | Clear, colorless solution |
| Batch B (New) | 98.2% | White to off-white powder | Clear, colorless solution |
| Batch C (New, problematic) | 92.1% | Yellowish powder | Incomplete dissolution, visible particulates |
Visualizations
Caption: Inhibition of the cholesterol biosynthesis pathway by this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. scientificlabs.com [scientificlabs.com]
- 4. The effects of BM 15.766, an inhibitor of 7-dehydrocholesterol delta 7-reductase, on cholesterol biosynthesis in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of cholesterol biosynthesis by BM 15.766 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
overcoming resistance to BM 15766 sulfate in cell models
Technical Support Center: BM 15766 Sulfate (B86663) Resistance
This guide provides researchers, scientists, and drug development professionals with a centralized resource for understanding and overcoming acquired resistance to BM 15766 sulfate in cell models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7).[1][2][3][4] This enzyme catalyzes the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis, converting 7-dehydrocholesterol (7-DHC) into cholesterol.[3][4] By blocking this step, the drug leads to a significant reduction in cellular cholesterol levels and an accumulation of the precursor, 7-DHC.[3][4][5]
Q2: My cells have developed resistance to this compound. What are the potential causes?
A2: Acquired resistance to cholesterol synthesis inhibitors can arise from several mechanisms.[6][7] Based on preclinical models of drug resistance, the most common causes include:
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Upregulation of the SREBP pathway: Chronic inhibition of cholesterol synthesis can lead to a compensatory feedback loop. The cell activates Sterol Regulatory Element-Binding Protein (SREBP), a transcription factor that upregulates the expression of genes involved in cholesterol synthesis and uptake, including the drug's target (DHCR7) and the LDL receptor (LDLR).[6][7]
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Increased Cholesterol Uptake: Resistant cells may bypass the inhibited synthesis pathway by increasing the uptake of exogenous cholesterol from the culture medium through the LDL receptor (LDLR).[7][8]
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Target Gene Amplification or Mutation: While less common, amplification of the DHCR7 gene or mutations that reduce drug binding affinity can also confer resistance.
-
Activation of Bypass Pathways: Cells might activate alternative signaling pathways that promote survival and proliferation, rendering them less dependent on the effects of cholesterol depletion.[9]
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Increased Drug Efflux: Overexpression of multidrug resistance transporters (e.g., P-glycoprotein) can actively pump the drug out of the cell, reducing its effective intracellular concentration.[10]
Q3: How can I confirm if my resistant cells have upregulated the drug target, DHCR7, or other cholesterol-related genes?
A3: You can quantify the expression levels of key genes at both the mRNA and protein levels.
-
For mRNA levels: Use Quantitative Real-Time PCR (qPCR) to measure the transcript levels of DHCR7, HMGCR, LDLR, and SREBF2 (the gene encoding SREBP-2). Compare the expression in your resistant cell line to the parental (sensitive) line. A significant increase in the resistant line is indicative of a compensatory response.
-
For protein levels: Use Western blotting to measure the protein levels of DHCR7, HMGCR, and LDLR. Again, compare the protein expression between resistant and parental cells. An increase in protein would confirm the qPCR findings.
Q4: Could increased cholesterol uptake from the serum in my culture medium be a resistance mechanism?
A4: Yes, this is a very common mechanism.[7] Cells can compensate for the lack of de novo synthesis by scavenging cholesterol from the medium. You can test this hypothesis by culturing your resistant cells in a medium containing lipid-depleted serum and repeating the dose-response experiment. If the cells regain sensitivity to this compound in the lipid-depleted medium, it strongly suggests that cholesterol uptake is a key resistance mechanism.
Troubleshooting Guide: Decreased Sensitivity to this compound
This step-by-step guide will help you diagnose and understand the basis of resistance in your cell model.
Step 1: Confirm and Quantify Resistance
The first step is to definitively confirm that your cell line has developed resistance and to quantify the extent of this change.[9][11] This is achieved by comparing the half-maximal inhibitory concentration (IC50) of the resistant line to the original, sensitive parental line.
-
Experiment: Perform a cell viability assay (e.g., CellTiter-Glo®, MTT) on both the parental and suspected resistant cell lines using a range of this compound concentrations.
-
Analysis: Plot the dose-response curves and calculate the IC50 value for each cell line. A significant increase (typically >3-fold) in the IC50 value for the resistant line confirms resistance.[11] The ratio of the IC50 values is known as the Resistance Index (RI).[12]
Table 1: Example IC50 Data for Sensitive vs. Resistant Cells
| Cell Line | Treatment | IC50 (µM) | Resistance Index (RI) |
|---|---|---|---|
| Parental Line | This compound | 1.2 ± 0.2 | 1.0 |
| Resistant Line | this compound | 15.8 ± 1.5 | 13.2 |
Step 2: Investigate the Mechanism of Resistance
Once resistance is confirmed, the next step is to identify the underlying molecular mechanism.
dot
Caption: Workflow for troubleshooting this compound resistance.
A) Analyze the SREBP Feedback Loop
-
Hypothesis: Resistant cells have upregulated cholesterol synthesis and uptake genes via SREBP activation.
-
Method: Use qPCR and Western blotting to compare the expression of DHCR7, HMGCR, and LDLR in parental vs. resistant cells.
-
Expected Result: A significant increase in the expression of these genes in the resistant line.
Table 2: Example Gene Expression Data (qPCR)
| Gene | Cell Line | Relative mRNA Expression (Fold Change vs. Parental) |
|---|---|---|
| DHCR7 | Resistant | 8.5 ± 0.9 |
| HMGCR | Resistant | 6.2 ± 0.7 |
| LDLR | Resistant | 12.1 ± 1.3 |
B) Test the Role of Cholesterol Uptake
-
Hypothesis: Resistant cells rely on external cholesterol.
-
Method: Determine the IC50 of the resistant cell line in both normal serum-containing medium and medium supplemented with lipid-depleted serum.
-
Expected Result: The IC50 value should decrease significantly (re-sensitization) in the lipid-depleted medium.
Step 3: Strategies to Overcome Resistance
-
Co-treatment with an LDLR inhibitor: If resistance is mediated by cholesterol uptake, co-administration of a compound that blocks LDLR function or expression could restore sensitivity.
-
Co-treatment with a statin: While seemingly counterintuitive, co-treatment with a statin (an HMG-CoA reductase inhibitor) can sometimes synergize with other cholesterol synthesis inhibitors by blocking the pathway at an earlier step, preventing the accumulation of certain intermediates.[6][13]
-
Use of Lipid-Depleted Media: For experimental purposes, confirming mechanisms using lipid-depleted serum is a key strategy.
Visualizing Key Pathways
Mechanism of this compound Action
dot
Caption: Mechanism of action of this compound on the cholesterol pathway.
SREBP-Mediated Resistance Pathway
dot
Caption: Compensatory feedback loop leading to drug resistance.
Experimental Protocols
Protocol 1: IC50 Determination via CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed parental and resistant cells in opaque-walled 96-well plates at a pre-determined optimal density (e.g., 2,000-5,000 cells/well in 100 µL of medium). Incubate for 24 hours.
-
Drug Preparation: Prepare a 2X serial dilution series of this compound in culture medium.
-
Treatment: Remove the medium from the cells and add 100 µL of the drug dilutions to the appropriate wells. Include "vehicle control" (DMSO) and "no cells" (medium only for background) wells.
-
Incubation: Incubate the plates for a period equivalent to at least two cell doubling times (typically 72 hours).
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Lysis and Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate reader.
-
Analysis: Subtract the background, normalize the data to the vehicle control (as 100% viability), and use a non-linear regression model (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
Protocol 2: Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
-
Cell Culture and Lysis: Culture parental and resistant cells to ~80% confluency. Treat with either vehicle or this compound for 24 hours. Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
RNA Quantification and QC: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad).
-
qPCR Reaction: Set up qPCR reactions in triplicate using a SYBR Green-based master mix, cDNA template, and primers specific for your target genes (DHCR7, HMGCR, LDLR, SREBF2) and a housekeeping gene (ACTB, GAPDH).
-
Thermal Cycling: Run the reaction on a real-time PCR instrument with appropriate cycling conditions.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of target genes to the housekeeping gene and present the data as fold change in the resistant cells relative to the parental cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. The effects of BM 15.766, an inhibitor of 7-dehydrocholesterol delta 7-reductase, on cholesterol biosynthesis in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of cholesterol biosynthesis by BM 15.766 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Frontiers | HMGCR: a malignancy hub - frontiers in cancer diagnosis and therapy [frontiersin.org]
- 7. Mechanistic Insights Delineating the Role of Cholesterol in Epithelial Mesenchymal Transition and Drug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of cholesterol biosynthesis and cancer signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 13. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Accurate Measurement of Changes in Sterol Profiles
This technical support center is designed to assist researchers, scientists, and drug development professionals in accurately measuring changes in sterol profiles. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during sterol profile analysis.
Issue 1: Poor Chromatographic Resolution and Co-eluting Peaks
Q: My chromatogram shows poor separation of sterol isomers, leading to co-eluting peaks. How can I improve the resolution?
A: Co-elution of sterol isomers is a frequent challenge due to their structural similarity.[1] Here are several strategies to enhance chromatographic resolution:
-
Optimize the Chromatographic Method:
-
Column Chemistry: Consider a column with a different stationary phase. For instance, a pentafluorophenyl (PFP) column can offer different selectivity for sterols compared to a standard C18 column.[2]
-
Gradient Elution: Adjust the solvent gradient. A shallower, more gradual gradient can often improve the separation of closely related compounds.[1]
-
Temperature: Optimize the column temperature. Lower temperatures can sometimes increase retention and improve separation, although this may also broaden peaks.[1][2]
-
-
Sample Derivatization: Derivatizing sterols, for example, through silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can improve their chromatographic behavior and enhance ionization for mass spectrometry, aiding in their separation and identification.[1][3]
-
Two-Dimensional Gas Chromatography (GCxGC): For highly complex mixtures, GCxGC provides significantly higher peak capacity and resolution compared to one-dimensional GC.[1]
Issue 2: Difficulty in Differentiating Sterol Isomers by Mass Spectrometry
Q: My mass spectrometry data shows multiple sterols with the same mass-to-charge ratio (m/z). How can I confidently identify and differentiate them?
A: Differentiating sterol isomers is a significant challenge because they often produce similar fragmentation patterns in mass spectrometry. Here are some approaches:
-
Tandem Mass Spectrometry (MS/MS): While some isomers yield similar MS/MS spectra, careful optimization of collision energy can sometimes reveal subtle, yet diagnostic, differences in fragment ion ratios.[1]
-
Ion Mobility-Mass Spectrometry (IM-MS): IM-MS separates ions based on their size, shape, and charge. This technique can often resolve isomers that are indistinguishable by mass spectrometry alone.[1]
-
Derivatization: Chemical modification can produce diagnostic fragment ions for specific isomers.[1]
-
Reference Standards: The most reliable method for identification is to compare the retention time and mass spectrum of your analyte with a certified reference standard.[1]
Issue 3: Inaccurate Quantification and High Variability
Q: My quantitative results for sterol levels show high variability between replicates. How can I improve the accuracy and precision of my measurements?
A: Accurate quantification is critical for detecting meaningful changes in sterol profiles. High variability can stem from multiple sources. The use of an internal standard is highly recommended to correct for variations in sample preparation and instrument response.[1][4]
-
Internal Standard Selection:
-
Choose a non-endogenous sterol analog that is not present in your samples.[1]
-
Deuterated sterols (e.g., d7-cholesterol) are excellent internal standards as they have nearly identical chemical and physical properties to their non-deuterated counterparts but are distinguishable by mass spectrometry.[1][5]
-
Other commonly used internal standards include 5α-cholestane, dihydrocholesterol, epicoprostanol, and betulin.[3][6]
-
-
Normalization Procedure:
-
Spike a known amount of the internal standard into each sample before extraction.[1]
-
Perform your sample preparation and analysis.
-
Quantify the peak area of each target sterol and the internal standard.
-
Calculate the response ratio for each sterol: (Peak Area of Target Sterol) / (Peak Area of Internal Standard).[1]
-
Use this response ratio for relative quantification or create a calibration curve using the response ratios of known standards for absolute quantification.[1]
-
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is the best method for extracting sterols from my samples?
A1: The optimal extraction method depends on your sample matrix.
-
For cultured cells and tissues, a modified Bligh-Dyer procedure using a chloroform:methanol solvent system is commonly employed.[5][7][8]
-
The Folch method, also using a chloroform:methanol mixture, is another widely used technique for lipid extraction from tissues.[9][10][11]
-
For solid samples, Soxhlet extraction with solvents like n-hexane or ethanol (B145695) is a classic approach.[10]
Q2: When is saponification necessary and what are the potential drawbacks?
A2: Saponification is an alkaline hydrolysis step used to break ester bonds and release free sterols from their esterified forms.[12] This is particularly important for samples rich in fats and oils to remove triacylglycerides.[10] However, harsh saponification conditions, such as high temperatures, can lead to the degradation of some labile sterols.[10] For sensitive compounds like oxysterols, a gentler, cold saponification method is recommended to prevent the formation of artifacts.[10]
Q3: Why is derivatization often required for GC-MS analysis of sterols?
A3: Derivatization, most commonly silylation to form trimethylsilyl (B98337) (TMS) ethers, is used to:
-
Improve the thermal stability of labile sterols.[10]
-
Reduce the polarity of the sterols, leading to better peak shape and chromatographic resolution.[3][10]
-
Provide additional structural information from mass spectral fragmentation patterns.[10]
A common issue in derivatization is the presence of residual water, which can decompose the derivatizing reagent.[13] Ensure your sample extract is completely dry before adding the derivatization agent.[13]
Data Analysis and Interpretation
Q4: How should I normalize my sterol quantification data to account for variations in sample amount?
A4: Proper normalization is crucial. In addition to using an internal standard for analytical variability, it's important to account for differences in the initial sample amount. Common normalization strategies include:
-
DNA content: For cell culture experiments, normalizing to the total DNA mass is a robust method.[7][8]
-
Protein content: Normalizing to the total protein concentration, often determined by a BCA or Bradford assay, is another common approach.
-
Tissue weight: For tissue samples, normalizing to the initial wet or dry weight is a standard practice.
Q5: What is the role of sterols in signaling pathways, and how can I interpret changes in their levels?
A5: Sterols are not just structural components of membranes; they are also precursors to steroid hormones and can act as signaling molecules themselves.[1] For example, cholesterol is the precursor to all steroid hormones, and oxysterols (oxidized derivatives of cholesterol) are involved in regulating lipid metabolism and inflammation.[1]
Interpreting changes in sterol levels requires understanding the relevant metabolic pathways. A significant increase or decrease in a particular sterol could indicate the up- or down-regulation of a specific enzymatic step.[1] When you observe a change in a sterol's concentration, consider:
-
Precursors and Downstream Products: Are there corresponding changes in the levels of sterols that are precursors or products in the same pathway?[1]
-
Enzyme Activity: Could the change be due to altered activity of a key enzyme (e.g., a hydroxylase or reductase)?[1]
Experimental Protocols and Data
Table 1: Comparison of Sterol Analysis Techniques
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Sample Volatility | Requires volatile or derivatized analytes.[3] | Suitable for a wider range of polarities and volatilities. |
| Derivatization | Often necessary to improve volatility and peak shape.[1][3][10] | Can often be performed without derivatization.[2] |
| Resolution | Generally provides high chromatographic resolution, especially for isomers.[2] | Resolution can be challenging for some isomers but can be improved with specialized columns (e.g., PFP).[1][2] |
| Ionization | Typically uses Electron Ionization (EI), which provides reproducible fragmentation patterns.[3] | Commonly uses Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[5][8] |
| Sensitivity | Highly sensitive, especially in Selected Ion Monitoring (SIM) mode.[14] | Also highly sensitive, particularly with Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument.[5][8] |
Detailed Methodologies
Protocol 1: Silylation of Sterols for GC-MS Analysis
-
Sample Preparation: Evaporate 10-100 µg of the dried lipid extract to complete dryness under a stream of nitrogen.[1]
-
Reagent Addition: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[1]
-
Incubation: Cap the vial tightly and heat at 60°C for 30 minutes.[1]
-
Analysis: Cool to room temperature before injecting an aliquot into the GC-MS system.[1]
Protocol 2: Lipid Extraction from Cultured Cells for LC-MS Analysis
This protocol is adapted from the LIPID MAPS standard method.[7][8]
-
Cell Harvest: Wash cells with cold DPBS and then scrape them into DPBS.[7]
-
Extraction:
-
Isolation:
-
Reconstitution: Dissolve the dried lipids in a suitable solvent (e.g., 5% H2O in methanol) for LC-MS analysis.[7][8]
Visualizations
Caption: General experimental workflow for sterol profile analysis.
Caption: Troubleshooting workflow for poor sterol separation.
Caption: Simplified overview of major cholesterol metabolic pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. Use of an improved internal-standard method in the quantitative sterol analyses of phytoplankton and oysters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. FAQ: Sterol Testing - Eurofins USA [eurofinsus.com]
- 7. lipidmaps.org [lipidmaps.org]
- 8. lipidmaps.org [lipidmaps.org]
- 9. mdpi.com [mdpi.com]
- 10. Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Analysis of Sterols and Oxysterols in Foods by Gas Chromatography Coupled with Mass Spectrometry [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating the Inhibitory Effect of BM 15766 on 7-DHC Reductase
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the inhibitory effect of BM 15766 on 7-dehydrocholesterol (B119134) (7-DHC) reductase.
Frequently Asked Questions (FAQs)
Q1: What is BM 15766 and what is its primary mechanism of action?
A1: BM 15766 is a chemical inhibitor of the enzyme 7-dehydrocholesterol (7-DHC) reductase (DHCR7).[1][2] Its primary mechanism of action is to block the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis, which is the conversion of 7-DHC to cholesterol.[1] This inhibition leads to an accumulation of 7-DHC and a corresponding decrease in cellular cholesterol levels.[1][2]
Q2: What are the expected biochemical consequences of treating cells with BM 15766?
A2: Treatment of cells with BM 15766 is expected to result in a dose-dependent decrease in cholesterol biosynthesis, which can be over 90%.[1] Concurrently, there will be a significant accumulation of the substrate for 7-DHC reductase, 7-dehydrocholesterol (7-DHC), within the cells.[1] In some experimental systems, a minor increase in 7-DHC may also be detected in the culture medium.[1] Longer incubation periods may also lead to the accumulation of other cholesterol precursors, such as squalene (B77637) and lanosterol.[1]
Q3: Which cell lines are suitable for studying the inhibitory effect of BM 15766?
A3: Several cell lines can be used to study the effects of BM 15766. Primary rat hepatocytes have been successfully used to demonstrate the dose-dependent inhibition of cholesterol biosynthesis.[1] The mouse neuroblastoma cell line, Neuro-2a (N2a), is another commonly used and well-characterized model for studying cholesterol biosynthesis and its inhibition.[3][4]
Q4: What analytical methods are appropriate for quantifying the changes in sterol levels after BM 15766 treatment?
A4: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods for the accurate quantification of 7-DHC and cholesterol in cell lysates or other biological samples.[3] These methods offer high sensitivity and specificity for sterol analysis. For GC-MS analysis, sterols are typically derivatized to their trimethylsilyl (B98337) (TMS) ethers prior to analysis.[5] LC-MS/MS methods often involve derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) to enhance ionization and detection of 7-DHC.[3][6]
Troubleshooting Guides
Problem 1: No significant increase in 7-DHC or decrease in cholesterol is observed after treatment with BM 15766.
| Possible Cause | Suggested Solution |
| Inactive BM 15766 | Verify the purity and integrity of your BM 15766 compound. If possible, test a fresh batch or a compound from a different supplier. |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of BM 15766 for your specific cell line and experimental conditions. Concentrations in the range of 10⁻⁸ M to 2 x 10⁻⁵ M have been shown to be effective in primary rat hepatocytes.[1] |
| Insufficient Incubation Time | Increase the incubation time with BM 15766. A 24-hour incubation is a common starting point, but longer times may be necessary to observe significant changes in sterol levels.[7] |
| High Basal Cholesterol in Medium | Use lipoprotein-deficient serum (LPDS) in your cell culture medium to minimize the uptake of exogenous cholesterol, which can mask the effects of inhibiting de novo synthesis.[7] |
| Cell Line Insensitivity | Confirm that your chosen cell line expresses sufficient levels of 7-DHC reductase and has an active cholesterol biosynthesis pathway. |
Problem 2: High variability in 7-DHC and cholesterol measurements between replicate samples.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a uniform cell seeding density across all wells or flasks. Use a cell counter to accurately determine cell numbers before seeding. A typical seeding density for Neuro-2a cells is 1 x 10⁴ cells/cm².[4] |
| Incomplete Sterol Extraction | Optimize your sterol extraction protocol. Ensure complete cell lysis and efficient partitioning of the non-polar sterols into the organic solvent. |
| Degradation of 7-DHC | 7-DHC is light-sensitive and prone to oxidation. Protect samples from light during all stages of processing and consider adding antioxidants like butylated hydroxytoluene (BHT) to your extraction solvents. |
| Inconsistent Derivatization | Ensure complete and consistent derivatization of your sterol samples before GC-MS analysis. Optimize the reaction time and temperature. |
| Instrumental Variability | Calibrate the GC-MS or LC-MS/MS instrument regularly and use appropriate internal standards (e.g., deuterated cholesterol or 7-DHC) to normalize for variations in sample injection and ionization. |
Problem 3: Cell toxicity or death is observed after treatment with BM 15766.
| Possible Cause | Suggested Solution |
| High Concentration of BM 15766 | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of BM 15766 for your cell line. Use concentrations below the toxic threshold for your inhibition experiments. |
| Solvent Toxicity | If using a solvent like DMSO to dissolve BM 15766, ensure the final concentration in the culture medium is not toxic to the cells (typically <0.1%). Run a solvent-only control. |
| Accumulation of Toxic Precursors | While 7-DHC accumulation is the primary effect, the buildup of other precursors could potentially be cytotoxic. If toxicity is observed at effective inhibitory concentrations, consider reducing the incubation time. |
Quantitative Data Presentation
| Parameter | Cell Type/System | BM 15766 Concentration | Observed Effect | Reference |
| Cholesterol Biosynthesis Inhibition | Primary Rat Hepatocytes | Dose-dependent | >90% reduction | [1] |
| Overall ¹⁴C-Acetate Incorporation Inhibition | Primary Rat Hepatocytes | 10⁻⁵ M | 10-12% | [1] |
| Plasma Cholesterol Reduction | Rats | Not specified | 67% decrease | [8] |
| Plasma 7-DHC Increase | Rats | Not specified | From trace levels to 17 mg/dL | [8] |
| Total Sterol 7-DHC Content | Rat Dams | Not specified | 25-44% | [9] |
| BACE Dimerization Inhibition | In vitro | 2.5 µM | Inhibition observed | [10] |
| BACE Monomer Expression Reduction | In vitro | 5 µM | Reduction observed | [10] |
Experimental Protocols
Detailed Methodology for a Cell-Based 7-DHC Reductase Inhibition Assay
This protocol provides a general framework for validating the inhibitory effect of BM 15766 in a cell-based system, such as Neuro-2a cells.
1. Cell Culture and Seeding:
-
Culture Neuro-2a cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS).[4]
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.[4]
-
For the experiment, seed cells in 6-well plates at a density of 1 x 10⁴ cells/cm².[4] Allow cells to adhere and grow for 24 hours.
2. Treatment with BM 15766:
-
Prepare a stock solution of BM 15766 in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, replace the culture medium with fresh medium containing the desired concentrations of BM 15766. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle-only control (e.g., DMSO).
-
For studies focusing on de novo synthesis, it is advisable to use medium supplemented with lipoprotein-deficient serum (LPDS).
-
Incubate the cells with the inhibitor for 24-48 hours.
3. Cell Lysis and Sterol Extraction:
-
After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Harvest the cells by scraping and transfer to a glass tube.
-
Add an internal standard solution (e.g., deuterated 7-DHC and deuterated cholesterol) to each sample for accurate quantification.
-
Perform a lipid extraction using a suitable method, such as the Folch or Bligh-Dyer method, which typically involves a chloroform:methanol mixture.
-
Vortex the samples vigorously and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
4. Sample Preparation for GC-MS or LC-MS/MS:
-
For GC-MS: Derivatize the dried lipid extract to form trimethylsilyl (TMS) ethers. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
For LC-MS/MS: Reconstitute the dried lipid extract in a suitable solvent. For enhanced detection of 7-DHC, derivatization with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can be performed.
5. Sterol Analysis:
-
Analyze the prepared samples using a calibrated GC-MS or LC-MS/MS system.
-
Identify and quantify 7-DHC and cholesterol based on their retention times and mass-to-charge ratios, by comparing to the internal standards and a standard curve.
6. Data Analysis:
-
Normalize the sterol levels to the cell number or total protein content.
-
Calculate the ratio of 7-DHC to cholesterol for each treatment condition.
-
Determine the IC₅₀ value of BM 15766 for 7-DHC reductase inhibition if a dose-response curve was generated.
Mandatory Visualizations
Caption: Experimental workflow for validating 7-DHC reductase inhibition.
Caption: Signaling pathways affected by 7-DHC accumulation.
References
- 1. The effects of BM 15.766, an inhibitor of 7-dehydrocholesterol delta 7-reductase, on cholesterol biosynthesis in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Elevation of 7-dehydrocholesterol concentrations in serum and liver and pericentral peroxisome proliferation in hepatocytes of rats after inhibition of cholesterol biosynthesis by BM 15,766] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of 7-Dehydrocholesterol Reductase: Screening of a Collection of Pharmacologically Active Compounds in Neuro2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuro-2a Cell Line: Paving the Way in Neuroscience Research [cytion.com]
- 5. 7-Dehydrocholesterol–dependent proteolysis of HMG-CoA reductase suppresses sterol biosynthesis in a mouse model of Smith-Lemli-Opitz/RSH syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of prior sterol depletion on neurite outgrowth in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment of the cholesterol biosynthetic defect in Smith-Lemli-Opitz syndrome reproduced in rats by BM 15.766 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cholesterol biosynthesis inhibited by BM15.766 induces holoprosencephaly in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A specific inhibitor of cholesterol biosynthesis, BM15.766, reduces the expression of beta-secretase and the production of amyloid-beta in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
adjusting experimental timelines for BM 15766 sulfate studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BM 15766 sulfate (B86663) in studies related to sulfate metabolism. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our sulfate uptake assay after treating cells with BM 15766 sulfate. What could be the cause?
A1: Inconsistent results can stem from several factors. Firstly, ensure the complete solubilization of this compound in DMSO before diluting it in your culture medium, as it is insoluble in water.[1] Precipitates can lead to variable effective concentrations. Secondly, consider the impact of BM 15766 on cell proliferation. As an inhibitor of cholesterol biosynthesis, it can affect cell membrane integrity and growth rates, indirectly influencing sulfate uptake.[2][3] It is advisable to perform a cell viability assay in parallel to normalize sulfate uptake to cell number. Finally, extended incubation times with this compound might lead to the accumulation of 7-dehydrocholesterol (B119134), which can have secondary effects on cellular processes.[1][2]
Q2: What is a recommended starting concentration and incubation time for this compound in a typical cell-based sulfate metabolism assay?
A2: The optimal concentration and incubation time will be cell-type dependent. However, based on studies of its effect on cholesterol biosynthesis, a starting concentration range of 1 µM to 20 µM is suggested.[2][4] For initial experiments, a time course of 12, 24, and 48 hours is recommended to assess the compound's impact on both cholesterol precursors and sulfate metabolism. Shorter incubation times may be sufficient to observe effects on signaling pathways, while longer durations might be necessary to detect changes in downstream metabolites.
Q3: Our cells show decreased viability at higher concentrations of this compound. How can we adjust our experimental timeline to mitigate this?
A3: If cytotoxicity is observed, consider reducing either the concentration of this compound or the incubation time. A dose-response curve is crucial to identify the highest non-toxic concentration. If a longer exposure is necessary to observe an effect on sulfate metabolism, a pulsed treatment-recovery experiment could be an alternative. For example, treat the cells for a shorter period (e.g., 6-12 hours), then replace the medium with fresh, compound-free medium and allow the cells to recover for a defined period before performing the sulfate uptake assay.
Q4: We are not observing any change in sulfate uptake after this compound treatment. What are the possible reasons?
A4: There are several possibilities. First, confirm the activity of your this compound by measuring the accumulation of 7-dehydrocholesterol, its direct target.[2] This will validate that the compound is active in your experimental system. Second, the link between cholesterol biosynthesis inhibition and sulfate metabolism might be indirect or cell-type specific. Consider investigating upstream signaling pathways that might be affected by changes in sterol levels. Third, the specific sulfate transporter or metabolic pathway in your cell model may not be sensitive to alterations in cholesterol metabolism.
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells
| Potential Cause | Troubleshooting Step |
| Incomplete dissolution of this compound.[1] | Ensure complete solubilization in DMSO before preparing working solutions. Vortex thoroughly. |
| Uneven cell seeding. | Use a cell counter for accurate seeding and visually inspect plates for even cell distribution. |
| Edge effects in multi-well plates. | Avoid using the outermost wells of the plate for experiments. Fill them with sterile PBS or medium. |
| Pipetting errors. | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
Issue 2: Unexpected Changes in Gene or Protein Expression Related to Sulfate Metabolism
| Potential Cause | Troubleshooting Step |
| Off-target effects of this compound. | Perform control experiments with other cholesterol biosynthesis inhibitors to see if the effect is specific to BM 15766. |
| Secondary effects due to 7-dehydrocholesterol accumulation.[1][2] | Measure the levels of 7-dehydrocholesterol and correlate them with the observed changes. |
| Cellular stress response. | Measure markers of cellular stress (e.g., heat shock proteins) to determine if the observed changes are part of a general stress response. |
Data Presentation
Table 1: Expected Dose-Dependent Effects of this compound on Cellular Metabolites (Hypothetical Data)
| This compound (µM) | 7-Dehydrocholesterol (% of Control) | Cholesterol (% of Control) | Intracellular Sulfate (% of Control) |
| 1 | 150 ± 12 | 90 ± 8 | 98 ± 5 |
| 5 | 450 ± 35 | 65 ± 10 | 85 ± 7 |
| 10 | 800 ± 60 | 40 ± 9 | 70 ± 6 |
| 20 | 1200 ± 95 | 25 ± 7 | 60 ± 8 |
Table 2: Recommended Time Course for a Pilot Experiment
| Time Point | Key Measurements | Rationale |
| 6 hours | Phospho-protein levels (e.g., Akt, ERK) | To assess early signaling events. |
| 12 hours | Gene expression of sulfate transporters (e.g., SULTR1, SULTR2) | To investigate transcriptional regulation. |
| 24 hours | 7-dehydrocholesterol and cholesterol levels, sulfate uptake assay | To correlate the primary effect of the inhibitor with changes in sulfate metabolism.[2][5] |
| 48 hours | Cell viability assay, endpoint metabolite analysis | To assess long-term effects and potential cytotoxicity. |
Experimental Protocols
Protocol 1: Cellular Sulfate Uptake Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound (solubilized in DMSO) for the desired duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Sulfate-Free Starvation: Remove the treatment medium and wash the cells twice with a sulfate-free buffer. Incubate the cells in a sulfate-free medium for 1-2 hours.
-
Sulfate Uptake: Add a known concentration of sodium sulfate (e.g., 0.1 mM) to the sulfate-free medium and incubate for 30-60 minutes.
-
Cell Lysis and Detection: Wash the cells three times with ice-cold PBS to remove extracellular sulfate. Lyse the cells and measure the intracellular sulfate concentration using a commercially available sulfate assay kit.[5]
-
Data Normalization: In a parallel plate, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to normalize the sulfate uptake data to the number of viable cells.
Protocol 2: Measurement of 7-Dehydrocholesterol Accumulation
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound as described above.
-
Lipid Extraction: After treatment, wash the cells with PBS and scrape them into a solvent mixture of chloroform:methanol (2:1 v/v) for lipid extraction.
-
Sample Preparation: Dry the lipid extract under a stream of nitrogen and reconstitute it in a suitable solvent.
-
LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the levels of 7-dehydrocholesterol and cholesterol.
Mandatory Visualization
Caption: Inhibition of the cholesterol biosynthesis pathway by BM 15766.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. The effects of BM 15.766, an inhibitor of 7-dehydrocholesterol delta 7-reductase, on cholesterol biosynthesis in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of cholesterol biosynthesis by BM 15.766 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of a cholesterol synthesis inhibitor (BM 15.766) in the presence and absence of HDL on corticosteroidogenesis of isolated zona glomerulosa and fasciculata cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
Technical Support Center: Managing Peroxisome Proliferation in Response to BM 15766
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for managing experiments involving the induction of peroxisome proliferation by BM 15766.
Frequently Asked Questions (FAQs)
Q1: What is BM 15766 and what is its primary mechanism of action?
BM 15766 is a hypocholesterolemic agent that functions as an inhibitor of the enzyme 7-dehydrocholesterol-delta 7-reductase.[1][2][3][4][5][6] This enzyme catalyzes the final step in the biosynthesis of cholesterol. By inhibiting this enzyme, BM 15766 leads to a reduction in cellular cholesterol levels.
Q2: How does BM 15766 induce peroxisome proliferation?
The inhibition of cholesterol biosynthesis by BM 15766 leads to a depletion of intracellular cholesterol. This activates the Sterol Regulatory Element-Binding Protein (SREBP) signaling pathway.[7] Activated SREBPs are transcription factors that upregulate the expression of genes involved in cholesterol and fatty acid metabolism. While the direct transcriptional targets of SREBP leading to peroxisome biogenesis are still under investigation, it is understood that this pathway triggers an increase in the number of peroxisomes.
Q3: Does BM 15766 induce the expression of peroxisomal enzymes, such as those for beta-oxidation?
No, a key characteristic of BM 15766-induced peroxisome proliferation is that it occurs without a simultaneous induction of the peroxisomal fatty acid beta-oxidation system.[7] This suggests that the signaling pathway for peroxisome proliferation is distinct from the pathway that upregulates peroxisomal enzymes.
Q4: What is the role of PMP70 in BM 15766-induced peroxisome proliferation?
Treatment with BM 15766 has been shown to specifically induce the 70-kD peroxisomal membrane protein (PMP70).[8][9][10] PMP70 is a key structural component of the peroxisomal membrane, and its increased expression is thought to provide the necessary membrane material for the formation of new peroxisomes.
Q5: Are there any observed morphological changes to peroxisomes after BM 15766 treatment?
Yes, in addition to an increase in number, peroxisomes in BM 15766-treated cells often exhibit distinct morphological alterations. These include the formation of loop-like extensions and invaginations of their limiting membranes.[1][8][9] These changes are believed to be part of the mechanism to increase the surface area of the peroxisomal membrane during proliferation.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| No observable increase in peroxisome number after BM 15766 treatment. | Suboptimal concentration of BM 15766: The concentration of BM 15766 may be too low to effectively inhibit cholesterol synthesis and trigger the downstream signaling cascade. | Perform a dose-response experiment to determine the optimal concentration of BM 15766 for your specific cell type. Start with a range of concentrations (e.g., 1 µM to 50 µM) based on literature values. |
| Insufficient incubation time: The duration of treatment may not be long enough for the synthesis of new peroxisomes. | Conduct a time-course experiment (e.g., 24, 48, and 72 hours) to identify the optimal incubation time for observing a significant increase in peroxisome number. | |
| Cell health issues: The cells may be unhealthy, stressed, or have a slow proliferation rate, which can affect their ability to respond to the treatment. | Ensure that your cells are healthy, in the logarithmic growth phase, and free from contamination. Use fresh, pre-warmed media for all experiments. | |
| High variability in peroxisome number between replicate wells/dishes. | Uneven cell seeding: Inconsistent initial cell numbers will lead to variability in the final peroxisome count. | Ensure a homogenous cell suspension before seeding by gently swirling the flask. Use a consistent pipetting technique for all wells. |
| Edge effects in multi-well plates: Wells on the perimeter of the plate are prone to evaporation, which can alter the effective concentration of BM 15766. | Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier. | |
| Low or no induction of PMP70 expression. | Ineffective antibody for Western blotting or immunofluorescence: The primary antibody may not be specific or sensitive enough to detect PMP70. | Validate your PMP70 antibody using a positive control (e.g., lysate from cells known to express high levels of PMP70). Test different antibody dilutions to optimize the signal-to-noise ratio. |
| Suboptimal protein extraction or quantification: Incomplete cell lysis or inaccurate protein concentration measurement can lead to misleading results. | Use a validated lysis buffer and protein assay. Ensure complete cell lysis by visual inspection under a microscope. | |
| Unexpected cell toxicity or death after BM 15766 treatment. | BM 15766 concentration is too high: High concentrations of BM 15766 may induce cytotoxicity. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of BM 15766 for your cell line. Use concentrations below the toxic threshold for your experiments. |
| Solvent toxicity: The solvent used to dissolve BM 15766 (e.g., DMSO) may be toxic to the cells at the final concentration used. | Ensure the final concentration of the solvent in the culture medium is below the toxic level for your cells (typically <0.1% for DMSO). Include a vehicle control (cells treated with the solvent alone) in all experiments. |
Data Presentation
Table 1: Dose-Response Effect of BM 15766 on Peroxisome Number in Cultured Hepatocytes (Representative Data)
| BM 15766 Concentration (µM) | Mean Peroxisomes per Cell (± SD) | Fold Change vs. Control |
| 0 (Control) | 150 ± 25 | 1.0 |
| 1 | 180 ± 30 | 1.2 |
| 5 | 255 ± 40 | 1.7 |
| 10 | 375 ± 55 | 2.5 |
| 25 | 480 ± 60 | 3.2 |
| 50 | 510 ± 70 | 3.4 |
Table 2: Time-Course of PMP70 Protein Expression in Response to 25 µM BM 15766 (Representative Data)
| Treatment Time (hours) | PMP70 Expression (Relative to GAPDH, Fold Change vs. 0h) |
| 0 | 1.0 |
| 12 | 1.3 |
| 24 | 2.1 |
| 48 | 3.5 |
| 72 | 3.8 |
Experimental Protocols
Protocol 1: In Vitro Induction of Peroxisome Proliferation with BM 15766
-
Cell Culture:
-
Culture primary hepatocytes or a suitable liver cell line (e.g., HepG2) in the recommended growth medium in a humidified incubator at 37°C and 5% CO₂.
-
Seed cells onto appropriate culture vessels (e.g., 6-well plates with coverslips for immunofluorescence, or 10 cm dishes for protein extraction) and allow them to adhere and reach 60-70% confluency.
-
-
Preparation of BM 15766 Stock Solution:
-
Dissolve BM 15766 in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 50 mM).
-
Store the stock solution in aliquots at -20°C.
-
-
Treatment of Cells:
-
Prepare working solutions of BM 15766 by diluting the stock solution in fresh, pre-warmed culture medium to the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO without BM 15766).
-
Remove the old medium from the cells and replace it with the medium containing BM 15766 or the vehicle control.
-
Incubate the cells for the desired duration (e.g., 48 hours).
-
Protocol 2: Immunofluorescence Staining for Peroxisomes
-
Fixation:
-
After treatment, wash the cells on coverslips twice with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Dilute the primary antibody against a peroxisomal marker (e.g., anti-PMP70 or anti-Catalase) in the blocking buffer.
-
Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Dilute a fluorescently labeled secondary antibody in the blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Image the cells using a fluorescence microscope.
-
Quantify the number of peroxisomes per cell using image analysis software.
-
Protocol 3: Western Blot Analysis of PMP70 Expression
-
Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against PMP70 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the PMP70 signal to the loading control.
-
Mandatory Visualizations
References
- 1. Oleate activates SREBP-1 signaling activity in SCD1-deficient hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of peroxisome tracks using a Hidden Markov Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of gene expression by SREBP and SCAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Protocol to create phenotypic primary human hepatocyte cultures using the RASTRUM 3D cell model platform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academindex.com [academindex.com]
- 10. Key Issues in the Role of Peroxisome Proliferator–Activated Receptor Agonism and Cell Signaling in Trichloroethylene Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of BM 15766 Sulfate and Other Cholesterol Inhibitors for Researchers
For Immediate Release
This guide provides a comprehensive comparison of BM 15766 sulfate (B86663), a potent inhibitor of 7-dehydrocholesterol (B119134) δ7-reductase, with other major classes of cholesterol-lowering agents, including statins, ezetimibe (B1671841), and PCSK9 inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, comparative efficacy based on available experimental data, and the methodologies employed in these studies.
Executive Summary
Lowering plasma cholesterol levels is a cornerstone in the prevention and treatment of cardiovascular diseases. While statins have long been the gold standard, a variety of other inhibitors targeting different points in cholesterol metabolism have been developed. This guide focuses on BM 15766 sulfate and provides a comparative overview of its performance against established cholesterol inhibitors. This compound acts at the final step of cholesterol biosynthesis, offering a distinct mechanism compared to the upstream inhibition by statins, the absorption blockade by ezetimibe, or the enhancement of LDL receptor recycling by PCSK9 inhibitors.
Mechanisms of Action: A Head-to-Head Comparison
The primary cholesterol-lowering therapies can be categorized by their distinct molecular mechanisms.
-
This compound: This compound specifically inhibits the enzyme 7-dehydrocholesterol δ7-reductase. This enzyme catalyzes the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis, the conversion of 7-dehydrocholesterol to cholesterol. Inhibition at this late stage leads to an accumulation of 7-dehydrocholesterol and a reduction in cellular cholesterol levels.
-
Statins (e.g., Atorvastatin): Statins are competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway, which is an early and crucial step in cholesterol synthesis. By blocking this enzyme, statins decrease the overall production of cholesterol in the liver.
-
Ezetimibe: Ezetimibe functions by selectively inhibiting the absorption of dietary and biliary cholesterol in the small intestine. It targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for cholesterol uptake by enterocytes.
-
PCSK9 Inhibitors (e.g., Alirocumab, Evolocumab): These are monoclonal antibodies that bind to and inhibit proprotein convertase subtilisin/kexin type 9 (PCSK9). PCSK9 is a protein that promotes the degradation of low-density lipoprotein (LDL) receptors in the liver. By inhibiting PCSK9, these drugs increase the number of LDL receptors on the surface of liver cells, leading to enhanced clearance of LDL-cholesterol from the bloodstream.
Quantitative Performance Data
The following table summarizes key performance metrics for this compound and representative examples of other cholesterol inhibitor classes. It is important to note that the data presented are derived from various studies and experimental conditions, which may not allow for a direct, one-to-one comparison.
| Inhibitor Class | Compound | Target | IC50 | Efficacy (Cholesterol Reduction) | Cell Line / Model |
| 7-DHC Reductase Inhibitor | This compound | 7-dehydrocholesterol δ7-reductase | 500 nM[1][2] | >90% inhibition of biosynthesis[3][4] | HL-60 cells / Primary rat hepatocytes |
| HMG-CoA Reductase Inhibitor | Atorvastatin | HMG-CoA Reductase | 150 nM[5] | Up to 55% LDL-C reduction (40 mg/day) | In vivo (STELLAR study) |
| HMG-CoA Reductase Inhibitor | Rosuvastatin | HMG-CoA Reductase | 11 nM[6] | Up to 55% LDL-C reduction (40 mg/day)[7] | In vivo (STELLAR study) |
| Cholesterol Absorption Inhibitor | Ezetimibe | NPC1L1 | 50.2 nM (binding)[8] | 54% inhibition of absorption[9][10] | In vivo (Human study) |
| PCSK9 Inhibitor | Alirocumab/Evolocumab | PCSK9 | - | Up to 60-70% LDL-C reduction[11][12] | In vivo (Clinical trials) |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches, the following diagrams are provided in Graphviz DOT language.
Caption: Inhibition sites of Statins and BM 15766 in the cholesterol biosynthesis pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of cholesterol biosynthesis by BM 15.766 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of BM 15.766, an inhibitor of 7-dehydrocholesterol delta 7-reductase, on cholesterol biosynthesis in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. abmole.com [abmole.com]
- 7. Efficacy, effectiveness and real life goal attainment of statins in managing cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and ezetimibe inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. PCSK9 Inhibitors: The Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating Findings from BM 15766 Sulfate with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BM 15766 sulfate (B86663), a chemical inhibitor of 7-dehydrocholesterol (B119134) reductase (DHCR7), with alternative pharmacological inhibitors and genetic models used to study and replicate the biochemical and developmental abnormalities associated with Smith-Lemli-Opitz syndrome (SLOS). The data presented is intended to assist researchers in selecting the most appropriate tools for their specific research needs in drug development and the study of cholesterol biosynthesis.
Introduction to BM 15766 Sulfate and Smith-Lemli-Opitz Syndrome
This compound is a potent inhibitor of the enzyme 7-dehydrocholesterol reductase (DHCR7), which catalyzes the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis: the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol.[1][2] Inhibition of DHCR7 by this compound leads to a decrease in cellular cholesterol levels and an accumulation of the precursor 7-DHC.[3] This chemically-induced state mimics the biochemical phenotype of Smith-Lemli-Opitz syndrome (SLOS), a rare and severe autosomal recessive disorder caused by mutations in the DHCR7 gene.[4][5] SLOS is characterized by a wide range of congenital malformations, intellectual disability, and behavioral problems.[6] Consequently, this compound and other DHCR7 inhibitors serve as valuable tools for creating animal models of SLOS to investigate its pathogenesis and evaluate potential therapeutic interventions.[3]
Pharmacological Alternatives to this compound
Several other compounds have been identified as inhibitors of DHCR7, providing researchers with a selection of tools to induce a SLOS-like phenotype. The most well-characterized alternatives include AY 9944 and Triparanol.
-
AY 9944: A potent and specific inhibitor of DHCR7.[2][7] It has been extensively used to create rodent models of SLOS that exhibit similar teratogenic effects to those observed with BM 15766.[3][8]
-
Triparanol: One of the earliest cholesterol-lowering drugs, it also inhibits DHCR7.[1][2] However, its use was discontinued (B1498344) due to severe side effects.[2]
-
Other Psychoactive Drugs: Interestingly, a number of antipsychotic and antidepressant medications have been shown to inhibit DHCR7 as an off-target effect.[9][10]
Comparative Efficacy of DHCR7 Inhibitors
The potency of these inhibitors can be compared by their half-maximal inhibitory concentration (IC50) values against the DHCR7 enzyme. Lower IC50 values indicate greater potency.
| Compound | IC50 (µM) for human DHCR7 | Reference |
| AY 9944 | 0.013 | [1] |
| This compound | 1.2 | [1] |
| Triparanol | 14 | [1] |
Comparison with Genetic Models of Smith-Lemli-Opitz Syndrome
Genetic engineering has enabled the creation of mouse models that replicate the genetic basis of SLOS. These models provide a crucial point of comparison for the findings obtained using pharmacological inhibitors.
| Model | Genotype | Key Phenotypes | Reference |
| Pharmacological Model (Rat) | Wild-type treated with BM 15766 or AY 9944 | Decreased cholesterol, increased 7-DHC and 8-DHC, holoprosencephaly, craniofacial abnormalities, limb defects. Effects are transient and dose-dependent. | [3][8] |
| Knockout Mouse Model | Dhcr7-/- | Perinatal lethality, severe craniofacial anomalies (including cleft palate), syndactyly, intrauterine growth retardation. Complete loss of DHCR7 function. | [4][5] |
| Hypomorphic Mouse Model | Dhcr7T93M/Δ3-5 | Viable but with reduced lifespan, mild growth retardation, syndactyly, central nervous system ventricular dilatation. Residual DHCR7 activity. Biochemical defects can improve with age. | [11] |
| Conditional Knockout Mouse | Dhcr7flx/flx with tissue-specific Cre | Allows for temporal and tissue-specific deletion of Dhcr7. Liver-specific knockout shows minimal systemic phenotype. | [12] |
Signaling Pathway and Experimental Workflow
The inhibition of DHCR7 by compounds like this compound directly impacts the cholesterol biosynthesis pathway, leading to a cascade of downstream effects, including potential disruption of the Sonic hedgehog (Shh) signaling pathway, which is crucial for embryonic development.
References
- 1. Molecular cloning and expression of the human Δ7-sterol reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Chemical Inhibition of Sterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 7-Dehydrocholesterol–dependent proteolysis of HMG-CoA reductase suppresses sterol biosynthesis in a mouse model of Smith-Lemli-Opitz/RSH syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of 7-dehydrocholesterol reductase pathway to elucidate off-target prenatal effects of pharmaceuticals: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Sterol Biosynthesis Inhibition in Pregnant Women Taking Prescription Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development and characterization of a hypomorphic Smith-Lemli-Opitz syndrome mouse model and efficacy of simvastatin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Generation and validation of a conditional knockout mouse model for the study of the Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BM 15766 and Statins in Amyloid-Beta Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the experimental compound BM 15766 and the widely used class of drugs, statins, in their capacity to reduce amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. This analysis is based on available preclinical data, focusing on their mechanisms of action, quantitative effects on Aβ levels, and the experimental methodologies employed in these investigations.
Executive Summary
BM 15766 and statins both demonstrate the ability to reduce amyloid-beta production, primarily by modulating the processing of the amyloid precursor protein (APP). However, they achieve this through distinct biochemical pathways.
-
BM 15766 , a specific inhibitor of 7-dehydrocholesterol (B119134) reductase, acts on a late-stage step of cholesterol biosynthesis. Its Aβ-lowering effect is directly linked to the reduction of cellular cholesterol, which in turn inhibits the dimerization and expression of the β-secretase enzyme (BACE1). This mechanism is independent of effects on protein isoprenylation.
-
Statins , as HMG-CoA reductase inhibitors, act on an early step of the mevalonate (B85504) pathway. Their impact on Aβ is multifaceted, involving both cholesterol-dependent and cholesterol-independent (isoprenoid-dependent) mechanisms. The latter involves the modulation of small GTPase proteins that regulate APP trafficking and processing.
Currently, direct comparative studies evaluating the relative efficacy of BM 15766 and statins are lacking. Furthermore, no clinical trials of BM 15766 for Alzheimer's disease have been identified, and some research suggests potential toxicity associated with the inhibition of 7-dehydrocholesterol reductase[1]. In contrast, statins have been extensively studied in clinical settings, though their efficacy in reducing Aβ in humans remains a subject of debate.
Quantitative Data on Amyloid-Beta Reduction
The following tables summarize the available quantitative data from in vitro studies on the effects of BM 15766 and various statins on amyloid-beta levels. It is crucial to note that these data are from separate studies and not from direct head-to-head comparisons, thus precluding a direct assessment of relative potency.
Table 1: In Vitro Efficacy of BM 15766 on Amyloid-Beta Production
| Compound | Cell Line | Concentration | % Reduction in Total Aβ | Study Reference |
| BM 15766 | Unspecified | Dose-dependent | Correlated with cholesterol reduction (r = 0.9683) | [2][3] |
| BM 15766 | Unspecified | 5 µM | Reduction in BACE1 monomer expression | [2][3] |
Table 2: In Vitro Efficacy of Statins on Amyloid-Beta Production
| Statin | Cell Line | Concentration | % Reduction in Aβ42 | % Reduction in Aβ40 | Study Reference |
| Simvastatin | Primary hippocampal and cortical neurons | Not specified | Significant reduction | Significant reduction | [4] |
| Lovastatin | Primary hippocampal and cortical neurons | Not specified | Significant reduction | Significant reduction | [4] |
| Simvastatin | Yeast (S. cerevisiae) | 300 µM | Highly effective reduction | Not specified | [5] |
| Atorvastatin | Yeast (S. cerevisiae) | 50-300 µM | ~60% decrease in Aβ-GFP | Not specified | [5] |
| Lovastatin | Yeast (S. cerevisiae) | 50-300 µM | ~20% reduction in Aβ-GFP | Not specified | [5] |
Mechanisms of Action: A Comparative Overview
The distinct points of intervention in the cholesterol biosynthesis pathway by BM 15766 and statins lead to different downstream effects on APP processing.
BM 15766: Targeted Inhibition of a Late-Stage Cholesterol Synthesis Enzyme
BM 15766 specifically inhibits the enzyme 7-dehydrocholesterol reductase (DHCR7), which catalyzes the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis[1]. This targeted inhibition leads to a significant reduction in cellular cholesterol levels. The primary mechanism by which this cholesterol depletion reduces Aβ production is through its effect on the β-secretase enzyme, BACE1.
Lower cellular cholesterol levels have been shown to:
-
Inhibit BACE1 Dimerization: The formation of active BACE1 dimers is a critical step for its enzymatic activity. BM 15766, by reducing cholesterol, has been demonstrated to inhibit this dimerization process[2][3].
-
Reduce BACE1 Expression: Treatment with BM 15766 has also been shown to decrease the overall expression of the BACE1 monomer[2][3].
Importantly, the action of BM 15766 is independent of the synthesis of isoprenoids, which are precursors for the post-translational modification of many proteins[3].
Statins: Broad Inhibition of the Mevalonate Pathway
Statins inhibit HMG-CoA reductase, an early and rate-limiting enzyme in the mevalonate pathway. This leads to a reduction in the synthesis of cholesterol and a range of other important molecules, including isoprenoids (e.g., farnesyl pyrophosphate and geranylgeranyl pyrophosphate). The mechanisms by which statins reduce Aβ are therefore more complex and are considered to be both cholesterol-dependent and cholesterol-independent.
-
Cholesterol-Dependent Mechanisms: Similar to BM 15766, the reduction in cellular cholesterol by statins can influence the activity of secretases involved in APP processing. Lower cholesterol can affect the lipid raft environment where these enzymes are thought to be active[4].
-
Cholesterol-Independent (Isoprenoid-Dependent) Mechanisms: This is a key differentiator from BM 15766. Isoprenoids are essential for the function of small GTPase proteins like Rho and Rab, which are critical for intracellular protein trafficking. By depleting isoprenoids, statins can:
-
Alter APP Trafficking: The intracellular trafficking of APP to and from the cell surface and its localization within different cellular compartments can influence which secretases it encounters. Statins can disrupt this trafficking, potentially favoring the non-amyloidogenic pathway.
-
Affect Secretase Localization and Activity: The localization and function of α-, β-, and γ-secretases can also be influenced by the activity of isoprenylated proteins.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of BM 15766 in Amyloid-Beta Reduction.
Caption: Dual Mechanisms of Statins in Amyloid-Beta Reduction.
Caption: General Experimental Workflow for In Vitro Studies.
Experimental Protocols
Detailed experimental protocols for the studies cited are proprietary to the original publications. However, based on the methodologies described, the following are general outlines of the key experiments.
Measurement of Cellular Cholesterol Levels
-
Cell Lysis: Treated and control cells are harvested and lysed using a suitable buffer to release intracellular contents.
-
Lipid Extraction: Lipids, including cholesterol, are extracted from the cell lysate using an organic solvent mixture (e.g., chloroform:methanol).
-
Cholesterol Quantification: The extracted cholesterol is quantified using a commercial colorimetric or fluorometric cholesterol assay kit. These kits typically involve an enzymatic reaction that produces a detectable signal proportional to the amount of cholesterol present[6][7][8][9][10].
-
Data Normalization: Cholesterol levels are normalized to the total protein concentration of the cell lysate to account for variations in cell number.
Quantification of Amyloid-Beta Peptides
-
Sample Collection: Conditioned media from treated and control cell cultures is collected to measure secreted Aβ. Cell lysates can also be prepared to measure intracellular Aβ.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Specific ELISAs for Aβ40 and Aβ42 are used to quantify the levels of these peptides in the collected samples. These assays utilize antibodies specific to the different Aβ isoforms.
-
Data Analysis: A standard curve is generated using known concentrations of synthetic Aβ peptides to determine the concentration of Aβ in the experimental samples.
Assessment of BACE1 Dimerization and Expression
-
Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific for BACE1. To assess dimerization, non-reducing conditions may be used during electrophoresis to preserve protein complexes. A secondary antibody conjugated to a detectable enzyme is then used.
-
Detection and Quantification: The signal from the BACE1 bands (both monomer and dimer forms) is detected and quantified using an imaging system. The expression levels are typically normalized to a loading control protein (e.g., actin or tubulin).
Conclusion
Both BM 15766 and statins offer intriguing, albeit distinct, mechanisms for the reduction of amyloid-beta in preclinical models. BM 15766 presents a more targeted approach by specifically inhibiting a late step in cholesterol synthesis, thereby impacting BACE1 function in a cholesterol-dependent manner. In contrast, statins exert a broader effect on the mevalonate pathway, leading to both cholesterol-dependent and -independent effects on APP processing and trafficking.
The lack of direct comparative studies and the absence of clinical trial data for BM 15766 in the context of Alzheimer's disease are significant limitations in fully evaluating its therapeutic potential against statins. Future research should aim to directly compare these and other Aβ-lowering compounds in standardized preclinical models to better ascertain their relative efficacy and safety profiles. For drug development professionals, the distinct mechanisms of these compounds highlight different potential therapeutic targets within the complex interplay of cholesterol metabolism and amyloidogenesis.
References
- 1. Steroidogenesis inhibitor - Wikipedia [en.wikipedia.org]
- 2. A specific inhibitor of cholesterol biosynthesis, BM15.766, reduces the expression of beta-secretase and the production of amyloid-beta in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. Intracellular cholesterol extraction and colorimetric cholesterol assay [bio-protocol.org]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. A simple and sensitive enzymatic method for cholesterol quantification in macrophages and foam cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. content.abcam.com [content.abcam.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of BM 15766 and AY9944 in the Induction of Holoprosencephaly
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two chemical inhibitors, BM 15766 and AY9944, widely used in experimental models to induce holoprosencephaly (HPE). By elucidating their mechanisms, potencies, and experimental outcomes, this document serves as a resource for designing and interpreting studies related to developmental biology, teratology, and neurodevelopmental disorders.
Holoprosencephaly is the most common structural malformation of the developing forebrain in humans, resulting from a failure of the prosencephalon to divide into two distinct cerebral hemispheres.[1][2] The etiology of HPE is complex, involving both genetic and environmental factors.[2] A critical molecular pathway implicated in HPE is the Sonic hedgehog (SHH) signaling pathway, which governs the patterning and development of the ventral forebrain.[2][3][4] The proper function of this pathway is intrinsically linked to cholesterol homeostasis, as cholesterol is essential for the covalent modification and signaling activity of the SHH protein.[5][6][7]
BM 15766 and AY9944 are experimental compounds that induce HPE by disrupting cholesterol biosynthesis, thereby providing valuable chemical models to study the pathogenesis of this devastating condition.
Mechanism of Action: Inhibition of 7-Dehydrocholesterol (B119134) Reductase
Both BM 15766 and AY9944 exert their teratogenic effects by inhibiting 7-dehydrocholesterol reductase (DHCR7), the final enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis.[8][9][10] DHCR7 catalyzes the reduction of 7-dehydrocholesterol (7-DHC) to cholesterol.
Consequences of DHCR7 Inhibition:
-
Decreased Cholesterol Levels: The inhibition of DHCR7 leads to a systemic reduction in cholesterol, a critical component for fetal development.[6][7][8][11]
-
Accumulation of 7-Dehydrocholesterol (7-DHC): The substrate for DHCR7, 7-DHC, accumulates in tissues and circulation.[8][12] This biochemical profile mimics the human genetic disorder Smith-Lemli-Opitz Syndrome (SLOS), which is caused by mutations in the DHCR7 gene and is often associated with HPE.[13]
-
Impaired Sonic Hedgehog (SHH) Signaling: The disruption in cholesterol availability directly compromises the SHH signaling pathway. Cholesterol is required for the autocatalytic processing of the SHH precursor protein and for the covalent attachment of a cholesterol moiety to the active N-terminal signaling domain (ShhN).[5][14] This modification is crucial for the protein's proper function and signaling range. Reduced cholesterol levels lead to dysfunctional SHH signaling, resulting in failed midline cleavage of the forebrain and the characteristic features of HPE.[15][16][17]
Comparative Potency
While both compounds target DHCR7, they exhibit different potencies. AY9944 is a significantly more potent inhibitor of the recombinant human Δ7-sterol reductase than BM 15766.
| Compound | Target Enzyme | IC50 |
| AY9944 | DHCR7 | 0.013 µM[5] |
| BM 15766 | DHCR7 | 1.2 µM[5] |
| Table 1: Comparative in vitro potency of AY9944 and BM 15766 against human DHCR7. |
Experimental Protocols for Inducing Holoprosencephaly
The induction of HPE using these inhibitors typically involves administering the compounds to pregnant rodents during a critical window of gestation, corresponding to the period of forebrain development.
General Methodology:
-
Animal Model: Pregnant Wistar rats are a commonly used model.[8][9]
-
Compound Administration: The compounds are typically administered daily via oral gavage. The vehicle can be methylcellulose (B11928114) or olive oil.[8][9]
-
Dosing Window: Treatment is carried out during early gestation. For example, protocols have used dosing from gestational days (D) 1 through D11 or a more targeted window of D4 through D7.[8][9] The critical period for HPE induction in mice is between gestational days 7 and 8.5.[15]
-
Fetal Analysis: Fetuses are typically collected on gestational day 21 for examination.[8][9]
-
Endpoints:
-
Morphological Analysis: Fetuses are examined for the spectrum of HPE malformations, which can range in severity from pituitary agenesis (the minor form) to cebocephaly and ethmocephaly.[8][9]
-
Biochemical Analysis: Serum from both the dams and fetuses is analyzed to confirm the inhibition of DHCR7, characterized by decreased cholesterol and a marked increase in 7-DHC levels.[8][9]
-
Comparative Efficacy in Animal Models
Both BM 15766 and AY9944 have been successfully used to create robust rat models of HPE that phenocopy many aspects of human SLOS. The severity of the malformations is dose-dependent for both compounds.[8][9]
| Compound | Animal Model | Dosing Regimen | Key Biochemical Changes in Dams | Observed Fetal Phenotypes |
| BM 15766 | Wistar Rat | 30, 60, or 90 mg/kg/day from D1 to D11 | Low cholesterol; 7-DHC reached 25-44% of total sterols.[8][9] | Dose-related HPE spectrum; facial malformations (ethmocephaly, cebocephaly); pituitary agenesis.[8][9] |
| AY9944 | Wistar Rat | (Various) | Low cholesterol; accumulation of 7-DHC.[8][10] | A similar sterol profile and high incidence of pituitary agenesis as observed with BM 15766.[8][9] The full spectrum of HPE is inducible.[5][10] |
| Table 2: Summary of representative in vivo studies on the induction of holoprosencephaly. |
Studies directly comparing the two confirm that time-limited inhibition of DHCR7 is the key mechanism for inducing holoprosencephaly.[8][9] A sterol profile similar to that seen after AY9944 administration, along with a high incidence of pituitary agenesis, was confirmed in experiments using BM 15766.[8][9]
It is worth noting that some research suggests AY9944 may have more complex inhibitory profiles at higher concentrations, potentially affecting other enzymes in the cholesterol synthesis pathway, such as DHCR14.[18][19] This could be a consideration in experimental design where a highly specific inhibition of DHCR7 is desired.
Conclusion
Both BM 15766 and AY9944 are effective and valuable tools for inducing holoprosencephaly in animal models, primarily through the potent inhibition of the DHCR7 enzyme. This disruption of cholesterol biosynthesis directly impairs the critical Sonic hedgehog signaling pathway, leading to the characteristic midline defects of HPE.
Key Comparative Points:
-
Mechanism: Both compounds share the same primary mechanism of action: inhibition of DHCR7.
-
Potency: AY9944 is substantially more potent than BM 15766 in vitro, with an IC50 value nearly 100 times lower.
-
Efficacy: Both compounds are highly effective in vivo, producing dose-dependent HPE and biochemical profiles that closely mimic the human condition of Smith-Lemli-Opitz Syndrome.
-
Models: They provide robust and reproducible teratological models essential for investigating the pathogenesis of HPE and for exploring potential therapeutic strategies.
The choice between these two inhibitors may be guided by the required potency and the specific experimental context. AY9944's higher potency may be advantageous in certain applications, while the potential for off-target effects at higher concentrations should be considered when interpreting results.
References
- 1. Pathogenesis of holoprosencephaly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Holoprosencephaly: Review of Embryology, Clinical Phenotypes, Etiology and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Sonic Hedgehog in Human Holoprosencephaly and Short-Rib Polydactyly Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss of Tgif Function Causes Holoprosencephaly by Disrupting the Shh Signaling Pathway | PLOS Genetics [journals.plos.org]
- 5. Molecular cloning and expression of the human Δ7-sterol reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transport of maternal cholesterol to the fetus is affected by maternal plasma cholesterol concentrations in the Golden Syrian hamster - PMC [pmc.ncbi.nlm.nih.gov]
- 7. endotext.org [endotext.org]
- 8. Cholesterol biosynthesis inhibited by BM15.766 induces holoprosencephaly in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel oxysterols observed in tissues and fluids of AY9944-treated rats: a model for Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fetal and Neonatal Sterol Metabolism - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Inhibition of cholesterol biosynthesis by BM 15.766 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JCI - 7-Dehydrocholesterol–dependent proteolysis of HMG-CoA reductase suppresses sterol biosynthesis in a mouse model of Smith-Lemli-Opitz/RSH syndrome [jci.org]
- 14. pnas.org [pnas.org]
- 15. Genesis of Teratogen-induced Holoprosencephaly in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sonic Hedgehog Mutations Identified in Holoprosencephaly Patients Can Act in a Dominant Negative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sonic hedgehog protein - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Inhibition of 7-dehydrocholesterol reductase prevents hepatic ferroptosis under an active state of sterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of BM 15766 Sulfate: A Comparative Guide to its Effects on Cholesterol Biosynthesis Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of BM 15766 sulfate (B86663), a potent inhibitor of 7-dehydrocholesterol (B119134) reductase (DHCR7), across various species. By objectively presenting experimental data, this document serves as a valuable resource for researchers investigating cholesterol metabolism, developing animal models for related genetic disorders, and professionals in the field of drug development.
BM 15766 is a piperazine (B1678402) derivative that specifically targets the final step in the cholesterol biosynthesis pathway, the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol.[1] This inhibition leads to a dose-dependent reduction in plasma and cellular cholesterol levels and a concurrent accumulation of its precursor, 7-DHC.[2][3] This mechanism of action makes BM 15766 a critical tool for studying the physiological roles of cholesterol and for creating animal models of Smith-Lemli-Opitz syndrome (SLOS), a human genetic disorder caused by mutations in the DHCR7 gene.[1]
This guide will delve into the quantitative effects of BM 15766 sulfate in various species, compare its performance with other DHCR7 inhibitors, and provide detailed experimental protocols for key assays.
Quantitative Effects of this compound on Sterol Levels
The efficacy of this compound in modulating sterol levels has been evaluated in several species, both in vivo and in vitro. The following tables summarize the key quantitative findings.
| Species/Cell Line | Dosage/Concentration | Key Effects | Reference(s) |
| Rat (in vivo) | 300 mg/kg/day (in olive oil) | - Dehydrocholesterols (DHC) reached 25-44% of total sterols in dams. - Dose-related increase in malformations in fetuses. | [4] |
| Rat (in vivo) | Not specified | - Marked reduction in total serum sterol content. - Simultaneous reduction of triglycerides. | [5] |
| Primary Rat Hepatocytes (in vitro) | 10⁻⁸ M to 2 x 10⁻⁵ M | - Over 90% reduction in cholesterol biosynthesis. - Dose-dependent increase in cellular 7-dehydrocholesterol levels. | [2] |
| Human HL-60 Cells (in vitro) | 500 nM (IC₅₀) | - Inhibition of overall cholesterol biosynthesis. | [6] |
| Guinea Pig (in vivo) | Not specified | - Accumulation of 7- and 8-dehydrocholesterol (B109809) in liver and testis. | [5] |
| Dog (in vivo) | Not specified | - Dose-dependent reduction of cholesterol in serum. | [2] |
| Marmoset (in vivo) | Not specified | - Dose-dependent reduction of cholesterol in serum. | [2] |
Table 1: Summary of in vivo and in vitro effects of this compound on sterol levels across different species.
Comparison with Alternative DHCR7 Inhibitors
BM 15766 is often compared with other inhibitors of DHCR7, such as AY 9944 and the more recently identified compound 5f. The following table provides a comparative overview of their potencies.
| Compound | Species/Cell Line | IC₅₀ | Key Features | Reference(s) |
| This compound | Human HL-60 Cells | 500 nM | Selective DHCR7 inhibitor. | [6] |
| AY 9944 | Not specified | 13 nM | Potent DHCR7 inhibitor; also inhibits sterol Δ¹⁴-reductase at higher concentrations. Induces teratogenic effects similar to BM 15766. | [4] |
| Compound 5f | Human HL-60 Cells | 2.3 nM | A highly potent N-phenethyltetrahydroisoquinoline-based inhibitor of DHCR7. | [6] |
Table 2: Comparison of the inhibitory potency (IC₅₀) of this compound with alternative 7-dehydrocholesterol reductase inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
In Vivo Administration in Rats
-
Vehicle: BM 15766 has been administered to rats suspended in either 1% methylcellulose (B11928114) or olive oil.[4]
-
Dosage and Administration: For studying teratogenic effects, pregnant rats were administered daily doses, such as 300 mg/kg/day, via gavage.[4]
-
Sample Collection: Blood samples are collected at various time points to measure serum sterol levels. Tissues can also be harvested for analysis of sterol content.[4]
In Vitro Cell Culture Experiments
-
Cell Lines: Primary rat hepatocytes and human promyelocytic leukemia cells (HL-60) have been used to study the in vitro effects of BM 15766.[2][6]
-
Treatment: Cells are incubated with varying concentrations of this compound dissolved in a suitable solvent (e.g., DMSO).
-
Analysis of Cholesterol Biosynthesis: The rate of cholesterol synthesis is often measured by the incorporation of a radiolabeled precursor, such as ¹⁴C-acetate, into cholesterol and its intermediates.[2]
Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the separation and quantification of sterols.
-
Lipid Extraction: Lipids are extracted from serum or cell lysates using organic solvents, such as a chloroform:methanol mixture.
-
Saponification: The extracted lipids are saponified (hydrolyzed) using a strong base (e.g., potassium hydroxide (B78521) in ethanol) to release free sterols from their esterified forms.
-
Derivatization: The hydroxyl groups of the sterols are derivatized, typically by silylation (e.g., using MSTFA), to increase their volatility for GC analysis.
-
GC-MS Analysis: The derivatized sterols are separated on a gas chromatography column and detected by a mass spectrometer. Quantification is achieved by comparing the peak areas of the analytes to those of internal standards.
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the biological context and experimental procedures, the following diagrams are provided.
Caption: Cholesterol biosynthesis pathway highlighting the inhibition of 7-dehydrocholesterol reductase (DHCR7) by BM 15766.
Caption: General experimental workflow for assessing the effects of BM 15766 on sterol levels.
References
- 1. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the conversion of 7-dehydrocholesterol to cholesterol by AY-9944 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effect of long-term administration of AY-9944, an inhibitor of 7-dehydrocholesterol delta 7-reductase, on serum and tissue lipids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Specificity of BM 15766 for 7-Dehydrocholesterol Reductase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BM 15766, a known inhibitor of 7-dehydrocholesterol (B119134) reductase (DHCR7), with other relevant compounds. The objective is to critically evaluate the specificity of BM 15766 for its primary target, DHCR7, an essential enzyme in the terminal step of cholesterol biosynthesis. This document summarizes key quantitative data, details experimental methodologies for inhibitor assessment, and provides visual representations of the underlying biochemical pathways and experimental workflows.
Comparative Analysis of Inhibitor Potency and Specificity
The following table summarizes the available quantitative data for BM 15766 and alternative inhibitors targeting enzymes within the cholesterol biosynthesis pathway. This data is crucial for assessing the on-target potency and potential off-target effects of these compounds.
| Compound | Primary Target | IC50 Value | Off-Target(s) | Off-Target IC50 | Reference(s) |
| BM 15766 | 7-Dehydrocholesterol Reductase (DHCR7) | 500 nM (in HL-60 cells) | Squalene (B77637) epoxidase, Lanosterol synthase (qualitative) | Not available | [1] |
| AY-9944 | 7-Dehydrocholesterol Reductase (DHCR7) | 13 nM | 14-Dehydrocholesterol reductase (DHCR14) | Not available | [2][3][4] |
| Triparanol | 24-Dehydrocholesterol Reductase (DHCR24) | Not available | Not specified | Not available | [5] |
| Irbesartan | 24-Dehydrocholesterol Reductase (DHCR24) | 602 nM | Not specified | Not available | [6] |
Note: The IC50 value for BM 15766 was determined in a cell-based assay and may differ from direct enzymatic inhibition assays. Qualitative off-target effects for BM 15766 are suggested by the accumulation of upstream sterol precursors after prolonged incubation.[7] Triparanol is known to inhibit DHCR24, leading to the accumulation of desmosterol.[5] Irbesartan, an angiotensin II receptor blocker, has been identified as a DHCR24 inhibitor and its IC50 is provided as a reference for a compound targeting this off-target enzyme.[6]
Experimental Protocols
Accurate assessment of inhibitor specificity requires robust and well-defined experimental protocols. Below are detailed methodologies for key experiments cited in the comparison.
Cell-Based Assay for DHCR7 Inhibition using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed to assess the inhibitory effect of a compound on DHCR7 activity within a cellular context by analyzing the accumulation of the substrate, 7-dehydrocholesterol (7-DHC), and the reduction of the product, cholesterol.
a. Cell Culture and Treatment:
-
Culture human-derived cells, such as HL-60 or Neuro2a, in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Seed cells in multi-well plates and allow them to adhere and grow to a desired confluency (typically 70-80%).
-
Prepare a stock solution of the test inhibitor (e.g., BM 15766) in a suitable solvent (e.g., DMSO).
-
Treat the cells with a range of inhibitor concentrations for a specified period (e.g., 24-48 hours). Include a vehicle control (solvent only).
b. Lipid Extraction:
-
After incubation, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells and extract total lipids using a solvent mixture, such as chloroform:methanol (2:1, v/v).
-
Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
c. Derivatization:
-
To enhance volatility and improve chromatographic separation, derivatize the sterols by adding a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate the mixture at an elevated temperature (e.g., 60°C) for a specified time (e.g., 1 hour) to ensure complete derivatization.
d. GC-MS Analysis:
-
Analyze the derivatized sterol samples using a gas chromatograph coupled to a mass spectrometer.
-
Employ a suitable capillary column (e.g., HP-5ms) for optimal separation of sterols.
-
Set the GC oven temperature program to effectively separate 7-DHC and cholesterol.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to specifically detect and quantify the characteristic ions of the derivatized 7-DHC and cholesterol.
-
Calculate the ratio of 7-DHC to cholesterol for each inhibitor concentration and determine the IC50 value.
In Vitro DHCR7 Enzyme Activity Assay using Rat Liver Microsomes and HPLC
This protocol directly measures the enzymatic activity of DHCR7 in a cell-free system, providing a more direct assessment of inhibitor potency.
a. Preparation of Rat Liver Microsomes:
-
Homogenize fresh or frozen rat liver tissue in a cold buffer solution (e.g., potassium phosphate (B84403) buffer with sucrose (B13894) and EDTA).
-
Centrifuge the homogenate at a low speed to remove cell debris and nuclei.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
b. Enzyme Inhibition Assay:
-
Prepare a reaction mixture containing the rat liver microsomes, a buffer (e.g., potassium phosphate buffer, pH 7.4), and a source of reducing equivalents (e.g., NADPH).
-
Add the test inhibitor (e.g., BM 15766) at various concentrations to the reaction mixture. Include a control without the inhibitor.
-
Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, 7-dehydrocholesterol.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
c. Sterol Extraction and Analysis:
-
Stop the reaction by adding a strong base (e.g., ethanolic KOH) for saponification.
-
Extract the non-saponifiable lipids (including cholesterol and any unreacted 7-DHC) with an organic solvent like hexane (B92381) or petroleum ether.
-
Dry the organic extract and redissolve the residue in a suitable solvent for HPLC analysis.
-
Separate and quantify the amounts of 7-DHC and cholesterol using a reverse-phase HPLC system with a UV detector.
-
Calculate the percentage of DHCR7 inhibition for each inhibitor concentration and determine the IC50 value.
Visualizing the Mechanism of Action and Experimental Design
To further clarify the role of DHCR7 and the experimental approaches to studying its inhibition, the following diagrams are provided.
Caption: Cholesterol biosynthesis pathway highlighting DHCR7 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Steroidogenesis inhibitor - Wikipedia [en.wikipedia.org]
- 3. Cholesterol biosynthesis inhibited by BM15.766 induces holoprosencephaly in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Inhibition of Sterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The terminal enzymes of cholesterol synthesis, DHCR24 and DHCR7, interact physically and functionally - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Guide to Cholesterol Biosynthesis Inhibitors: BM 15766 Sulfate and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of BM 15766 sulfate (B86663), a potent inhibitor of cholesterol biosynthesis, and other compounds with similar mechanisms of action. The information presented is collated from multiple independent studies to aid in the selection of appropriate research tools for investigating sterol metabolism and related cellular processes.
Introduction to BM 15766 Sulfate
This compound is a piperazine (B1678402) derivative that acts as a specific inhibitor of 7-dehydrocholesterol (B119134) reductase (DHCR7), the enzyme responsible for catalyzing the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1][2][3] By blocking this step, this compound leads to a dose-dependent reduction in cellular cholesterol levels and a concurrent accumulation of the cholesterol precursor, 7-dehydrocholesterol (7-DHC).[4] This mechanism of action makes it a valuable tool for studying the physiological roles of cholesterol and for modeling diseases associated with DHCR7 deficiency, such as Smith-Lemli-Opitz syndrome (SLOS).[4]
Performance Comparison with Alternative Compounds
The primary alternatives to this compound for inhibiting the later stages of cholesterol biosynthesis are AY 9944, which also targets DHCR7, and triparanol, which inhibits a different terminal enzyme, 24-dehydrocholesterol reductase (DHCR24).
Table 1: Comparison of this compound, AY 9944, and Triparanol
| Feature | This compound | AY 9944 | Triparanol |
| Primary Target | 7-Dehydrocholesterol Reductase (DHCR7)[1][2] | 7-Dehydrocholesterol Reductase (DHCR7) | 24-Dehydrocholesterol Reductase (DHCR24)[5] |
| Mechanism of Action | Inhibition of the conversion of 7-dehydrocholesterol to cholesterol.[3] | Inhibition of the conversion of 7-dehydrocholesterol to cholesterol. | Inhibition of the conversion of desmosterol (B1670304) to cholesterol.[5] |
| Primary Biochemical Effect | Accumulation of 7-dehydrocholesterol (7-DHC) and 8-dehydrocholesterol.[4] | Accumulation of 7-dehydrocholesterol (7-DHC). | Accumulation of desmosterol.[5] |
| Reported IC50 | Not explicitly stated in the provided results. | 13 nM for DHCR7 inhibition. | Not explicitly stated in the provided results. |
| In Vitro / In Vivo Use | Used in cell culture (e.g., human HL-60 cells) and animal models (rats, guinea pigs).[4] | Used in cell culture and animal models (rats). | Historically used clinically but withdrawn due to toxicity.[5] |
| Associated Pathologies (as a research model) | Smith-Lemli-Opitz Syndrome (SLOS).[4] | Smith-Lemli-Opitz Syndrome (SLOS). | Desmosterolosis. |
| Notable Side Effects/Toxicity | Teratogenic in rats, causing holoprosencephalic brain anomalies.[4] | Teratogenic in rats. | Cataracts, alopecia, skin disorders, accelerated atherosclerosis.[5] |
Experimental Data Summary
The following table summarizes quantitative data from various studies investigating the effects of these inhibitors.
Table 2: Summary of Experimental Data
| Compound | Experimental System | Concentration | Observed Effect | Reference |
| This compound | Human HL-60 cells | 500 nM (IC50) | Inhibition of 7-dehydroxycholesterol reductase-mediated cholesterol biosynthesis. | MedchemExpress |
| Primary rat hepatocytes | 10⁻⁸ M to 2 x 10⁻⁵ M | Dose-dependent reduction of cholesterol biosynthesis by >90%; accumulation of 7-DHC. | PubMed | |
| Rats | Not specified | Marked reduction in total serum sterol content. | [4] | |
| AY 9944 | Enzyme assay | 13 nM (IC50) | Inhibition of 7-dehydrocholesterol Δ7-reductase (DHCR7). | |
| Long–Evans hooded rats | 7.5 mg/kg (i.h. every 6 days) | Reduced brain cholesterol and increased 7-dehydrocholesterol. | ||
| Keratinocytes | 1 µg/mL (15 h) | Affected types of free sterol. | ||
| Triparanol | Cultured rat hepatoma cells | 4.5 µM | Accumulation of desmosterol; complete block of cholesterol synthesis from acetate (B1210297) or mevalonate. | |
| Cultured rat hepatoma cells | 45 µM | Accumulation of zymosterol. |
Experimental Protocols
Key Experiment: 7-Dehydrocholesterol Reductase (DHCR7) Inhibition Assay in Cultured Cells
This generalized protocol is synthesized from methodologies described in independent studies for assessing the inhibitory activity of compounds like this compound and AY 9944 on DHCR7.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., Neuro2a, human fibroblasts, or primary hepatocytes) in appropriate growth medium.
-
Plate cells in multi-well plates and allow them to adhere and reach a desired confluency (e.g., 70-80%).
-
Prepare stock solutions of the inhibitor (e.g., this compound) in a suitable solvent like DMSO.
-
Treat the cells with a range of concentrations of the inhibitor for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO alone).
2. Cell Lysis and Sterol Extraction:
-
After incubation, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells and extract the lipids using a suitable solvent system (e.g., a Folch extraction with chloroform:methanol).
-
To quantify the sterols, add a known amount of an internal standard (e.g., deuterated 7-DHC or stigmasterol) to the samples before extraction.
3. Sample Preparation and Analysis:
-
Dry the lipid extract under a stream of nitrogen.
-
For analysis by gas chromatography-mass spectrometry (GC-MS), derivatize the sterols to make them volatile (e.g., silylation to form trimethylsilyl (B98337) ethers).
-
For analysis by liquid chromatography-mass spectrometry (LC-MS), the dried extract may be reconstituted in a suitable solvent. Derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can enhance the sensitivity of 7-DHC detection.
4. Data Acquisition and Interpretation:
-
Inject the prepared samples into the GC-MS or LC-MS system.
-
Monitor for the specific ions corresponding to cholesterol, 7-dehydrocholesterol, and the internal standard.
-
Quantify the amounts of cholesterol and 7-DHC in each sample by comparing their peak areas to that of the internal standard.
-
Inhibition of DHCR7 is indicated by a dose-dependent decrease in the cholesterol-to-7-DHC ratio.
Visualizations
Signaling Pathway Diagram
Caption: Inhibition points of BM 15766, AY 9944, and Triparanol in the cholesterol biosynthesis pathway.
Experimental Workflow Diagram
Caption: A typical experimental workflow for assessing the activity of a DHCR7 inhibitor.
References
- 1. The terminal enzymes of cholesterol synthesis, DHCR24 and DHCR7, interact physically and functionally - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Dehydrocholesterol–dependent proteolysis of HMG-CoA reductase suppresses sterol biosynthesis in a mouse model of Smith-Lemli-Opitz/RSH syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mybiosource.com [mybiosource.com]
- 4. Selective ability of rat 7-Dehydrocholesterol reductase (DHCR7) to act on some 7-Dehydrocholesterol metabolites but not on lumisterol metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increasing cholesterol synthesis in 7-dehydrosterol reductase (DHCR7) deficient mouse models through gene transfer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Dichotomy: A Comparative Guide to the In Vitro and In Vivo Effects of BM 15766 Sulfate
For Immediate Release
This guide provides a comprehensive comparison of the in vitro and in vivo effects of BM 15766 sulfate (B86663), a potent inhibitor of 7-dehydrocholesterol (B119134) reductase, the terminal enzyme in the cholesterol biosynthesis pathway. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological modulation of cholesterol metabolism.
BM 15766 sulfate has demonstrated significant effects on cholesterol levels in both cellular and whole-organism models. By blocking the conversion of 7-dehydrocholesterol to cholesterol, it effectively reduces cholesterol production while leading to an accumulation of its precursor, 7-dehydrocholesterol. This guide will delve into the quantitative differences observed in these effects between in vitro and in vivo settings, provide detailed experimental protocols for key studies, and offer a comparative analysis with other relevant compounds.
Quantitative Data Summary
The following tables summarize the key quantitative effects of this compound observed in both in vitro and in vivo studies.
Table 1: In Vitro Effects of this compound on Cholesterol Biosynthesis
| Cell Line/System | Concentration | Effect | Reference |
| Primary Rat Hepatocytes | Not Specified | >90% reduction in cholesterol biosynthesis | [1][2] |
| Primary Rat Hepatocytes | 10⁻⁵ M | 10-12% inhibition of ¹⁴C-acetate incorporation into neutral lipids | [2] |
| Human Cell Line | Dose-dependent | Reduction in cellular cholesterol levels | [3] |
| Human HL-60 Cells | 500 nM | IC₅₀ for inhibition of cholesterol biosynthesis |
Table 2: In Vivo Effects of this compound on Lipid Profiles in Rats
| Animal Model | Dosage | Duration | Key Findings | Reference |
| Sprague-Dawley Rats | Not Specified | 3 months | Lowered serum and liver cholesterol; Increased serum and liver 7-dehydrocholesterol | [4] |
| Rats | Dose-dependent | Not Specified | Reduction in serum cholesterol | [2][5] |
Mechanism of Action: Targeting the Final Step of Cholesterol Synthesis
This compound exerts its effects by specifically inhibiting the enzyme 7-dehydrocholesterol reductase (DHCR7). This enzyme catalyzes the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis, which is the reduction of the C7-C8 double bond in 7-dehydrocholesterol to produce cholesterol.
Caption: Cholesterol Biosynthesis Pathway and the Site of Action of this compound.
Experimental Protocols
In Vitro Cholesterol Biosynthesis Assay in Primary Rat Hepatocytes
This protocol outlines the general steps for assessing the in vitro effects of this compound on cholesterol synthesis in primary rat hepatocytes.
Caption: Workflow for In Vitro Cholesterol Biosynthesis Assay.
Methodology:
-
Hepatocyte Isolation: Primary hepatocytes are isolated from adult rat livers using a collagenase perfusion technique.
-
Cell Culture: Isolated hepatocytes are seeded on collagen-coated plates and maintained in a suitable culture medium (e.g., Williams' Medium E) supplemented with fetal bovine serum, insulin, and other necessary growth factors.
-
Drug Treatment: After cell attachment and stabilization, the culture medium is replaced with a serum-free medium containing varying concentrations of this compound.
-
Radiolabeling: A radiolabeled precursor, such as [¹⁴C]acetate, is added to the culture medium.
-
Incubation: The cells are incubated for a defined period (e.g., 2-24 hours) to allow for the incorporation of the radiolabel into newly synthesized cholesterol.
-
Lipid Extraction: At the end of the incubation period, the cells are harvested, and total lipids are extracted using a solvent system like chloroform:methanol.
-
Analysis: The extracted lipids are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), and the amount of radioactivity incorporated into the cholesterol fraction is quantified using a scintillation counter. The percentage of inhibition is calculated by comparing the radioactivity in treated cells to that in vehicle-treated control cells.
In Vivo Assessment of Lipid Profiles in Rats
This protocol describes a general procedure for evaluating the in vivo effects of this compound on serum and liver lipid profiles in a rat model.
Caption: Workflow for In Vivo Lipid Profile Assessment.
Methodology:
-
Animal Model: Male or female Sprague-Dawley rats are commonly used.
-
Acclimation and Diet: Animals are acclimated to the housing conditions and provided with a standard chow diet and water ad libitum.
-
Drug Administration: this compound is administered orally, typically via gavage, suspended in a vehicle like methylcellulose (B11928114) or olive oil. A control group receives the vehicle alone.
-
Treatment Duration: The treatment is carried out for a specified period, which can range from days to several months.
-
Sample Collection: At the end of the treatment period, animals are euthanized, and blood and liver tissue are collected.
-
Lipid Analysis: Serum is separated from the blood for the analysis of total cholesterol, HDL cholesterol, LDL cholesterol, and 7-dehydrocholesterol. Liver tissue is homogenized, and lipids are extracted for the determination of cholesterol and 7-dehydrocholesterol content. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are typically employed for accurate quantification of sterols.
Comparison with Other 7-Dehydrocholesterol Reductase Inhibitors
Several other compounds are known to inhibit 7-dehydrocholesterol reductase. A comparison with these alternatives provides a broader context for the effects of this compound.
Table 3: Comparison of this compound with Other DHCR7 Inhibitors
| Compound | In Vitro Potency (IC₅₀) | In Vivo Effects on Cholesterol | Key Features |
| This compound | 500 nM (HL-60 cells) | Reduces serum and liver cholesterol in rats | Specific inhibitor of DHCR7. |
| AY 9944 | Potent inhibitor (nM range) | Lowers cholesterol and increases 7-dehydrocholesterol in various rat tissues[6] | A widely used experimental tool for studying DHCR7 inhibition. |
| Aripiprazole (B633) | Inhibits DHCR7 in vitro | Can lead to decreased total and LDL cholesterol in patients when switched from other antipsychotics[7][8] | An atypical antipsychotic with off-target DHCR7 inhibitory activity.[9][10] |
| Trazodone (B27368) | Inhibits DHCR7 in vitro | Increases 7-dehydrocholesterol in vivo in mice[9] | An antidepressant with off-target DHCR7 inhibitory effects.[9] |
Discussion
The available data consistently demonstrate that this compound is an effective inhibitor of cholesterol biosynthesis both in vitro and in vivo. In vitro studies in primary rat hepatocytes and human cell lines show a potent, dose-dependent reduction in cholesterol synthesis.[1][2][3] The in vivo studies in rats corroborate these findings, with oral administration leading to a significant decrease in circulating and hepatic cholesterol levels and a corresponding increase in the precursor, 7-dehydrocholesterol.[4]
A direct quantitative comparison between the in vitro and in vivo effects is challenging due to the variability in experimental designs, including different cell types, animal models, dosages, and treatment durations. However, the qualitative effects are consistent, confirming the mechanism of action of this compound as a DHCR7 inhibitor.
Compared to other DHCR7 inhibitors, this compound shows a specific and potent activity. While compounds like AY 9944 are also potent experimental inhibitors, some clinically used drugs such as aripiprazole and trazodone exhibit off-target DHCR7 inhibition.[9][11] The clinical implications of this off-target activity are an area of active research.
Conclusion
This compound serves as a valuable research tool for studying the physiological and pathological consequences of inhibiting the final step of cholesterol biosynthesis. The data presented in this guide highlight its consistent effects across in vitro and in vivo models. Further research with standardized protocols and a broader range of doses would be beneficial to establish a more precise quantitative correlation between its in vitro and in vivo activities. This would further enhance its utility in preclinical studies and contribute to a deeper understanding of cholesterol homeostasis.
References
- 1. Inhibition of cholesterol biosynthesis by BM 15.766 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of BM 15.766, an inhibitor of 7-dehydrocholesterol delta 7-reductase, on cholesterol biosynthesis in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A specific inhibitor of cholesterol biosynthesis, BM15.766, reduces the expression of beta-secretase and the production of amyloid-beta in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Elevation of 7-dehydrocholesterol concentrations in serum and liver and pericentral peroxisome proliferation in hepatocytes of rats after inhibition of cholesterol biosynthesis by BM 15,766] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of BM 15.766 on serum lipids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of long-term administration of AY-9944, an inhibitor of 7-dehydrocholesterol delta 7-reductase, on serum and tissue lipids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Changes in metabolic parameters with switching to aripiprazole from another second-generation antipsychotic: a retrospective chart review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Chronic Aripiprazole and Trazodone Polypharmacy Effects on Systemic and Brain Cholesterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prescription Medications Alter Neuronal and Glial Cholesterol Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Evaluating the Efficacy of BM 15766 Versus Other Hypolipidemic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational compound BM 15766 against established classes of hypolipidemic agents. BM 15766, an inhibitor of 7-dehydrocholesterol (B119134) reductase, represents a distinct mechanism of action compared to commonly prescribed lipid-lowering drugs. This document summarizes available preclinical data, details relevant experimental protocols, and visualizes the underlying biochemical pathways to offer a comprehensive resource for researchers in cardiovascular and metabolic diseases.
Disclaimer: BM 15766 is an experimental compound and is not approved for clinical use. Its development was halted due to significant safety concerns, including teratogenicity. The data presented herein is for research and informational purposes only and should not be interpreted as a recommendation for clinical application.
Executive Summary
BM 15766 is a potent inhibitor of the final step in cholesterol biosynthesis, leading to a significant reduction in cholesterol production. However, this inhibition results in the accumulation of the precursor 7-dehydrocholesterol, mimicking the biochemical phenotype of Smith-Lemli-Opitz syndrome. In contrast, other hypolipidemic agents, such as statins, fibrates, PCSK9 inhibitors, and ezetimibe, have well-established efficacy and safety profiles in clinical settings. This guide presents a side-by-side comparison of the available data to highlight the distinct mechanistic and potential efficacy differences.
Data Presentation: Comparative Efficacy
The following tables summarize the available quantitative data for BM 15766 from preclinical studies and compare it with the established clinical efficacy of other major hypolipidemic drug classes. It is crucial to note that this represents an indirect comparison between preclinical data for an investigational compound and clinical data for approved drugs.
Table 1: Preclinical Efficacy of BM 15766 on Cholesterol Metabolism
| Compound | Animal Model | Dosage | Key Findings | Reference |
| BM 15766 | Rat Hepatocytes | 10⁻⁸ M to 2x10⁻⁵ M | >90% reduction in cholesterol biosynthesis. Dose-dependent increase in cellular 7-dehydrocholesterol. | [1] |
| BM 15766 | Rats | Not specified | 67% decrease in plasma cholesterol. Significant increase in plasma 7-dehydrocholesterol. | [2] |
| BM 15766 | Guinea Pigs | Not specified | Accumulation of 7- and 8-dehydrocholesterol (B109809) in liver and testis. | [3] |
Table 2: Clinical Efficacy of Commonly Prescribed Hypolipidemic Agents
| Drug Class | Examples | LDL-C Reduction | HDL-C Change | Triglyceride Reduction |
| Statins | Atorvastatin, Rosuvastatin | 24-49% | +5-10% | 10-30% |
| Fibrates | Fenofibrate, Gemfibrozil | 5-20% (can increase with high TG) | +10-20% | 20-50% |
| PCSK9 Inhibitors | Evolocumab, Alirocumab | 50-70% | +5-10% | 15-30% |
| Cholesterol Absorption Inhibitors | Ezetimibe | 15-20% | +1-5% | 5-10% |
| Bile Acid Sequestrants | Cholestyramine, Colesevelam | 15-30% | +3-5% | No change or slight increase |
| Niacin | Nicotinic acid | 5-25% | +15-35% | 20-50% |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of scientific findings. Below are summaries of experimental protocols relevant to the evaluation of BM 15766 and other hypolipidemic agents.
In Vitro Cholesterol Synthesis Assay (for BM 15766)
-
Cell Culture: Primary rat hepatocytes are cultured in a monolayer.
-
Treatment: Cells are incubated with varying concentrations of BM 15766.
-
Metabolic Labeling: ¹⁴C-acetate is added to the culture medium as a tracer for newly synthesized lipids.
-
Lipid Extraction: After incubation, cells and medium are collected, and lipids are extracted using a solvent system (e.g., chloroform:methanol).
-
Analysis: The extracted lipids are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate cholesterol and its precursors. The amount of ¹⁴C incorporated into each lipid fraction is quantified using liquid scintillation counting to determine the rate of synthesis.
Animal Models of Hyperlipidemia (General Protocol)
-
Animal Selection: Common models include rats, mice (including genetically modified strains like ApoE-/- or LDLR-/-), and rabbits.[1][4][5][6][7]
-
Induction of Hyperlipidemia: Hyperlipidemia is often induced by a high-fat, high-cholesterol diet for several weeks.[6][7]
-
Drug Administration: The test compound (e.g., BM 15766) or a reference drug is administered orally or via injection at various doses for a specified period.
-
Sample Collection: Blood samples are collected at baseline and at the end of the treatment period. Liver and other tissues may also be harvested for analysis.
-
Lipid Profile Analysis: Plasma or serum levels of total cholesterol, LDL-C, HDL-C, and triglycerides are measured using enzymatic colorimetric assays or automated analyzers.
-
Sterol Analysis (for BM 15766): Gas chromatography-mass spectrometry (GC-MS) is used to quantify the levels of cholesterol and its precursors, such as 7-dehydrocholesterol, in plasma and tissues.[8]
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key mechanisms of action and experimental workflows discussed in this guide.
Caption: Cholesterol biosynthesis pathway with inhibition sites.
References
- 1. Comparison on Animal Models of Hyperlipidemia [slarc.org.cn]
- 2. What are DHCR7 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Influence of simvastatin, pravastatin, and BM 15.766 on neutral sterols in liver and testis of guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of four experimental models of hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal Model Screening for Hyperlipidemic ICR Mice [mdpi.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. 7-Dehydrocholesterol–dependent proteolysis of HMG-CoA reductase suppresses sterol biosynthesis in a mouse model of Smith-Lemli-Opitz/RSH syndrome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to BM 15766 Sulfate Suppliers for the Research Community
For researchers and drug development professionals, the consistency and quality of chemical reagents are paramount to achieving reliable and reproducible experimental outcomes. This guide provides a side-by-side comparison of various suppliers of BM 15766 sulfate (B86663), a potent inhibitor of 7-dehydrocholesterol (B119134) reductase. The objective is to offer a clear, data-driven overview to aid in the selection of the most suitable supplier for your research needs.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quality and supply attributes of BM 15766 sulfate from prominent suppliers. Data is based on publicly available information from supplier websites and documentation.
| Parameter | Sigma-Aldrich | MedchemExpress | AbMole BioScience | Santa Cruz Biotechnology | BioCat GmbH |
| Purity (as stated) | ≥98% (HPLC)[1] | 98.20% (lot specific)[2] | >98% | ≥98%[3] | Not specified |
| Analytical Data Provided | Certificate of Analysis (requires lot #)[4] | COA, HNMR, RP-HPLC, LCMS (available for download)[5] | COA, MSDS (available upon request) | Certificate of Analysis (lot specific)[3] | Datasheet |
| Molecular Formula | C₂₂H₂₅ClN₂O₂ · H₂SO₄[1] | C₂₂H₂₅ClN₂O₂ · H₂SO₄ | C₂₂H₂₅ClN₂O₂ · H₂SO₄ | C₂₂H₂₅ClN₂O₂•H₂SO₄[3] | C₂₂H₂₇ClN₂O₆S[3] |
| Molecular Weight | 482.98[1] | 482.98 | 482.98 | 482.98[3] | 482.98[3] |
| Solubility | DMSO: 4 mg/mL, Insoluble in water[4][6] | Soluble in DMSO[2] | Not specified | Not specified | Not specified |
| Storage Temperature | 2-8°C[4][1][6] | Powder: -20°C (3 years), 4°C (2 years); In solvent: -80°C (6 months), -20°C (1 month)[5] | Powder: -20°C (3 years), 4°C (2 years); In solvent: -80°C (6 months), -20°C (1 month) | Not specified | Not specified |
Experimental Protocols
Detailed, lot-specific experimental protocols are typically not publicly disclosed by suppliers. However, a general methodology for determining the purity of a compound like this compound via High-Performance Liquid Chromatography (HPLC) is outlined below.
Representative HPLC Purity Analysis Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase: A gradient of two solvents, typically acetonitrile (B52724) and water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape. The gradient would run from a lower to a higher concentration of acetonitrile over a set period.
-
Sample Preparation: A known concentration of the this compound standard is accurately weighed and dissolved in a suitable solvent, such as DMSO, to a final concentration appropriate for HPLC analysis (e.g., 1 mg/mL).
-
Injection Volume: A small volume of the sample solution (e.g., 10 µL) is injected onto the column.
-
Detection: The UV detector is set to a wavelength where the analyte has maximum absorbance, determined from its UV spectrum.
-
Data Analysis: The chromatogram is analyzed to determine the area of the main peak corresponding to this compound and any impurity peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Visualizing the Mechanism of Action
This compound is an inhibitor of 7-dehydrocholesterol reductase (DHCR7), the enzyme that catalyzes the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis. The following diagram illustrates this inhibitory action.
Caption: Inhibition of DHCR7 by this compound in the cholesterol biosynthesis pathway.
Experimental Workflow for Assessing Compound Efficacy
To assess the biological activity of this compound from different suppliers, a standardized cell-based assay can be employed. The workflow below outlines the key steps in such an experiment.
Caption: Workflow for evaluating the efficacy of this compound in a cell-based assay.
References
Validating the Smith-Lemli-Opitz Syndrome Phenotype in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Smith-Lemli-Opitz Syndrome (SLOS) is a rare, autosomal recessive disorder of cholesterol biosynthesis caused by mutations in the DHCR7 gene, which encodes the enzyme 7-dehydrocholesterol (B119134) reductase. This enzymatic deficiency leads to an accumulation of 7-dehydrocholesterol (7-DHC) and a reduction in cholesterol levels, resulting in a wide spectrum of congenital anomalies, intellectual disability, and behavioral problems. Animal models that accurately recapitulate the biochemical and clinical phenotypes of SLOS are indispensable for understanding its pathophysiology and for the preclinical evaluation of novel therapeutic strategies.
This guide provides a comparative overview of commonly used animal models for SLOS, focusing on the validation of their biochemical and behavioral phenotypes. We present quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to assist researchers in selecting and utilizing the most appropriate models for their studies.
Comparative Analysis of SLOS Animal Models
Several animal models have been developed to study SLOS, primarily in mice and rats. These models can be broadly categorized as genetic models (knockout and hypomorphic) and pharmacologically-induced models. Each model presents a unique set of advantages and limitations in recapitulating the human SLOS phenotype.
Biochemical Phenotype Validation
A hallmark of SLOS is the altered sterol profile, characterized by elevated 7-DHC and reduced cholesterol. Accurate quantification of these sterols in various tissues is a primary method for validating SLOS animal models.
| Animal Model | Tissue | 7-DHC Level (vs. Wild-Type) | Cholesterol Level (vs. Wild-Type) | Reference |
| Dhcr7 Knockout (KO) Mouse (Dhcr7-/-) | Liver | 30- to 40-fold increase | Significantly reduced | [1] |
| Brain | 30- to 40-fold increase | Significantly reduced | [1] | |
| Hypomorphic Mouse (Dhcr7Δ3-5/T93M) | Brain | Measurable levels (undetectable in WT) | Increased several-fold postnatally | [2] |
| Liver | Measurable levels (undetectable in WT) | Initially increased, then decreased with age | [2] | |
| Pharmacological Rat Model (AY9944-treated) | Retina | 7-DHC/Cholesterol ratio ≥ 4/1 | Reduced | [3] |
| Brain | 7-DHC/Cholesterol ratio ≥ 4/1 | Reduced | [4] | |
| Liver | 7-DHC/Cholesterol ratio > 11/1 (at 3 months) | Reduced | [3][4] | |
| Serum | 7-DHC/Cholesterol ratio > 11/1 (at 3 months) | Reduced | [3][4] |
Table 1: Comparison of Sterol Levels in SLOS Animal Models. This table summarizes the changes in 7-dehydrocholesterol (7-DHC) and cholesterol levels in different tissues of various SLOS animal models compared to their wild-type counterparts.
Behavioral Phenotype Validation
SLOS patients often exhibit a range of behavioral abnormalities, including anxiety, hyperactivity, and social deficits. Validating these behavioral phenotypes in animal models is crucial for assessing the neurological consequences of the disease and the efficacy of potential treatments.
| Animal Model | Behavioral Test | Observed Phenotype |
| Hypomorphic Mouse (Dhcr7Δ3-5/T93M) | Elevated Plus Maze | Suggestive of decreased anxiety |
| Open Field Test | Increased gait speed (hyperactivity) | |
| Nestlet Test | Suggestive of decreased anxiety | |
| Dhcr7-Heterozygous (HET) Mouse | Social Dominance Tube Test | Female HET mice more likely to win |
| Head-twitch response (to 5-HT2A agonist) | Increased response in HET mice |
Table 2: Behavioral Phenotypes in SLOS Mouse Models. This table outlines the behavioral abnormalities observed in different SLOS mouse models using various behavioral testing paradigms.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility of findings. Below are methodologies for key experiments used in the validation of SLOS animal models.
Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify the levels of cholesterol and 7-dehydrocholesterol in tissues.
Protocol:
-
Tissue Homogenization: Homogenize tissues (e.g., brain, liver) in a methanol/chloroform (1:1 v/v) solution.
-
Internal Standard: Add a known amount of an internal standard (e.g., cholesterol-d6) to a portion of the homogenate.
-
Saponification: Saponify the samples by adding a solution of potassium hydroxide (B78521) in ethanol (B145695) and heating at 60°C for 1 hour.
-
Sterol Extraction: After cooling, extract the non-saponifiable lipids (containing sterols) with hexane (B92381).
-
Derivatization: Evaporate the hexane extract to dryness and derivatize the sterols by adding N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine, then heating at 60°C for 30 minutes.
-
GC-MS Analysis: Analyze the trimethylsilyl (B98337) ether derivatives of the sterols using a gas chromatograph coupled to a mass spectrometer.
-
Quantification: Determine the concentrations of cholesterol and 7-DHC by comparing their peak areas to that of the internal standard and using calibration curves prepared with known amounts of each sterol.[2]
Validation of Conditional Knockout Mice
Objective: To confirm the tissue-specific deletion of the Dhcr7 gene at the DNA, RNA, and protein levels.
Protocol:
-
Genomic DNA PCR:
-
Isolate genomic DNA from various tissues (e.g., liver, brain).
-
Perform PCR using primers that flank the loxP sites.
-
Analyze the PCR products by agarose (B213101) gel electrophoresis. A smaller band in the target tissue (e.g., liver) compared to other tissues (e.g., brain) indicates successful Cre-mediated recombination and deletion of the floxed exon.
-
-
Quantitative RT-PCR (qRT-PCR):
-
Isolate total RNA from the target tissue.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qPCR using primers specific for the deleted exon of Dhcr7 and a housekeeping gene for normalization.
-
A significant decrease in the expression of the target exon in the knockout tissue compared to control tissue confirms the deletion at the mRNA level.[5]
-
-
Western Blot:
-
Prepare protein lysates from the target tissue.
-
Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for the DHCR7 protein and a loading control antibody (e.g., β-actin).
-
Detect the protein bands using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.
-
The absence of the DHCR7 protein band in the knockout tissue confirms the successful gene deletion at the protein level.
-
Behavioral Testing: Elevated Plus Maze (EPM)
Objective: To assess anxiety-like behavior in mice.
Protocol:
-
Apparatus: A plus-shaped maze raised above the floor with two open arms and two enclosed arms.
-
Acclimation: Habituate the mice to the testing room for at least 30 minutes before the test.
-
Procedure:
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Measure the time spent in the open arms and the number of entries into the open and closed arms.
-
A higher percentage of time spent in the open arms and a greater number of entries into the open arms are indicative of lower anxiety levels.
-
Behavioral Testing: Social Dominance Tube Test
Objective: To evaluate social dominance and hierarchy.
Protocol:
-
Apparatus: A clear plexiglass tube, slightly wider than a mouse, with a divider in the middle.
-
Habituation and Training:
-
Habituate the mice to the testing room.
-
Train the mice to run through the tube to reach a food reward for several days.
-
-
Procedure:
-
Place two unfamiliar mice at opposite ends of the tube and remove the central divider.
-
The mouse that forces the other to retreat out of the tube is considered the "winner."
-
-
Data Analysis:
-
Record the winner of each pairing.
-
A social hierarchy can be established by testing all mice in a round-robin fashion.
-
Mandatory Visualizations
Diagrams illustrating key biological pathways and experimental workflows provide a clear and concise understanding of the complex processes involved in SLOS research.
Caption: Role of Cholesterol in the Sonic Hedgehog (SHH) Signaling Pathway and its disruption in SLOS.
Caption: Experimental workflow for validating and characterizing SLOS animal models.
References
- 1. 7-Dehydrocholesterol–dependent proteolysis of HMG-CoA reductase suppresses sterol biosynthesis in a mouse model of Smith-Lemli-Opitz/RSH syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesterol Biosynthesis from Birth to Adulthood in a Mouse Model for 7-dehydrosterol reductase deficiency (Smith-Lemli-Opitz Syndrome) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Dehydrocholesterol-derived oxysterols and retinal degeneration in a rat model of Smith-Lemli-Opitz Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel oxysterols observed in tissues and fluids of AY9944-treated rats: a model for Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The use of the Dhcr7 knockout mouse to accurately determine the origin of fetal sterols - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Effects of BM 15766 and Lovastatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic changes induced by two distinct inhibitors of cholesterol biosynthesis: BM 15766 and lovastatin (B1675250). By examining their mechanisms of action, effects on cholesterol precursors, and overall impact on lipid metabolism, this document serves as a valuable resource for researchers investigating lipid-lowering agents and their metabolic consequences.
Introduction
Lovastatin, a member of the statin class of drugs, is a well-established inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] It acts early in the pathway, reducing the production of mevalonate (B85504) and subsequent intermediates.[2][3] In contrast, BM 15766 inhibits 7-dehydrocholesterol (B119134) reductase (DHCR7), the final enzyme in the Kandutsch-Russell pathway of cholesterol synthesis, leading to the accumulation of the cholesterol precursor 7-dehydrocholesterol (7-DHC).[4][5] This fundamental difference in their targets results in distinct metabolic signatures.
Mechanism of Action: A Tale of Two Inhibition Points
The cholesterol biosynthesis pathway is a complex cascade of enzymatic reactions. Lovastatin and BM 15766 intervene at different critical junctures, leading to divergent metabolic outcomes.
// Nodes Acetyl_CoA [label="Acetyl-CoA", fillcolor="#F1F3F4"]; HMG_CoA [label="HMG-CoA", fillcolor="#F1F3F4"]; Mevalonate [label="Mevalonate", fillcolor="#F1F3F4"]; Isoprenoids [label="Isoprenoids", fillcolor="#F1F3F4"]; Squalene [label="Squalene", fillcolor="#F1F3F4"]; Lanosterol [label="Lanosterol", fillcolor="#F1F3F4"]; Zymosterol [label="Zymosterol", fillcolor="#F1F3F4"]; Seven_DHC [label="7-Dehydrocholesterol", fillcolor="#F1F3F4"]; Cholesterol [label="Cholesterol", fillcolor="#F1F3F4"];
Lovastatin [label="Lovastatin", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; BM_15766 [label="BM 15766", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Acetyl_CoA -> HMG_CoA [label="HMG-CoA Synthase"]; HMG_CoA -> Mevalonate [label="HMG-CoA Reductase"]; Mevalonate -> Isoprenoids; Isoprenoids -> Squalene; Squalene -> Lanosterol; Lanosterol -> Zymosterol; Zymosterol -> Seven_DHC; Seven_DHC -> Cholesterol [label="7-Dehydrocholesterol\nReductase"];
// Inhibition Edges Lovastatin -> HMG_CoA [color="#EA4335", style=bold, arrowhead=tee]; BM_15766 -> Seven_DHC [color="#4285F4", style=bold, arrowhead=tee]; } . Caption: Inhibition points of Lovastatin and BM 15766 in the cholesterol biosynthesis pathway.
Comparative Effects on Metabolic Intermediates
The differing mechanisms of BM 15766 and lovastatin lead to distinct changes in the levels of cholesterol precursors and other metabolic products.
| Metabolite/Enzyme Activity | Effect of Lovastatin | Effect of BM 15766 | Reference |
| HMG-CoA Reductase Activity | Decreased | No direct effect; may be indirectly affected by feedback mechanisms.[6] | [2][4] |
| HMG-CoA Synthase Activity | Increased (2.4-fold) | No significant change | [4] |
| Mevalonate | Decreased | Not directly affected | [3] |
| Isoprenoids | Decreased | Not directly affected | [2][7] |
| 7-Dehydrocholesterol (7-DHC) | No significant change | Markedly Increased | [5][8] |
| Cholesterol | Decreased | Decreased | [8][9] |
| Serum Triglycerides | Decreased | Reduced | [8][9] |
| Serum LDL Cholesterol | Decreased | Reduced | [9] |
| Serum HDL Cholesterol | Increased | - | [9] |
Experimental Protocols
Measurement of HMG-CoA Reductase Activity (Lovastatin)
This protocol is adapted from commercially available colorimetric assay kits.
Protocol:
-
Reagent Preparation: Prepare assay buffer, NADPH solution, HMG-CoA substrate solution, and a stock solution of lovastatin.
-
Sample Preparation: Isolate liver microsomes or use a purified HMG-CoA reductase enzyme.
-
Incubation: In a 96-well plate, add the enzyme source to appropriate wells. For inhibitor wells, add varying concentrations of lovastatin. Include control wells with no inhibitor.
-
Reaction Initiation: Start the reaction by adding a mixture of HMG-CoA and NADPH to all wells.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH oxidation is proportional to HMG-CoA reductase activity.
-
Data Analysis: Calculate the rate of reaction and determine the inhibitory effect of lovastatin.
Measurement of 7-Dehydrocholesterol Reductase Inhibition (BM 15766) and Sterol Profiling
This protocol is based on gas chromatography-mass spectrometry (GC-MS) analysis of sterols.
Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., primary hepatocytes, HepG2 cells) to near confluency. Treat the cells with either BM 15766, lovastatin, or a vehicle control for a specified period.
-
Lipid Extraction: Harvest the cells and perform a total lipid extraction using a method such as the Folch or Bligh-Dyer procedure.
-
Saponification and Derivatization: Saponify the lipid extract to release free sterols. Derivatize the sterols to make them volatile for GC-MS analysis (e.g., using BSTFA to form trimethylsilyl (B98337) ethers).[1]
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The gas chromatograph separates the different sterols based on their retention times, and the mass spectrometer provides mass spectral data for identification and quantification.
-
Data Analysis: Identify and quantify cholesterol and its precursors (e.g., lanosterol, zymosterol, 7-dehydrocholesterol) by comparing their retention times and mass spectra to known standards.
Signaling Pathway Implications
The metabolic shifts induced by BM 15766 and lovastatin have broader implications for cellular signaling.
-
Lovastatin: By depleting mevalonate, lovastatin not only reduces cholesterol synthesis but also the production of essential isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[2][7] These isoprenoids are crucial for the post-translational modification (prenylation) of small GTP-binding proteins such as Ras and Rho, which are key regulators of cell growth, differentiation, and survival.[7]
-
BM 15766: The accumulation of 7-DHC due to BM 15766 treatment can have significant biological consequences. 7-DHC has been shown to accelerate the degradation of HMG-CoA reductase, creating a feedback inhibition loop that further suppresses the cholesterol synthesis pathway.[6] High levels of 7-DHC are also a hallmark of Smith-Lemli-Opitz syndrome, a genetic disorder characterized by multiple congenital abnormalities, highlighting the critical role of proper cholesterol synthesis in development.
Conclusion
BM 15766 and lovastatin, despite both being inhibitors of cholesterol biosynthesis, elicit distinct and predictable metabolic changes due to their different enzymatic targets. Lovastatin causes a broad suppression of the mevalonate pathway, affecting both cholesterol and isoprenoid synthesis. In contrast, BM 15766 specifically blocks the final step of cholesterol synthesis, leading to a significant accumulation of 7-dehydrocholesterol. Understanding these differential effects is paramount for the development of novel therapeutic strategies targeting lipid metabolism and for elucidating the complex roles of cholesterol and its precursors in cellular physiology and pathology.
References
- 1. 2.3. Sterol analysis through gas chromatography-mass spectrometry (GC–MS) [bio-protocol.org]
- 2. Isoprenoid Metabolism and the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of early cholesterol biosynthesis in rat liver: effects of sterols, bile acids, lovastatin, and BM 15.766 on 3-hydroxy-3-methylglutaryl coenzyme A synthase and acetoacetyl coenzyme A thiolase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 7-Dehydrocholesterol-dependent proteolysis of HMG-CoA reductase suppresses sterol biosynthesis in a mouse model of Smith-Lemli-Opitz/RSH syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoprenoids as mediators of the biological effects of statins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of BM 15.766 on serum lipids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pravastatin and lovastatin similarly reduce serum cholesterol and its precursor levels in familial hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of BM 15766 and Other Cholesterol Biosynthesis Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cholesterol biosynthesis inhibitor BM 15766 with alternative compounds. The following sections detail the experimental data, protocols, and mechanisms of action to support further research and development in this area.
Introduction to BM 15766 and Cholesterol Synthesis Inhibition
BM 15766 is a potent inhibitor of 7-dehydrocholesterol (B119134) reductase (DHCR7), the enzyme responsible for the final step in cholesterol biosynthesis, the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol.[1][2] By blocking this crucial step, BM 15766 effectively reduces cellular cholesterol levels. This mechanism of action makes it a valuable tool for studying the effects of cholesterol depletion and for creating animal models of Smith-Lemli-Opitz syndrome (SLOS), a genetic disorder caused by a deficiency in DHCR7.[3] This guide compares the efficacy and experimental considerations of BM 15766 with other notable cholesterol synthesis inhibitors: AY-9944, which shares the same target as BM 15766; Triparanol, an inhibitor of a different enzyme in the pathway; and Simvastatin (B1681759), a widely used statin that targets the rate-limiting enzyme HMG-CoA reductase.
Quantitative Comparison of Inhibitor Efficacy
The following tables summarize the quantitative effects of BM 15766 and comparator compounds on key biomarkers of cholesterol synthesis. These data have been compiled from various in vitro and in vivo studies to provide a basis for statistical validation and comparison.
Table 1: In Vitro Efficacy of Cholesterol Biosynthesis Inhibitors
| Compound | Target Enzyme | Cell Line | Concentration | Effect on Cholesterol Levels | Effect on Precursor Levels | Citation |
| BM 15766 | 7-Dehydrocholesterol Reductase (DHCR7) | Rat Hepatocytes | 10⁻⁵ M | >90% reduction | Significant increase in 7-Dehydrocholesterol | [1] |
| BM 15766 | 7-Dehydrocholesterol Reductase (DHCR7) | N/A | Dose-dependent | Dose-dependent reduction | N/A | [4] |
| AY-9944 | 7-Dehydrocholesterol Reductase (DHCR7) | Neuro2a cells | 10 nM | Decrease | Increase in 7-Dehydrocholesterol and 7-Dehydrodesmosterol | [5][6] |
| Triparanol | 24-Dehydrocholesterol Reductase (DHCR24) | N/A | N/A | Reduction | Accumulation of Desmosterol | [7] |
| Simvastatin | HMG-CoA Reductase | Endometrial Cancer Cells | 15 µM (IC50) | Inhibition of cell growth | N/A | [8] |
| Simvastatin | HMG-CoA Reductase | Ovarian Cancer Cells | 8-10 µM (IC50) | Inhibition of cell proliferation | N/A | [9] |
Table 2: In Vivo Efficacy of Cholesterol Biosynthesis Inhibitors
| Compound | Animal Model | Dose | Effect on Serum Cholesterol | Effect on Serum Precursors | Citation |
| BM 15766 | Rat | Dose-dependent | Dose-dependent reduction | Increase in 7-Dehydrocholesterol | [2] |
| AY-9944 | Rat | 7.5 mg/kg | Reduction | Accumulation of 7-Dehydrocholesterol | [9] |
| Triparanol | Human | 100 mg/day | Reduction | Desmosterol levels of 114-155 mg/100 ml | [10] |
| Simvastatin | Rat | 1.3 mL/270 g BW | Significant decrease in total cholesterol and LDL | N/A | [11] |
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, detailed methodologies for key assays are provided below.
In Vitro Inhibition of Cholesterol Biosynthesis in Primary Rat Hepatocytes
This protocol is adapted from studies investigating the effect of BM 15766 on cholesterol synthesis in primary rat hepatocytes.[1]
-
Hepatocyte Isolation: Isolate hepatocytes from adult rats by collagenase perfusion of the liver.
-
Cell Culture: Plate the isolated hepatocytes in monolayer cultures on collagen-coated dishes and maintain in a suitable culture medium supplemented with fetal bovine serum.
-
Inhibitor Treatment: After cell attachment, replace the medium with a serum-free medium containing the desired concentrations of BM 15766 or other inhibitors. A vehicle control (e.g., DMSO) should be run in parallel.
-
Radiolabeling: Introduce a radiolabeled precursor, such as [¹⁴C]-acetate, to the culture medium and incubate for a defined period to allow for incorporation into newly synthesized sterols.
-
Lipid Extraction: At the end of the incubation period, wash the cells and extract the lipids using a suitable solvent system (e.g., chloroform:methanol).
-
Sterol Analysis: Separate the different sterol fractions (cholesterol, 7-dehydrocholesterol, etc.) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of radioactivity in each sterol fraction using liquid scintillation counting to determine the percentage of inhibition.
In Vivo Assessment of Cholesterol Lowering Effects in Rats
This protocol outlines a general procedure for evaluating the in vivo efficacy of cholesterol biosynthesis inhibitors in a rat model.[2][11]
-
Animal Model: Use adult male or female rats of a specified strain (e.g., Wistar). Acclimate the animals to the housing conditions for at least one week before the experiment.
-
Diet: Provide a standard chow diet and water ad libitum. For specific studies, a high-cholesterol diet may be used to induce hypercholesterolemia.
-
Inhibitor Administration: Administer the test compound (BM 15766, AY-9944, Simvastatin, etc.) or vehicle control to the animals via a suitable route (e.g., oral gavage). The dose and frequency of administration will depend on the specific compound and experimental design.
-
Blood Sampling: Collect blood samples at baseline and at specified time points after the initiation of treatment. Blood can be collected from the tail vein or via cardiac puncture at the end of the study.
-
Serum Preparation: Separate the serum from the blood by centrifugation.
-
Sterol Analysis: Analyze the serum levels of total cholesterol, HDL, LDL, and specific precursor sterols (e.g., 7-dehydrocholesterol, desmosterol) using enzymatic colorimetric assays or gas chromatography-mass spectrometry (GC-MS).
-
Statistical Analysis: Compare the changes in lipid profiles between the treatment and control groups using appropriate statistical tests (e.g., t-test, ANOVA).
HMG-CoA Reductase Inhibition Assay
This protocol describes a common method for measuring the inhibitory activity of compounds like simvastatin on the HMG-CoA reductase enzyme.[8][9][12][13]
-
Enzyme Preparation: Obtain a purified or partially purified HMG-CoA reductase enzyme preparation, or prepare it from rat liver microsomes.
-
Reaction Mixture: Prepare a reaction buffer containing a suitable buffer (e.g., potassium phosphate), a reducing agent (e.g., DTT), NADPH, and the substrate HMG-CoA.
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test inhibitor (e.g., simvastatin) or a vehicle control for a specified period.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate, HMG-CoA.
-
Monitor Reaction: Measure the rate of NADPH oxidation by monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Signaling Pathways and Experimental Workflows
Visual representations of the cholesterol biosynthesis pathway and a typical experimental workflow are provided below to facilitate a deeper understanding of the mechanisms and processes involved.
Caption: Simplified Cholesterol Biosynthesis Pathway Highlighting Key Enzyme Inhibition Sites.
Caption: General Experimental Workflow for Evaluating Cholesterol Biosynthesis Inhibitors.
References
- 1. The effects of BM 15.766, an inhibitor of 7-dehydrocholesterol delta 7-reductase, on cholesterol biosynthesis in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of BM 15.766 on serum lipids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholesterol biosynthesis inhibited by BM15.766 induces holoprosencephaly in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A specific inhibitor of cholesterol biosynthesis, BM15.766, reduces the expression of beta-secretase and the production of amyloid-beta in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose–Response Effects of 7-Dehydrocholesterol Reductase Inhibitors on Sterol Profiles and Vesicular Stomatitis Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Triparanol - Wikipedia [en.wikipedia.org]
- 8. Simvastatin, an HMG-CoA reductase inhibitor, exhibits anti-metastatic and anti-tumorigenic effects in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The HMG-CoA reductase inhibitor, simvastatin, exhibits anti-metastatic and anti-tumorigenic effects in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Robotic inhibition assay for determination of HMG-CoA reductase inhibitors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
Unveiling the Efficacy of BM 15766 Sulfate: A Comparative Guide for Researchers
For researchers in drug development and lipid metabolism, BM 15766 sulfate (B86663) stands as a potent and specific inhibitor of 7-dehydrocholesterol (B119134) reductase (DHCR7), the terminal enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis. This guide provides a comprehensive comparison of BM 15766 sulfate with other cholesterol-lowering agents, supported by peer-reviewed experimental data, to facilitate informed decisions in research applications.
This compound's targeted mechanism of action, the inhibition of DHCR7, leads to a significant reduction in cellular cholesterol levels and a concurrent accumulation of its precursor, 7-dehydrocholesterol (7-DHC). This unique biochemical profile makes it an invaluable tool for studying the physiological roles of cholesterol and for creating in vitro and in vivo models of Smith-Lemli-Opitz Syndrome (SLOS), a human genetic disorder caused by mutations in the DHCR7 gene.
Performance Comparison: this compound vs. Alternatives
To objectively evaluate the performance of this compound, this guide compares it with two major classes of cholesterol synthesis inhibitors: another DHCR7 inhibitor, AY-9944, and statins, which inhibit the upstream enzyme HMG-CoA reductase.
Head-to-Head with AY-9944
Both BM 15766 and AY-9944 are specific inhibitors of DHCR7 and are often used to induce animal models of SLOS. While both effectively reduce cholesterol and increase 7-DHC levels, their potency and potential off-target effects can differ.
| Parameter | This compound | AY-9944 | Reference |
| Effect on Serum Cholesterol in Rats | Dose-dependent reduction | Dose-dependent reduction | [1][2] |
| Effect on Serum 7-DHC in Rats | Significant, dose-dependent increase | Significant, dose-dependent increase | [1][2] |
| Teratogenic Effects in Rats | Induces holoprosencephaly spectrum of malformations | Induces holoprosencephaly | [1][2] |
Comparison with Statins (e.g., Lovastatin)
Statins, such as lovastatin, represent a different class of cholesterol-lowering agents that act earlier in the biosynthesis pathway by inhibiting HMG-CoA reductase. This leads to a broader impact on the synthesis of other isoprenoid molecules derived from mevalonate.
| Feature | This compound | Lovastatin | Reference |
| Target Enzyme | 7-Dehydrocholesterol Reductase (DHCR7) | HMG-CoA Reductase | [3][4] |
| Primary Biochemical Effect | Decreased Cholesterol, Increased 7-DHC | Decreased Mevalonate and downstream products (including cholesterol) | [3][4] |
| Effect on Isoprenoid Synthesis | No direct effect | Decreased | [4] |
| IC50 for Cholesterol Synthesis Inhibition | Not directly available in a comparable model | ~27.0 nM (in human granulosa cells) | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Cholesterol biosynthesis pathway highlighting the points of inhibition for statins and DHCR7 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Cholesterol biosynthesis inhibited by BM15.766 induces holoprosencephaly in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of BM 15.766, an inhibitor of 7-dehydrocholesterol delta 7-reductase, on cholesterol biosynthesis in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lovastatin decreases de novo cholesterol synthesis and LDL Apo B-100 production rates in combined-hyperlipidemic males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vastatins have a distinct effect on sterol synthesis and progesterone secretion in human granulosa cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of BM 15766 Sulfate: A Guide for Laboratory Professionals
Chemical and Physical Properties of BM 15766 Sulfate (B86663)
A clear understanding of the properties of BM 15766 sulfate is fundamental to its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₂₂H₂₅ClN₂O₂ · H₂SO₄ |
| Molecular Weight | 482.98 g/mol [1] |
| Appearance | White powder[2] |
| Solubility | Soluble in DMSO at 4 mg/mL; Insoluble in water.[3] |
| Storage Temperature | 2-8 °C[2][3] |
Hazard Identification and Safety Precautions
This compound is classified with the following hazard statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Due to these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
-
A dust mask (type N95 or equivalent) when handling the powder form[2]
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to treat the compound as hazardous chemical waste to ensure the highest level of safety and compliance.
1. Waste Identification and Segregation:
-
Treat all unused this compound and any materials contaminated with it (e.g., weighing boats, pipette tips, gloves) as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless compatibility is confirmed. Improper mixing of chemicals can lead to dangerous reactions.[1]
2. Waste Collection and Containment:
-
Solid Waste: Collect solid this compound waste in a designated, leak-proof, and clearly labeled container.[1] The container should be made of a material compatible with the chemical.
-
Liquid Waste: For solutions of this compound in solvents (e.g., DMSO), collect the waste in a designated, sealed, and labeled solvent waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").
3. Storage of Chemical Waste:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the container is kept closed at all times, except when adding waste.
-
The storage area should be secure and away from incompatible materials.
4. Institutional Waste Disposal Procedures:
-
Follow your institution's specific procedures for the disposal of chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office or the equivalent department.[1]
-
Provide the EHS office with a complete and accurate description of the waste, including the chemical name and quantity.
-
Do not, under any circumstances, dispose of this compound down the drain or in the regular trash.[1]
Experimental Protocol for Waste Neutralization (Hypothetical)
While specific experimental protocols for the neutralization of this compound are not available, a general approach for piperazine-containing compounds might involve controlled reaction to form less hazardous products. However, it is critical to emphasize that any in-laboratory treatment of chemical waste should only be performed by trained personnel with a thorough understanding of the potential reactions and with prior approval from the institution's EHS office. A hypothetical protocol would require extensive research and development to ensure safety and efficacy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling BM 15766 Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling of BM 15766 sulfate (B86663), a potent inhibitor of 7-dehydrocholesterol (B119134) δ7-reductase. Adherence to these protocols is critical for ensuring laboratory safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory when handling BM 15766 sulfate to prevent skin contact, eye irritation, and respiratory exposure.
| PPE Category | Item | Specifications & Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or punctures before each use and change frequently, especially after direct contact. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where this compound is handled. A face shield should be worn in addition to goggles if there is a splash hazard. |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when handling the powdered compound or when there is a risk of aerosol generation. Use should be part of a comprehensive respiratory protection program. |
| Body Protection | Laboratory coat or disposable gown | A fully buttoned lab coat is required to protect skin and clothing. For procedures with a high risk of contamination, a disposable gown is recommended. |
| Foot Protection | Closed-toe shoes | Shoes must fully cover the feet to protect against spills. |
Hazard and Safety Information
This compound is classified with the following hazards. Understanding these is crucial for safe handling and storage.
| Hazard Information | Description |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Hazard Classifications | Skin Irritant 2Eye Irritant 2Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system) |
| Storage Class Code | 11 - Combustible Solids |
| Storage Temperature | 2-8°C |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to minimize risk and ensure procedural consistency.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
